molecular formula C16H14O4 B1582983 Dibenzyl oxalate CAS No. 7579-36-4

Dibenzyl oxalate

Cat. No.: B1582983
CAS No.: 7579-36-4
M. Wt: 270.28 g/mol
InChI Key: ZYZXGWGQYNTGAU-UHFFFAOYSA-N
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Description

Dibenzyl oxalate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl oxalate
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InChI

InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZXGWGQYNTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
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DSSTOX Substance ID

DTXSID4038926
Record name Dibenzyl oxalate
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Molecular Weight

270.28 g/mol
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CAS No.

7579-36-4
Record name Dibenzyl oxalate
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Record name Dibenzyl oxalate
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Record name Dibenzyl oxalate
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Record name Ethanedioic acid, 1,2-bis(phenylmethyl) ester
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Record name DIBENZYL OXALATE
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Foundational & Exploratory

Dibenzyl oxalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to dibenzyl oxalate (B1200264). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Structure and Identification

Dibenzyl oxalate, with the IUPAC name bis(phenylmethyl) ethanedioate, is the diester of oxalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure consists of a central oxalate group bonded to two benzyl groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms Benzyl oxalate, Oxalic acid, dibenzyl ester, Ethanedioic acid, bis(phenylmethyl) ester[1]
CAS Number 7579-36-4[1]
Molecular Formula C16H14O4[1]
SMILES C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2[1]
InChI InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2[1]

Physicochemical Properties

This compound is a white, flaked crystalline solid at room temperature.[2] It is an important intermediate in various organic syntheses.[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 270.28 g/mol [1]
Melting Point 80-82 °C[2]
Boiling Point 235 °C at 14 mmHg[2]
Density 1.212 g/cm³[2]
Refractive Index 1.5447 (estimate)[2]
Flash Point 171 °C[2]
Appearance White flaked crystalline solid[2]
Solubility Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data PointsReference(s)
Mass Spectrometry (GC-MS) m/z peaks at 180 (99.99%), 91 (79.40%), 179 (34%), 181 (14.50%), 107 (13.70%)[1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available in PubChem database.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the esterification of benzyl alcohol with oxalic acid or its derivatives. Two common methods are presented below.

Method 1: Direct Esterification using a Catalyst

This method involves the direct reaction of oxalic acid and benzyl alcohol in the presence of a catalyst such as Niobium(V) chloride (NbCl5).[4]

  • Reactants:

    • Oxalic acid

    • Benzyl alcohol

    • Niobium(V) chloride (catalyst)

  • Procedure:

    • In a solvent-free reaction, a 1:1 molar ratio of benzyl alcohol to oxalic acid is used.[4]

    • Solid NbCl5 (as a catalyst) is added to the mixture.[4]

    • The reaction is allowed to proceed at room temperature for two to three hours.[4]

    • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the product is isolated and purified.

Method 2: Reaction with Oxalyl Chloride

This method utilizes the more reactive oxalyl chloride, which readily reacts with benzyl alcohol to form the diester.

  • Reactants:

    • Benzyl alcohol

    • Oxalyl chloride

    • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

    • A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve benzyl alcohol in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add a solution of oxalyl chloride in the same solvent to the cooled benzyl alcohol solution.

    • After the addition is complete, add the non-nucleophilic base dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of solvents like ethanol/water.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot solvent.[5]

    • If insoluble impurities are present, perform a hot gravity filtration.[5]

    • Allow the hot, saturated solution to cool slowly to room temperature to form crystals.[5]

    • Further cooling in an ice bath can maximize the yield of the crystals.[6]

    • Collect the crystals by suction filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.

  • Pharmaceutical Synthesis: It is a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of the sedative benzoylphenobarbital.[3]

  • Material Science: this compound is used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers.[7]

Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.

G Experimental Workflow: Synthesis and Characterization of this compound start Start reactants Reactants: - Benzyl Alcohol - Oxalic Acid / Oxalyl Chloride - Catalyst / Base - Anhydrous Solvent start->reactants synthesis Synthesis (Esterification) reactants->synthesis workup Reaction Workup - Quenching - Extraction - Washing - Drying synthesis->workup crude_product Crude this compound workup->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure Crystalline this compound purification->pure_product characterization Characterization pure_product->characterization analysis Analysis Techniques: - Melting Point Determination - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry characterization->analysis end End analysis->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dibenzyl oxalate (B1200264) (CAS No. 7579-36-4). The information is presented to support its application in research and development, particularly in organic synthesis and pharmaceutical manufacturing. Dibenzyl oxalate is recognized as a stable chemical intermediate crucial for constructing complex drug molecules and other fine chemicals.[1][2]

Chemical Structure and Identity

This compound, with the molecular formula C16H14O4, is the diester of oxalic acid and benzyl (B1604629) alcohol.[1][3][4] Its structure consists of a central oxalate group bonded to two benzyl groups.

Caption: Chemical structure of this compound.

Physical Properties

This compound is typically a white to off-white flaked crystalline solid.[1][5] It is characterized by a low melting point and is generally insoluble in water but shows slight solubility in organic solvents like chloroform, DMSO, and methanol.[2][4][6]

Table 1: Summary of Physical Properties

PropertyValueReference(s)
Molecular Formula C16H14O4[1][3][4]
Molecular Weight 270.28 g/mol [1][3][7][8]
Appearance White to off-white solid[1][5]
Melting Point 80 - 82 °C[3][4][6][7][9]
Boiling Point 235 °C @ 14 mmHg[3][4][6][7][9]
Density ~1.212 g/cm³ (estimate)[4][6][10]
Flash Point 171 °C[4][5][6][11]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4][6]
Refractive Index ~1.5447 (estimate)[4][6][10]

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of an ester. It is stable under normal laboratory conditions but should be stored in a dry, cool, and well-ventilated place.[3][4]

  • Stability : Stable under normal conditions.[3]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[3][12]

  • Hazardous Decomposition : When heated to decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO2).[3]

  • Reactivity : The ester linkages are susceptible to hydrolysis under acidic or basic conditions, yielding oxalic acid and benzyl alcohol. It serves as a versatile building block in organic synthesis.[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR & ¹³C NMR : Data available through spectral databases.[8]

  • Mass Spectrometry (GC-MS) : Key fragments observed under electron ionization include m/z values of 180, 91, 179, 181, and 107.[8]

  • Infrared (IR) Spectroscopy : IR spectra are also available in spectral databases for structural confirmation.[8]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for synthesizing this compound is the reaction of oxalyl chloride with benzyl alcohol. This is an indirect esterification method suitable for alcohols with high steric hindrance.[13] The reaction should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Oxalyl chloride

  • Benzyl alcohol

  • Anhydrous n-hexane (or other inert solvent)

  • Triethylamine (B128534) (or another suitable base to neutralize HCl byproduct)

  • 2% Sodium Carbonate (Na2CO3) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol in anhydrous n-hexane.

  • Slowly add triethylamine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of oxalyl chloride in anhydrous n-hexane dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with 2% Na2CO3 solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve Benzyl Alcohol & Triethylamine in anhydrous n-hexane add_reagent Add Oxalyl Chloride (dropwise, <10°C) start->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react filter Filter to remove salt react->filter wash Wash with Na₂CO₃ and NaCl solutions filter->wash dry Dry organic layer (e.g., MgSO₄) wash->dry evaporate Concentrate under reduced pressure dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure this compound recrystallize->product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development and Industry

This compound is a key intermediate in various chemical syntheses.[2]

  • Pharmaceutical Manufacturing : It serves as a versatile building block for constructing complex molecular architectures required for novel therapeutic agents.[1] Its reactive ester groups are utilized for functionalization and chain extension in the synthesis of a diverse array of biologically active compounds.[1] For instance, it can be used to synthesize the sedative benzoylphenobarbital.[2]

  • Smart Textiles : It is used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers, enabling the development of smart textiles that respond to temperature fluctuations.[5][11][14]

  • Other Industries : Its applications extend to use as a plasticizer to improve the flexibility of polymers and as an intermediate in the production of dyes and fragrances.[1]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[3]

  • Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[3][12][15][16]

  • Storage : Keep in a dry, cool, and well-ventilated place in a tightly closed container.[3]

  • First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the victim to fresh air.[3]

This guide is intended for informational purposes for a technical audience. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

Dibenzyl oxalate synthesis from benzyl alcohol and oxalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dibenzyl Oxalate (B1200264) from Benzyl (B1604629) Alcohol and Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl oxalate (CAS No. 7579-36-4) is a significant intermediate in organic synthesis, particularly valued within the pharmaceutical industry for its role as a versatile building block in the creation of complex drug molecules.[1] Its stable, crystalline nature and high purity make it an essential component for developing a range of therapeutic agents, from antibiotics to antivirals.[1] This document provides a comprehensive technical overview of the synthesis of this compound via the direct esterification of benzyl alcohol and oxalic acid. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the reaction workflow and mechanism to support researchers in the lab.

Introduction

This compound is the diester formed from oxalic acid and two equivalents of benzyl alcohol. It presents as a white, flaked crystalline solid with a melting point of 80-82 °C.[1][2] Industrially, it is sought after for its high purity, often reaching 99%, which is critical for pharmaceutical applications where impurities can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1][3] Beyond its primary use in drug synthesis, this compound also serves as an intermediate for dyes and fragrances and can be employed as a plasticizer.[1] The synthesis route from benzyl alcohol and oxalic acid is a classic example of Fischer-Speier esterification, an acid-catalyzed condensation reaction.

Synthesis Overview and Mechanism

The synthesis of this compound is achieved through the acid-catalyzed esterification of oxalic acid with benzyl alcohol. The overall reaction is as follows:

HOOC-COOH + 2 C₆H₅CH₂OH ⇌ C₆H₅CH₂OOC-COOCH₂C₆H₅ + 2 H₂O (Oxalic Acid + Benzyl Alcohol ⇌ this compound + Water)

This equilibrium reaction is typically driven toward the product side by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, as detailed below:

  • Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of oxalic acid, activating the carbonyl carbon toward nucleophilic attack.

  • Nucleophilic Attack: A molecule of benzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester, benzyl oxalate.

  • Repeat for Second Esterification: The process is repeated on the second carboxylic acid group to form the final product, this compound.

Data Presentation

Quantitative data for this compound and a representative synthesis are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 7579-36-4[1][4]
Molecular Formula C₁₆H₁₄O₄[1][2][5]
Molecular Weight 270.28 g/mol [1]
Appearance White, flaked crystalline solid[1][4]
Melting Point 80-82 °C[2]
Boiling Point 235 °C @ 14 mmHg[2]
Purity Standard ≥ 98%[1][3]
Table 2: Example Reaction Parameters for Diester Synthesis

(Based on a generalized Fischer esterification protocol for a similar diester, dibenzyl azelate)[6]

ParameterValue / ReagentMolar RatioPurpose
Dicarboxylic Acid Oxalic Acid1Reactant
Alcohol Benzyl Alcohol2.3Reactant (slight excess to drive equilibrium)
Catalyst p-Toluenesulfonic Acid (p-TSA)0.1Acid catalyst for esterification
Solvent Toluene (B28343)-Forms azeotrope with water for removal
Reaction Time 3-5 hours-Time to drive reaction to completion
Reaction Temperature Reflux (approx. 111 °C for Toluene)-Provides energy for reaction and azeotropic distillation

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for similar diesters and is a representative method for the laboratory-scale synthesis of this compound.[6]

Materials and Reagents
  • Oxalic Acid Dihydrate (or anhydrous)

  • Benzyl Alcohol

  • p-Toluenesulfonic Acid (p-TSA)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695) (for recrystallization)

Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxalic acid dihydrate (12.6 g, 0.1 mol), benzyl alcohol (24.9 g, 23.0 mL, 0.23 mol), p-toluenesulfonic acid (1.7 g, 0.01 mol), and toluene (100 mL).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser onto the flask. Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing for 3-5 hours. The reaction is complete when the theoretical amount of water (5.4 mL; 1.8 mL from the hydrate (B1144303) and 3.6 mL from the reaction) has been collected in the trap.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (Caution: CO₂ gas will evolve), another 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the toluene and excess benzyl alcohol, yielding the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol and dry them in a desiccator. The expected product is a white crystalline solid.[1][4]

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for this compound Synthesis A 1. Combine Reactants (Oxalic Acid, Benzyl Alcohol, p-TSA, Toluene) B 2. Azeotropic Reflux (Dean-Stark Apparatus, 3-5h) A->B Heat C 3. Work-up (NaHCO3 & Brine Wash) B->C Cool D 4. Dry Organic Layer (Anhydrous MgSO4) C->D E 5. Solvent Removal (Rotary Evaporation) D->E Filter F 6. Purification (Recrystallization from Ethanol) E->F Crude Product G Pure this compound F->G

Caption: Figure 1: Experimental Workflow for this compound Synthesis.

Fischer Esterification Mechanism

G Figure 2: Fischer Esterification Mechanism cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. H₂O Elimination cluster_step4 4. Deprotonation OxalicAcid Oxalic Acid + H⁺ ProtonatedOA Protonated Carbonyl OxalicAcid->ProtonatedOA Tetrahedral1 Tetrahedral Intermediate ProtonatedOA->Tetrahedral1 + Benzyl Alcohol BenzylAlcohol Benzyl Alcohol ProtonatedEster Protonated Monoester Tetrahedral1->ProtonatedEster - H₂O Monoester Monoester Product ProtonatedEster->Monoester - H⁺ (Catalyst Regen.) Repeat Process Repeats for Diester Formation Monoester->Repeat

Caption: Figure 2: Fischer Esterification Mechanism.

Safety and Handling

  • Oxalic Acid: Corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Can cause skin and eye irritation.

  • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation. Known to have reproductive and developmental toxicity.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from benzyl alcohol and oxalic acid is a robust and well-understood esterification process. By employing an acid catalyst and effectively removing water from the reaction equilibrium, high yields of this valuable pharmaceutical intermediate can be achieved. The protocol and data provided in this guide offer a solid foundation for researchers and professionals engaged in organic synthesis and drug development to produce high-purity this compound for their applications.

References

Nomenclature and Chemical Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibenzyl Oxalate (B1200264) (Dibenzyl Ethanedioate)

Dibenzyl oxalate is an organic compound, specifically the diester formed from oxalic acid and benzyl (B1604629) alcohol. Its systematic IUPAC name is dibenzyl ethanedioate .[1][2] It is also commonly referred to by several synonyms, including Benzyl oxalate, Oxalic acid dibenzyl ester, and Ethanedioic acid, bis(phenylmethyl) ester.[1][3][4][5]

This compound is a crucial intermediate in various organic synthesis processes, particularly within the pharmaceutical and fine chemical industries.[4] Its stable chemical properties and high purity make it a valuable building block for complex molecular architectures.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. It typically appears as a white, flaked crystalline solid.[2][6]

PropertyValueSource(s)
IUPAC Name Dibenzyl ethanedioate[1][2]
Synonyms This compound, Benzyl oxalate[1][3][4]
CAS Number 7579-36-4[1][7]
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1][7]
Melting Point 80-82 °C[6][7][8]
Boiling Point 235 °C @ 14 mmHg[6][7][8]
Appearance White flaked crystalline solid[6]
Purity 98-99% (Typical)[7]
InChI Key ZYZXGWGQYNTGAU-UHFFFAOYSA-N[1][7]
SMILES C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2[1][7]

Synthesis and Purification

This compound is primarily synthesized through the esterification of oxalic acid or its derivatives with benzyl alcohol. Common precursors include oxalyl chloride, dimethyl oxalate, and oxalic acid itself.[9] The reaction with oxalyl chloride and benzyl alcohol is a direct and common route. An alternative method involves the transesterification of a simpler dialkyl oxalate, such as dimethyl oxalate, with benzyl alcohol in the presence of a suitable catalyst.[9]

Experimental Protocol: Fischer Esterification Synthesis

This protocol describes a general laboratory-scale synthesis of this compound from oxalic acid and benzyl alcohol using an acid catalyst and a Dean-Stark apparatus to remove water, driving the reaction to completion. This method is analogous to the synthesis of similar diesters like dibenzyl azelate.[10]

Materials and Reagents:

  • Oxalic acid dihydrate (1 molar equivalent)

  • Benzyl alcohol (≥ 2.2 molar equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalyst, 0.05-0.1 molar equivalents)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add oxalic acid dihydrate, benzyl alcohol, a catalytic amount of p-TSA, and enough toluene to ensure adequate mixing and azeotropic reflux.[10]

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the trap, removing water from the reaction and driving the equilibrium towards the product ester. Continue reflux until the theoretical amount of water is collected.[10]

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution) and brine to remove the acid catalyst and any unreacted oxalic acid.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[10]

  • Purification (Recrystallization): The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified white crystals of this compound by vacuum filtration.[10]

G Diagram 1: General Synthesis Workflow reactants Reactants: Oxalic Acid Benzyl Alcohol p-TSA (Catalyst) Toluene reflux Azeotropic Reflux (Dean-Stark) reactants->reflux Heat workup Aqueous Work-up (NaHCO₃, Brine) reflux->workup Cool drying Drying & Solvent Removal (MgSO₄, Rotovap) workup->drying crude Crude Product drying->crude purification Recrystallization (Hot Ethanol) crude->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile and high-purity intermediate in the synthesis of pharmaceuticals and other fine chemicals.[11]

  • Pharmaceutical Intermediate: Its most significant application is as a building block in the creation of complex active pharmaceutical ingredients (APIs). The reactive ester groups allow for further functionalization and molecular elaboration. It is specifically noted as an intermediate in the synthesis of the sedative benzoylphenobarbital.[2][4] Its stable structure provides a reliable scaffold for developing new antibiotics, antivirals, and other targeted therapeutic agents.

  • Drug Delivery: The chemical properties of this compound are being explored for potential use in drug delivery systems, where it could be part of a carrier molecule designed for controlled release of therapeutic agents.

  • Other Industrial Uses: Beyond pharmaceuticals, this compound is used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers.[2][6][8] It also has applications as an intermediate in the production of dyes and fragrances and as a plasticizer to enhance the flexibility of polymers.

G Diagram 2: Purification Workflow crude_product Crude Product in Toluene wash1 1. Wash with NaHCO₃ Solution crude_product->wash1 wash2 2. Wash with Brine wash1->wash2 dry 3. Dry Organic Layer (Anhydrous MgSO₄) wash2->dry filter 4. Filter dry->filter concentrate 5. Concentrate (Rotary Evaporator) filter->concentrate recrystallize 6. Recrystallize (Hot Ethanol) concentrate->recrystallize collect 7. Collect Crystals (Vacuum Filtration) recrystallize->collect final_product Purified this compound collect->final_product

Caption: Step-by-step workflow for the purification of this compound.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Hazard Codes: Xi (Irritant).[6]

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2]

  • Safety Statements: S26, S37/39 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[2]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[7]

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2][6] It is classified as a combustible solid.[7]

References

Dibenzyl Oxalate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Properties, Synthesis, and Biological Significance

Abstract

Dibenzyl oxalate (B1200264) (C₁₆H₁₄O₄) is a significant organic compound with a molecular weight of 270.28 g/mol .[1][2][3][4][5] Primarily utilized as a crucial intermediate in organic synthesis, it plays a notable role in the pharmaceutical industry. This technical guide provides a comprehensive overview of dibenzyl oxalate, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Furthermore, this document explores the biological implications of the oxalate moiety, particularly its role in activating cellular signaling pathways pertinent to renal pathophysiology, offering valuable insights for researchers in drug development and related scientific fields.

Introduction

This compound is the dibenzyl ester of oxalic acid. Its stable chemical properties and high purity, often reaching 99%, make it a valuable component in the synthesis of complex molecules.[2] In the pharmaceutical sector, it serves as a versatile building block for the creation of novel therapeutic agents.[2][6] Its utility extends to the synthesis of fine chemicals such as dyes. This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₄[1][4]
Molecular Weight 270.28 g/mol [1][2][3][4][5]
Appearance White, flaked crystalline solid[2]
Melting Point 80-82 °C[3]
Boiling Point 235 °C at 14 mmHg
Density 1.2 ± 0.1 g/cm³[3]
Solubility Insoluble in water.[7]
CAS Number 7579-36-4[2][3]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the reaction of oxalyl chloride with benzyl (B1604629) alcohol and the Fischer esterification of oxalic acid with benzyl alcohol.

Method 1: From Oxalyl Chloride and Benzyl Alcohol

This method is efficient due to the high reactivity of oxalyl chloride.

  • Materials:

    • Oxalyl chloride

    • Benzyl alcohol

    • Anhydrous diethyl ether (or other suitable inert solvent)

    • Triethylamine (B128534) (or another suitable base)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of oxalyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred benzyl alcohol solution. Maintain the temperature below 10 °C.

    • After the addition is complete, add triethylamine dropwise to neutralize the HCl gas produced during the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Method 2: Fischer Esterification

This method involves the acid-catalyzed esterification of oxalic acid with benzyl alcohol.[8][9][10]

  • Materials:

    • Oxalic acid (anhydrous)

    • Benzyl alcohol (in excess)

    • Concentrated sulfuric acid (or another strong acid catalyst like p-toluenesulfonic acid)

    • Toluene (B28343) (for azeotropic removal of water)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oxalic acid, a large excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid.

    • Add toluene to the flask.

    • Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent and excess benzyl alcohol under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard method to purify the crude this compound.[11][12][13][14]

  • Solvent Selection: A mixed solvent system of ethanol (B145695) and water is often effective. This compound is soluble in hot ethanol and less soluble in cold ethanol and water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

    • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Crystals of this compound should form.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectral Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Chemical Shift (δ) Assignment
~7.3-7.4 ppmMultiplet, aromatic protons of the benzyl groups
~5.3 ppmSinglet, methylene (B1212753) protons (-CH₂-) of the benzyl groups
¹³C NMR (Carbon-13 NMR)
Chemical Shift (δ) Assignment
~158 ppmCarbonyl carbons (-C=O)
~135 ppmQuaternary aromatic carbons of the benzyl groups
~128-129 ppmAromatic CH carbons of the benzyl groups
~68 ppmMethylene carbons (-CH₂-) of the benzyl groups
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3030Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1750-1720C=O stretch (ester carbonyl)
~1200-1100C-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns include the loss of a benzyloxy group or the formation of the stable benzyl cation (tropylium ion) at m/z = 91, which is often the base peak.[6][15][16][17]

Biological Significance of Oxalate

While this compound itself is primarily an intermediate, the oxalate moiety has significant biological effects, particularly in the context of renal health. High concentrations of oxalate are a key factor in the formation of calcium oxalate kidney stones.[1][5] Research has shown that oxalate can induce cellular stress and inflammation in renal epithelial cells by activating specific signaling pathways.

Oxalate-Induced Signaling Pathways

In renal epithelial cells, oxalate has been demonstrated to selectively activate several stress-activated protein kinase signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[1][18][19] Furthermore, oxalate can induce the activation of the transcription factor nuclear factor-kappaB (NF-κB), a key regulator of inflammatory responses.[2][4][5] This activation can be triggered by endoplasmic reticulum stress (ERS) and the generation of reactive oxygen species (ROS).[2][5]

The activation of these pathways can lead to a cascade of cellular events, including the re-initiation of DNA synthesis, altered gene expression, and apoptosis (programmed cell death).[1] These cellular responses are thought to contribute to the renal injury and inflammation associated with kidney stone disease.

Oxalate_Signaling Oxalate Oxalate ERS Endoplasmic Reticulum Stress (ERS) Oxalate->ERS induces ROS Reactive Oxygen Species (ROS) Oxalate->ROS induces ERS->ROS leads to p38_MAPK p38 MAPK ROS->p38_MAPK activates JNK JNK ROS->JNK activates NFkB NF-κB ROS->NFkB activates Gene_Expression Altered Gene Expression p38_MAPK->Gene_Expression Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation NFkB->Inflammation NFkB->Gene_Expression

Caption: Oxalate-induced signaling pathways in renal cells.

Applications in Drug Development

The role of this compound as a synthetic intermediate is critical in drug development.[2][4][6] It provides a scaffold for building more complex and pharmacologically active molecules. For instance, it is an important intermediate in the synthesis of the sedative benzoylphenobarbital.[7] The understanding of oxalate-induced signaling pathways also opens up potential therapeutic targets for mitigating renal damage and inflammation associated with hyperoxaluria and kidney stone disease.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest to researchers and professionals in the chemical and pharmaceutical industries. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable intermediate for a variety of applications. Furthermore, the biological activities of the oxalate moiety provide a compelling area of research, particularly in understanding and potentially treating oxalate-related pathologies. This technical guide serves as a comprehensive resource to facilitate the effective and safe use of this compound in a research and development setting.

References

Solubility Profile of Dibenzyl Oxalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl oxalate (B1200264) in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide presents qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of solubility. This information is crucial for applications in synthesis, purification, and formulation development where dibenzyl oxalate is utilized.

Introduction to this compound

This compound (C₁₆H₁₄O₄, CAS No. 7579-36-4) is a diester of oxalic acid and benzyl (B1604629) alcohol.[1][2] It is a white, crystalline solid with a melting point of 80-82 °C.[1][3] This compound serves as a sensitizer (B1316253) in various chemical processes, including in the preparation of composite color-changing temperature fibers.[1] Understanding its solubility is paramount for its effective use in these applications, enabling proper solvent selection for reactions, recrystallization, and formulation.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative assessments from various chemical suppliers and databases provide a general understanding of its solubility characteristics. This information is summarized in the table below.

Organic SolventQualitative Solubility
ChloroformSlightly Soluble[3][4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][4]
MethanolSlightly Soluble[3][4]

It is generally stated that this compound is "soluble in organic solvents".[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol should be followed. The following method can be employed to determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with sealed caps

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when solid material remains undissolved.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the solid residue.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solutes):

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried this compound residue.

    • The mass of the dissolved this compound is the final mass of the flask minus the initial mass of the empty flask.

    • Calculate the solubility in g/100 mL or other desired units.

  • Instrumental Analysis (Alternative Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Preparation of Supersaturated Solution (Excess this compound in solvent) B Equilibration (Temperature-controlled agitation) A->B C Sample Withdrawal and Filtration (Remove undissolved solid) B->C D Gravimetric Analysis (Evaporate solvent and weigh residue) C->D E Instrumental Analysis (e.g., HPLC, UV-Vis) C->E F Calculation of Solubility D->F E->F

References

An In-depth Technical Guide to the Physicochemical Properties of Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of dibenzyl oxalate (B1200264), a key organic compound. This document outlines its physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures. The information herein is intended to support laboratory research and development activities where precise physicochemical characterization is paramount.

Physicochemical Data of Dibenzyl Oxalate

The melting and boiling points are critical physical constants that indicate the purity of a substance and are essential for process design and safety assessments in drug development and chemical synthesis.

Summary of Physical Constants

Quantitative data for this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Melting Point80 - 82 °C (176 - 179.6 °F)(lit.)[1][2][3][4][5]
Boiling Point235 °C (455 °F)@ 14 mmHg (lit.)[1][2][3][4][5]

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid substance.[3] It relies on heating a small sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.[3][6]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital Melt-Temp device)[2][6][7]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer (high accuracy)

  • Sample of this compound (finely powdered and dry)[3][8]

  • Heating oil (for Thiele tube) or metal heating block[4][7]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[3]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the this compound powder, trapping a small amount of the sample.[8][9] Tap the sealed end of the tube gently on a hard surface to compact the solid into a dense column of 2-3 mm in height at the bottom.[8][9]

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[2][5]

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the heating oil level is appropriate and the rubber band is above the oil level.[5][7]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a small flame or microburner.[2] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[7]

    • For a preliminary determination, heat the sample rapidly to find an approximate melting point.[6][7]

    • For an accurate measurement, cool the apparatus to at least 20°C below the approximate melting point.[8] Then, heat slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[7][8]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid becomes visible. This is the start of the melting range.[2]

    • Record the temperature at which the entire sample has completely liquefied. This is the end of the melting range.[2] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[7]

Determination of Boiling Point: Siwoloboff Method (Microscale)

Given that this compound's boiling point is determined at reduced pressure (14 mmHg), a standard distillation at atmospheric pressure is not suitable as it may lead to decomposition.[10] The Siwoloboff method is a microscale technique appropriate for determining the boiling point of small quantities of a substance, especially under vacuum.[1]

Apparatus:

  • Small test tube (fusion tube)[11]

  • Capillary tube (sealed at one end)[11]

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil)[5][11]

  • Vacuum source and manometer (for reduced pressure measurements)

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the fusion tube.[12] For a solid like this compound, it would first need to be melted.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[1][11][12]

  • Apparatus Assembly: Attach the fusion tube to a thermometer with a rubber band.[1][11] Immerse this assembly in a Thiele tube filled with heating oil.[5][11]

  • Heating and Observation:

    • Begin heating the Thiele tube gently.[11] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[1]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13] This indicates the liquid has reached its boiling point at the given pressure.

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[1][5]

    • Record this temperature and the corresponding pressure from the manometer.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

G Workflow for Physicochemical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination (Siwoloboff) A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (2-3mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approximate M.P. C->D E Cool and Reheat Slowly (1-2°C/min) D->E F Observe and Record Melting Range E->F End End: Report Characterized Properties F->End G Place Sample in Fusion Tube H Insert Inverted Capillary Tube G->H I Assemble with Thermometer in Heating Bath H->I J Heat Until Rapid Bubbling Occurs I->J K Remove Heat and Allow to Cool J->K L Record Temp. When Liquid Enters Capillary K->L L->End Start Start: Obtain this compound Sample Start->A Start->G

Caption: Workflow for determining melting and boiling points.

References

Dibenzyl oxalate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for Dibenzyl Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for dibenzyl oxalate (CAS No. 621-06-7), compiled from publicly available Safety Data Sheets (SDS). The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₆H₁₄O₄[1]
Molecular Weight270.28 g/mol [1][2]
AppearanceWhite flaked crystalline solid[3][4]
Melting Point80-82 °C[1][5][6]
Boiling Point235 °C @ 14 mmHg[5][6]
Density1.2 ± 0.1 g/cm³[1]
Flash Point171 °C (339.8 °F)[3][4]
Autoignition TemperatureNo data available[7]
Table 2: Toxicological Information
Hazard ClassificationCategoryTarget OrgansSource
Skin Corrosion/IrritationCategory 2-[7]
Serious Eye Damage/Eye IrritationCategory 2-[7]
Specific target organ toxicity (single exposure)Category 3Respiratory system[7]

Note: No quantitative toxicity data such as LD50 or LC50 values were available in the searched documents.

Table 3: Exposure Controls and Personal Protection
ParameterRecommendationSource
Engineering ControlsEnsure adequate ventilation. Emergency eye wash fountains and safety showers should be close to the workstation.[7]
Eye/Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Skin and Body ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.[7]
Respiratory ProtectionFollow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound were not detailed in the reviewed Safety Data Sheets, the hazard classifications provided are based on standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the evaluation of chemical safety.

Skin Irritation/Corrosion (Based on OECD Guideline 439)

The in vitro skin irritation test using reconstructed human epidermis (RhE) is a common method. The protocol generally involves the following steps:

  • Tissue Preparation: Reconstructed human epidermis tissue cultures are equilibrated under controlled conditions.

  • Application of Test Substance: A small amount of this compound is applied topically to the surface of the tissue.

  • Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).

  • Viability Assessment: After incubation, the tissue is rinsed and cell viability is determined using a quantitative method, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Serious Eye Damage/Eye Irritation (Based on OECD Guideline 492)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is a validated in vitro method for identifying chemicals that can cause serious eye damage or irritation. The general procedure is as follows:

  • Tissue Culture: RhCE tissues are cultured to form a multi-layered epithelium.

  • Exposure: The test chemical is applied to the corneal surface for a defined period.

  • Endpoint Measurement: Tissue viability is assessed, typically using the MTT assay. The level of cytotoxicity is used to classify the irritation potential of the substance.

Flash Point Determination

The flash point of a solid like this compound can be determined using a closed-cup or open-cup method. The general principle involves:

  • Sample Preparation: A specified amount of the solid is placed in the test cup.

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Source Application: An ignition source (e.g., a small flame) is passed over the cup at regular temperature intervals.

  • Observation: The flash point is the lowest temperature at which the vapors above the substance ignite momentarily upon application of the ignition source.

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the safety data of this compound.

Spill_Response_Workflow start This compound Spill Occurs assess_spill Assess the Spill - Size - Location start->assess_spill evacuate Evacuate Immediate Area (if necessary) assess_spill->evacuate Large or in a poorly ventilated area ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles - Respirator (if dusty) assess_spill->ppe Small and manageable evacuate->ppe contain Contain the Spill - Use inert absorbent material ppe->contain collect Collect Spilled Material - Sweep or shovel into a suitable container contain->collect decontaminate Decontaminate the Area - Wash with soap and water collect->decontaminate dispose Dispose of Waste - Follow local regulations decontaminate->dispose end Spill Response Complete dispose->end

This compound Spill Response Workflow

GHS_Classification_Logic start Chemical Substance (this compound) hazard_id Hazard Identification (Based on experimental data) start->hazard_id skin_irritation Skin Irritation Data hazard_id->skin_irritation eye_irritation Eye Irritation Data hazard_id->eye_irritation stot_se STOT-SE Data (Respiratory Irritation) hazard_id->stot_se classify_skin Classify Skin Hazard skin_irritation->classify_skin classify_eye Classify Eye Hazard eye_irritation->classify_eye classify_stot Classify STOT-SE Hazard stot_se->classify_stot cat2_skin GHS Category 2: Skin Irritant classify_skin->cat2_skin cat2_eye GHS Category 2: Eye Irritant classify_eye->cat2_eye cat3_stot GHS Category 3: Respiratory Irritant classify_stot->cat3_stot sds Safety Data Sheet (SDS) - Hazard Statements - Precautionary Statements cat2_skin->sds cat2_eye->sds cat3_stot->sds

GHS Hazard Classification Logic for this compound

Handling and Storage Recommendations

Based on the available safety data, the following procedures are recommended for handling and storing this compound:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents.[7]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling the material. The information provided here is based on publicly available data and may not be exhaustive. No warranty, expressed or implied, is made.

References

Spectroscopic Profile of Dibenzyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dibenzyl oxalate (B1200264) (C₁₆H₁₄O₄), a key organic compound with applications in various chemical syntheses. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and materials science.

Molecular Structure and Properties

Dibenzyl oxalate, with a molecular weight of 270.28 g/mol , is the dibenzyl ester of oxalic acid.[1] Its structure is characterized by a central oxalate core flanked by two benzyl (B1604629) groups.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: dibenzyl ethanedioate[1]

  • CAS Number: 7579-36-4[2]

  • Molecular Formula: C₁₆H₁₄O₄[1]

Spectroscopic Data Analysis

The following sections provide a detailed breakdown of the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key structural features to be identified are the protons and carbons of the benzyl groups and the carbons of the oxalate core.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two main signals corresponding to the methylene (B1212753) protons (-CH₂-) and the aromatic protons of the phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Multiplet10HAromatic protons (C₆H₅)
~5.25Singlet4HMethylene protons (-CH₂)

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~157Carbonyl carbon (C=O)
~135Aromatic C (quaternary)
~128Aromatic CH
~68Methylene carbon (-CH₂)

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)
~3030MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1600, 1495, 1455Medium-WeakC=C stretch (aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, this compound is expected to undergo fragmentation, with the benzyl cation being a prominent fragment.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
270LowMolecular Ion [M]⁺
18099.99[M - C₇H₆O]⁺
10713.70[C₇H₇O]⁺
9179.40[C₇H₇]⁺ (Tropylium ion)
17934.00[M - C₇H₇O]⁺

Data obtained from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared Spectroscopy

Sample Preparation (Thin Film): A small amount of solid this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plate is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction (GC-MS): A dilute solution of this compound in a suitable solvent (e.g., ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.

Data Acquisition: The mass spectrum is obtained using an electron ionization (EI) source. The instrument is typically scanned over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

SpectroscopicAnalysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry This compound This compound 1H_NMR ¹H NMR This compound->1H_NMR Proton Environments 13C_NMR ¹³C NMR This compound->13C_NMR Carbon Environments IR FT-IR This compound->IR Functional Groups MS GC-MS This compound->MS Molecular Weight & Fragmentation

Spectroscopic analysis workflow for this compound.

MassSpecFragmentation This compound (m/z 270) This compound (m/z 270) Fragment 1 (m/z 180) Fragment 1 (m/z 180) This compound (m/z 270)->Fragment 1 (m/z 180) - C₇H₆O Fragment 2 (m/z 91) Fragment 2 (m/z 91) This compound (m/z 270)->Fragment 2 (m/z 91) - C₈H₇O₄ radical Fragment 3 (m/z 107) Fragment 3 (m/z 107) Fragment 1 (m/z 180)->Fragment 3 (m/z 107) - C₆H₅ Fragment 4 (m/z 179) Fragment 4 (m/z 179) Fragment 1 (m/z 180)->Fragment 4 (m/z 179) - H

References

Alternate names for dibenzyl oxalate such as benzyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibenzyl Oxalate (B1200264) and its Alternate Names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl oxalate, a significant organic compound utilized as a key intermediate in various synthetic processes, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical identity, including various synonyms, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis.

Chemical Identity and Alternate Names

This compound is systematically known by several names, reflecting its structure as the dibenzyl ester of oxalic acid. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

Name Type Name Source
Common Name This compound[1][2][3][4]
Alternate Common Name Benzyl (B1604629) Oxalate[2][3][4][5]
IUPAC Name dibenzyl ethanedioate[2]
Systematic Name Ethanedioic acid, bis(phenylmethyl) ester[2][3][4][6]
Other Systematic Name Oxalic acid, dibenzyl ester[2][4]
CAS Number 7579-36-4[1][2][3][7][8][9]
Molecular Formula C₁₆H₁₄O₄[2][3][9]
Linear Formula (CO₂CH₂C₆H₅)₂[1][7]
InChI Key ZYZXGWGQYNTGAU-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2[2]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis, determining its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data of this compound

Property Value Source
Molecular Weight 270.28 g/mol [1][2][3][7][9]
Appearance White, flaked crystalline solid[9][10]
Melting Point 80-82 °C[1][8][10][11][12]
Boiling Point 235 °C at 14 mmHg[1][10][11][12]
Density 1.2 ± 0.1 g/cm³[8]
Flash Point 171.4 ± 24.9 °C[8]
Purity Typically ≥ 98-99%[1][9][13][14]
Storage Temperature Room Temperature, sealed in dry conditions[10]

Role in Pharmaceutical and Chemical Synthesis

This compound serves as a crucial intermediate in organic synthesis.[6] Its stable chemical properties and high purity make it a valuable component in the creation of complex drug molecules.[9] In the pharmaceutical industry, it acts as a versatile building block for constructing sophisticated molecular architectures necessary for novel therapeutic agents.[9][13] The reactive ester groups and benzyl moieties can be leveraged for functionalization and chain extension, leading to a diverse array of biologically active compounds.[9] For instance, it is used in the synthesis of the sedative benzoylphenobarbital.[6] Beyond pharmaceuticals, it also finds applications as a plasticizer and as an intermediate in the production of dyes and fragrances.[9][14]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of oxalic acid or its derivatives with benzyl alcohol. A common and efficient method involves the reaction of oxalyl chloride with benzyl alcohol. The following protocol is a synthesized procedure based on established chemical principles for similar reactions.

Reaction Scheme:

2 C₆H₅CH₂OH + (COCl)₂ → (COOCH₂C₆H₅)₂ + 2 HCl

Materials and Reagents:

  • Benzyl alcohol (2 molar equivalents)

  • Oxalyl chloride (1 molar equivalent)

  • Anhydrous diethyl ether or n-hexane as a solvent

  • Triethylamine (B128534) (optional, as an HCl scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve benzyl alcohol in a suitable anhydrous solvent such as diethyl ether or n-hexane.

  • Addition of Oxalyl Chloride: While stirring the solution at room temperature, add oxalyl chloride dropwise using a dropping funnel over a period of 30-60 minutes. The reaction is exothermic and will generate hydrogen chloride gas. If desired, triethylamine can be added to the initial benzyl alcohol solution to neutralize the evolved HCl.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid (caution: CO₂ evolution), followed by water, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 Benzyl Alcohol ReactionStep Esterification in Anhydrous Solvent Reactant1->ReactionStep Reactant2 Oxalyl Chloride Reactant2->ReactionStep Wash1 Wash with NaHCO₃ ReactionStep->Wash1 Reaction Mixture Wash2 Wash with Brine Wash1->Wash2 Drying Dry with MgSO₄ Wash2->Drying Evaporation Solvent Evaporation Drying->Evaporation Filtered Organic Layer Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Crude Product Product Pure this compound Recrystallization->Product

Caption: Synthesis and purification workflow for this compound.

References

The Pivotal Role of Dibenzyl Oxalate in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Intermediate in Pharmaceutical and Fine Chemical Synthesis

Dibenzyl oxalate (B1200264), a white crystalline solid with the chemical formula C₁₆H₁₄O₄, serves as a critical and versatile intermediate in the landscape of organic synthesis. Its stable chemical properties and high purity, often exceeding 99%, make it an invaluable building block in the pharmaceutical industry for the construction of complex active pharmaceutical ingredients (APIs) and in the synthesis of various fine chemicals, including dyes.[1] This technical guide provides a comprehensive overview of dibenzyl oxalate, detailing its synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 7579-36-4
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance White, flaked crystalline solid
Melting Point 80-82 °C[2]
Boiling Point 235 °C at 14 mmHg[2]
Purity Typically ≥ 99%[1]

Characterization of this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
Technique Characteristic Peaks/Signals
¹H NMR Signals corresponding to the benzyl (B1604629) protons and the absence of acidic protons from oxalic acid.
¹³C NMR Resonances for the carbonyl carbons of the oxalate group and the carbons of the benzyl groups.
FT-IR Strong absorption bands indicating the presence of C=O stretching from the ester functional groups and C-H stretching from the aromatic rings.
Mass Spec The molecular ion peak and characteristic fragmentation patterns, such as the loss of benzyl groups.

Synthesis of this compound: Experimental Protocols

Several synthetic routes can be employed for the preparation of this compound, each with its own advantages and considerations. The most common methods include direct esterification of oxalic acid, reaction with oxalyl chloride, and transesterification.

Method 1: Direct Esterification of Oxalic Acid with Benzyl Alcohol

This method involves the direct reaction of oxalic acid and benzyl alcohol, often in the presence of an acid catalyst to drive the equilibrium towards the product. A notable catalyst for this transformation is Niobium(V) chloride (NbCl₅), which has been reported for the synthesis of benzyl esters.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous oxalic acid (1 molar equivalent) and benzyl alcohol (2.2 molar equivalents).

  • Catalyst Addition: Add a catalytic amount of NbCl₅ (e.g., 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure this compound.

Method 2: Synthesis from Oxalyl Chloride and Benzyl Alcohol

This is a highly efficient method that utilizes the high reactivity of oxalyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl gas produced.

Experimental Protocol:

  • Reaction Setup: To a solution of benzyl alcohol (2 molar equivalents) and a non-nucleophilic base such as triethylamine (B128534) (2.2 molar equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath, add oxalyl chloride (1 molar equivalent) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Method 3: Transesterification

Transesterification offers another viable route, typically starting from a more volatile dialkyl oxalate like dimethyl oxalate or diethyl oxalate. This reaction is usually catalyzed by an acid or a base.

Experimental Protocol:

  • Reaction Setup: Combine dimethyl oxalate (1 molar equivalent) and benzyl alcohol (a large excess to drive the reaction) in a flask equipped with a distillation apparatus.

  • Catalyst Addition: Add a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Reaction: Heat the reaction mixture to allow for the distillation of methanol (B129727), which shifts the equilibrium towards the formation of this compound. The reaction temperature should be carefully controlled to avoid decomposition.

  • Workup and Purification: Once the reaction is complete (as indicated by the cessation of methanol distillation), the excess benzyl alcohol can be removed by vacuum distillation. The remaining crude this compound can then be purified by recrystallization.

Role as an Organic Synthesis Intermediate in Drug Development

The utility of this compound in pharmaceutical synthesis is extensive. Its structure allows for the introduction of the oxalate moiety, which can be further functionalized. The benzyl groups can also be strategically cleaved under specific conditions, revealing carboxylic acid functionalities.

One notable application is in the synthesis of the sedative benzoylphenobarbital.[2] While detailed pathways are often proprietary, the general strategy involves utilizing this compound as a key building block to construct the core structure of the drug.

Benzoylphenobarbital_Synthesis_Concept DBO This compound Intermediate1 Intermediate A DBO->Intermediate1 Reaction with appropriate precursors Intermediate2 Intermediate B Intermediate1->Intermediate2 Further functionalization Benzoylphenobarbital Benzoylphenobarbital Intermediate2->Benzoylphenobarbital Final cyclization and modification

Caption: Conceptual workflow for the synthesis of benzoylphenobarbital using this compound.

Beyond this specific example, this compound serves as a versatile scaffold in the development of novel therapeutic agents. Its ester groups are reactive sites for functionalization and chain extension, enabling the synthesis of a diverse range of biologically active compounds. The rigid oxalate core can act as a linker or a central structural element in the design of new drug candidates.

Logical Workflow for this compound in Synthesis

The general workflow for utilizing this compound as a synthetic intermediate can be visualized as a series of logical steps, from its synthesis to its incorporation into a target molecule.

DBO_Workflow cluster_synthesis This compound Synthesis cluster_application Application in Target Synthesis Oxalic Acid Oxalic Acid DBO_Synthesis Synthesis Oxalic Acid->DBO_Synthesis Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->DBO_Synthesis Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->DBO_Synthesis Dialkyl Oxalate Dialkyl Oxalate Dialkyl Oxalate->DBO_Synthesis This compound This compound DBO_Synthesis->this compound Reaction Reaction This compound->Reaction Starting Materials Starting Materials Starting Materials->Reaction Intermediate Intermediate Reaction->Intermediate Further Steps Further Steps Intermediate->Further Steps Target Molecule Target Molecule Further Steps->Target Molecule

Caption: General workflow illustrating the synthesis and subsequent use of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its straightforward synthesis and stable nature, combined with the reactivity of its functional groups, provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its full potential in the development of novel drugs and other advanced materials.

References

The Versatile Reactivity of Dibenzyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl oxalate (B1200264), a stable, crystalline solid, serves as a pivotal intermediate in a multitude of chemical transformations, making it a valuable tool in organic synthesis, materials science, and pharmaceutical development. Its reactivity is primarily centered around the two ester functional groups and the benzylic positions, allowing for a diverse range of chemical modifications. This technical guide provides an in-depth exploration of the core reactivity of dibenzyl oxalate, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Profile

This compound's reactivity is characterized by several key transformations:

  • Synthesis: The most common method for synthesizing this compound is through the esterification of oxalic acid or its derivatives with benzyl (B1604629) alcohol.

  • Hydrolysis: The ester linkages are susceptible to cleavage under both acidic and basic conditions, yielding oxalic acid and benzyl alcohol.

  • Transesterification: The benzyl groups can be exchanged with other alkyl or aryl groups by reaction with a corresponding alcohol in the presence of a catalyst.

  • Reduction: The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

  • Catalytic Hydrogenation: The benzyl groups can be cleaved through hydrogenolysis, typically using a palladium catalyst, to yield oxalic acid.

Data Presentation: A Comparative Overview of Key Reactions

The following table summarizes the quantitative data for the principal reactions of this compound, providing a comparative overview of reaction conditions and yields.

ReactionReagents and ConditionsProduct(s)Yield (%)Reference(s)
Synthesis Oxalic acid, Benzyl alcohol, Niobium(V) chloride (catalyst), Solvent-free, Room temp.This compoundHigh[1]
Hydrolysis (Acidic) This compound, Aqueous acid (e.g., HCl, H₂SO₄), HeatOxalic acid, Benzyl alcoholN/A[2]
Hydrolysis (Basic) This compound, Aqueous base (e.g., NaOH, KOH), HeatOxalate salt, Benzyl alcoholN/A[3]
Transesterification This compound, Alcohol (e.g., Methanol (B129727), Ethanol), Acid or Base catalyst, HeatDialkyl oxalate, Benzyl alcoholN/A[4][5]
Reduction This compound, Lithium aluminum hydride (LiAlH₄), Anhydrous ether, 0 °C to RT1,2-Ethanediol (B42446), Benzyl alcoholN/A[6]
Catalytic Hydrogenation This compound, H₂, Palladium on carbon (Pd/C), Solvent (e.g., Ethanol), RTOxalic acid, TolueneN/A[7]

Note: "N/A" indicates that while the reaction is known to occur, specific quantitative data for this compound was not available in the cited literature. The principles are based on general reactivity of similar esters.

Experimental Protocols

This section provides detailed methodologies for the key reactions of this compound.

Synthesis of this compound

Reaction: Oxalic acid + 2 Benzyl alcohol → this compound + 2 H₂O

Procedure: This protocol is adapted from a general method for the direct esterification of oxalic acid.[1]

  • To a round-bottom flask, add oxalic acid (1.0 eq) and benzyl alcohol (2.2 eq).

  • Add a catalytic amount of niobium(V) chloride (NbCl₅, ~1-5 mol%).

  • Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Hydrolysis of this compound (Acid-Catalyzed)

Reaction: this compound + 2 H₂O --(H⁺)--> Oxalic acid + 2 Benzyl alcohol

Procedure: This is a general procedure for the acid-catalyzed hydrolysis of esters.[2]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dioxane or THF).

  • Add an aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (oxalic acid) forms, it can be collected by filtration.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the benzyl alcohol.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain benzyl alcohol.

Transesterification of this compound

Reaction: this compound + 2 R'OH ⇌ Dialkyl oxalate + 2 Benzyl alcohol

Procedure: This protocol is based on general acid- or base-catalyzed transesterification methods.[4][8]

  • Acid-Catalyzed:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux. To drive the equilibrium towards the products, the lower-boiling benzyl alcohol can be removed by distillation if feasible.

    • Monitor the reaction by GC or NMR spectroscopy.

    • Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Remove the excess alcohol under reduced pressure.

    • Isolate and purify the desired dialkyl oxalate and benzyl alcohol by distillation or column chromatography.

  • Base-Catalyzed:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Add a catalytic amount of a strong base (e.g., sodium methoxide (B1231860) or sodium ethoxide).

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).

    • Remove the excess alcohol under reduced pressure.

    • Isolate and purify the products by distillation or column chromatography.

Reduction of this compound with LiAlH₄

Reaction: this compound --(1. LiAlH₄, 2. H₂O)--> 1,2-Ethanediol + 2 Benzyl alcohol

Procedure: This is a standard procedure for the reduction of esters with lithium aluminum hydride.[6]

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of 1,2-ethanediol and benzyl alcohol by distillation or column chromatography.

Catalytic Hydrogenation of this compound

Reaction: this compound + 2 H₂ --(Pd/C)--> Oxalic acid + 2 Toluene

Procedure: This protocol describes a typical catalytic transfer hydrogenation for the debenzylation of benzyl esters.[7][9]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 wt% of the substrate).

  • Connect the flask to a hydrogen source (a balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or by the consumption of hydrogen.

  • Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Pd/C is flammable when dry and should be handled with care.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude oxalic acid and toluene. Oxalic acid can be isolated by recrystallization.

Mandatory Visualizations

Synthesis of this compound

Synthesis cluster_conditions Reaction Conditions Oxalic Acid Oxalic Acid This compound This compound Oxalic Acid->this compound + 2 Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound H2O 2 H₂O This compound->H2O + Catalyst: NbCl₅ Catalyst: NbCl₅ Solvent: None Solvent: None Temperature: Room Temp. Temperature: Room Temp.

Caption: Synthesis of this compound via Esterification.

General Reactivity Pathways of this compound

Reactivity cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_reduction Reduction cluster_hydrogenation Catalytic Hydrogenation DBO This compound OA Oxalic Acid DBO->OA H⁺/H₂O or OH⁻/H₂O DO Dialkyl Oxalate DBO->DO R'OH, cat. ED 1,2-Ethanediol DBO->ED LiAlH₄ OA2 Oxalic Acid DBO->OA2 H₂, Pd/C BA Benzyl Alcohol BA2 Benzyl Alcohol BA3 Benzyl Alcohol Toluene Toluene

Caption: Major reaction pathways of this compound.

Mechanism of Acid-Catalyzed Hydrolysis

Hydrolysis_Mechanism Start This compound Protonated Protonated Ester Start->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Products Oxalic Acid + Benzyl Alcohol Tetrahedral->Products - H⁺, - Benzyl Alcohol

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Experimental Workflow for Synthesis and Purification

Workflow Start Mix Oxalic Acid, Benzyl Alcohol, and NbCl₅ Catalyst Reaction Stir at Room Temperature Start->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Dry with Na₂SO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

A Technical Guide to the Commercial Availability and Purity of Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl oxalate (B1200264) (CAS No. 7579-36-4) is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries for its role in the formation of complex molecules. Its high purity is critical for these applications, ensuring the integrity and efficacy of the final products. This technical guide provides a comprehensive overview of the commercial availability of dibenzyl oxalate, typical purity levels, and detailed methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 97% to 99%, with the higher purities being essential for pharmaceutical applications where trace impurities can have significant impacts on drug safety and efficacy.

Below is a summary of representative commercial suppliers and the typical grades of this compound they offer.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Available Quantities
MilliporeSigma (formerly Sigma-Aldrich)7579-36-4C₁₆H₁₄O₄270.28≥98%25 g, 100 g
Fisher Scientific7579-36-4C₁₆H₁₄O₄270.28≥98%25 g, 100 g
Santa Cruz Biotechnology7579-36-4C₁₆H₁₄O₄270.28-1 g, 5 g
ChemicalBook7579-36-4C₁₆H₁₄O₄270.2897%, 98%Various
Chongqing Chemdad Co., Ltd.7579-36-4C₁₆H₁₄O₄270.2897%, 98%Inquire for details

Note: Availability and purity may vary. It is recommended to request a certificate of analysis for lot-specific data.

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reaction of oxalyl chloride with benzyl (B1604629) alcohol in the presence of a base to neutralize the HCl byproduct.[1] The crude product is then typically purified by recrystallization.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (2.0 molar equivalents) and triethylamine (3.0 molar equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution in an ice bath.

  • Slowly add oxalyl chloride (1.0 molar equivalent) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • 95% Ethanol

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol and gently heat the mixture to boiling to dissolve the solid.

  • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the crystals in a vacuum oven.

Purity Analysis

The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). A melting point determination can also serve as a preliminary indicator of purity.

Hypothetical Experimental Protocol: HPLC-UV Purity Assay

This protocol is based on general methods for the analysis of similar aromatic esters and would require validation for this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the standard solutions.

Certificate of Analysis (Representative Example)

A Certificate of Analysis (CoA) is a critical document that provides lot-specific quality control data. While actual CoAs should be obtained from the supplier, a representative example is provided below.

Test Specification Result
Appearance White to off-white crystalline powderConforms
Identification (IR) Conforms to reference spectrumConforms
Melting Point 80 - 84 °C81.5 °C
Purity (HPLC) ≥ 99.0%99.5%
Individual Impurity ≤ 0.2%0.15% (Benzyl alcohol)
Total Impurities ≤ 0.5%0.3%
Loss on Drying ≤ 0.5%0.1%
Residue on Ignition ≤ 0.1%0.05%

Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Benzyl Alcohol + Oxalyl Chloride reaction Reaction in Anhydrous Diethyl Ether with Triethylamine start->reaction filtration1 Filtration reaction->filtration1 workup Aqueous Workup filtration1->workup drying Drying over Na2SO4 workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product dissolution Dissolution in Hot 95% Ethanol crude_product->dissolution cooling Slow Cooling & Ice Bath dissolution->cooling filtration2 Vacuum Filtration cooling->filtration2 washing Washing with Cold 95% Ethanol filtration2->washing drying2 Vacuum Drying washing->drying2 pure_product Pure this compound drying2->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Factors Affecting this compound Purity

G Factors Influencing this compound Purity cluster_synthesis_factors Synthesis Conditions cluster_purification_factors Purification Process purity This compound Purity reagent_purity Purity of Starting Materials reagent_purity->purity stoichiometry Stoichiometry stoichiometry->purity reaction_temp Reaction Temperature reaction_temp->purity reaction_time Reaction Time reaction_time->purity solvent_choice Recrystallization Solvent solvent_choice->purity cooling_rate Cooling Rate cooling_rate->purity washing_efficiency Washing of Crystals washing_efficiency->purity drying_conditions Drying Conditions drying_conditions->purity

Caption: Key factors that can influence the final purity of this compound.

References

The Cornerstone of Complex Synthesis: A Technical Guide to Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl oxalate (B1200264) (DBO), a diester of oxalic acid and benzyl (B1604629) alcohol, is a pivotal yet often overlooked intermediate in the chemical industry. Its stable, crystalline nature and versatile reactivity make it an indispensable building block in the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth exploration of the core applications of dibenzyl oxalate, focusing on its role in pharmaceuticals, polymer chemistry, and the synthesis of fine chemicals. Detailed experimental protocols, quantitative data, and process workflows are presented to offer a comprehensive resource for professionals in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in various synthetic processes. High purity, typically exceeding 99%, is essential for its use in pharmaceutical applications where impurities can significantly impact the efficacy and safety of the final drug product.[1]

PropertyValueReference
CAS Number 7579-36-4[1][2]
Molecular Formula C₁₆H₁₄O₄[1][3]
Molecular Weight 270.28 g/mol [1][4][5]
Appearance White, flaked crystalline solid[1][2][3]
Melting Point 80-82 °C[2][5]
Boiling Point 235 °C at 14 mmHg[2][5]
Purity ≥ 98-99%[1][5]
Solubility Soluble in organic solvents[3]

Core Applications in the Chemical Industry

This compound's utility spans several key sectors of the chemical industry, primarily driven by the reactivity of its ester and benzyl groups.

Pharmaceutical Synthesis

The most significant application of this compound lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] It serves as a molecular scaffold, allowing for the construction of complex architectures required for novel therapeutic agents, including antibiotics and antivirals.[1] The benzyl groups can act as protecting groups for carboxylic acids, which can be removed under mild hydrogenolysis conditions, a common strategy in multi-step drug synthesis.

While specific drug synthesis pathways involving this compound are often proprietary, a general workflow for its incorporation into a pharmaceutical manufacturing process is outlined below.

pharmaceutical_synthesis_workflow cluster_synthesis API Synthesis cluster_purification Purification & Deprotection Dibenzyl_Oxalate This compound Coupling_Reaction Coupling Reaction Dibenzyl_Oxalate->Coupling_Reaction Starting_Material Starting Material Starting_Material->Coupling_Reaction Intermediate_1 Protected Intermediate Coupling_Reaction->Intermediate_1 Further_Synthesis_Steps Further Synthesis Steps Intermediate_1->Further_Synthesis_Steps Final_API_Precursor Final API Precursor Further_Synthesis_Steps->Final_API_Precursor Deprotection Deprotection (e.g., Hydrogenolysis) Final_API_Precursor->Deprotection Crude_API Crude API Deprotection->Crude_API Purification Purification (e.g., Crystallization, Chromatography) Crude_API->Purification Final_API Final API Purification->Final_API

A generalized workflow for the use of this compound in Active Pharmaceutical Ingredient (API) synthesis.
Polymer Chemistry

This compound serves as a monomer or a precursor to monomers in the synthesis of certain polymers. Its ester linkages can be susceptible to hydrolysis, making it a candidate for creating biodegradable polymers. It can also be employed as a plasticizer to enhance the flexibility and durability of polymers.[1] The synthesis of polyoxalates can be achieved through transesterification or metathesis polymerization.

Polymer Synthesis via Oxalate Metathesis PolymerizationYield (%)Reference
Poly(decylene oxalate)83[6]
Poly(resorcinol bis(hydroxyethyl)ether) oxalate56[6]
Poly(hydroquinone bis(hydroxyethyl)ether) oxalate88[6]
Fine Chemicals and Dyes

This compound is a valuable intermediate in the production of fine chemicals, including fragrances and dyes.[1] In dye synthesis, the oxalate moiety can be a part of the chromophoric system or be used to link different aromatic groups. A general two-step reaction for the preparation of azo dyes, a common class of synthetic colorants, is depicted below. While this is a general pathway, this compound could be incorporated into either the diazonium salt or the coupling component.

azo_dye_synthesis Aromatic_Amine Aromatic Amine Diazotization Diazotization (NaNO₂, HCl) Aromatic_Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Phenol derivative) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

A simplified workflow for the synthesis of azo dyes.
Other Applications

This compound is also utilized as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers.[2][3] This suggests its potential role in the development of "smart" materials that respond to environmental stimuli.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound and related compounds. These should be adapted and optimized for specific laboratory conditions and safety protocols.

General Synthesis of this compound

This protocol is a generalized procedure based on Fischer esterification.

Materials and Reagents:

  • Oxalic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add oxalic acid (1 equivalent), benzyl alcohol (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a similar compound, dibenzyl azelate, and can be used as a starting point for developing a quantitative analysis method for this compound.[7]

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or other suitable wavelength for this compound)

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Concentration_Determination Determine Sample Concentration Peak_Integration->Concentration_Determination Calibration_Curve->Concentration_Determination

A workflow for the quantitative analysis of this compound using HPLC.

Signaling Pathways

No specific signaling pathways in biological systems directly involving this compound have been identified in the reviewed literature. Its primary role in the context of drug development is as a synthetic intermediate, and it is not typically designed to be biologically active itself.

Conclusion

This compound is a versatile and critical intermediate in the chemical industry, with its most prominent role in the synthesis of pharmaceuticals. Its stable nature and well-understood reactivity provide a reliable platform for the construction of complex molecular frameworks. While detailed, publicly available quantitative data and specific experimental protocols for all its applications are limited, the generalized procedures and workflows presented in this guide offer a solid foundation for researchers and drug development professionals. Further research into its applications in polymer science and smart materials may unveil new and exciting opportunities for this foundational chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzyl Oxalate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl oxalate (B1200264) is a chemical intermediate with applications in various fields of organic synthesis. It can serve as a building block in the preparation of more complex molecules and has been noted for its use as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers.[1] The synthesis of dibenzyl oxalate is typically achieved through the esterification of oxalic acid with benzyl (B1604629) alcohol. This document provides detailed application notes and experimental protocols for this synthesis, focusing on the Fischer-Speier esterification method, which is a common and effective approach for producing esters.[2][3]

Reaction Scheme

The overall reaction involves the acid-catalyzed condensation of oxalic acid with two equivalents of benzyl alcohol to yield this compound and water. To drive the reaction toward the product side, the water produced is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[2][4]

Chemical Equation:

HOOC-COOH + 2 C₆H₅CH₂OH ⇌ C₆H₅CH₂OOC-COOCH₂C₆H₅ + 2 H₂O (Oxalic Acid + Benzyl Alcohol ⇌ this compound + Water)

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Oxalic Acid (anhydrous)C₂H₂O₄90.03189.5 (decomposes)-
Benzyl AlcoholC₇H₈O108.14-15205
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.22103-106-
Toluene (B28343)C₇H₈92.14-95111
This compound C₁₆H₁₄O₄ 270.28 80-82 [1]235 (at 14 mmHg) [1]
Table 2: Typical Reaction Parameters for Fischer Esterification of Dicarboxylic Acids
ParameterValue/ConditionNotes
Reactants
Dicarboxylic Acid1.0 molar equivalent
Alcohol2.0 - 2.5 molar equivalentsAn excess of the alcohol can help to drive the reaction forward.[4]
Catalyst
p-Toluenesulfonic acid monohydrate0.05 - 0.1 molar equivalentsA common, effective, and relatively inexpensive acid catalyst.
Solvent
Toluene or CyclohexaneSufficient to suspend reactantsThe solvent should form an azeotrope with water to facilitate its removal.[2]
Reaction Conditions
TemperatureRefluxThe boiling point of the chosen solvent.
Reaction Time3 - 8 hoursMonitored by the collection of water in the Dean-Stark trap.[2]
Work-up & Purification
NeutralizationSaturated NaHCO₃ solutionTo remove the acidic catalyst.[5]
WashingWater and BrineTo remove any remaining water-soluble impurities.[5]
DryingAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase.[5]
PurificationRecrystallization or Column ChromatographyTo obtain the pure product.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound based on the well-established Fischer-Speier esterification. This procedure is adapted from a similar synthesis of a dibenzyl ester of a dicarboxylic acid.[2]

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Oxalic acid dihydrate (or anhydrous oxalic acid)

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxalic acid dihydrate (12.6 g, 0.1 mol), benzyl alcohol (22.7 mL, 0.22 mol), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and toluene (100 mL).

  • Azeotropic Reflux:

    • Assemble a Dean-Stark apparatus with a reflux condenser on the round-bottom flask.

    • Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours, or until the theoretical amount of water (5.4 mL from oxalic acid dihydrate) is collected in the trap, and no more water is observed to be forming.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution may occur), followed by 50 mL of deionized water, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene and excess benzyl alcohol.

    • The crude product, which may be a solid or a viscous oil, can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol and dry them in a desiccator or vacuum oven.

Expected Yield:

  • Yields for Fischer esterifications can vary, but yields in the range of 80-95% are commonly reported for similar reactions.[5]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value of 80-82 °C.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the benzyl protons and the absence of peaks corresponding to the starting materials.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester and the carbons of the benzyl groups.

  • FT-IR Spectroscopy: The infrared spectrum should display a strong absorption band characteristic of the C=O stretch of the ester functional group (typically around 1750-1735 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid.

Mandatory Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product oxalic_acid Oxalic Acid reflux Azeotropic Reflux (Dean-Stark) oxalic_acid->reflux benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reflux catalyst p-TsOH catalyst->reflux solvent Toluene solvent->reflux workup Aqueous Workup (Neutralization & Washing) reflux->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Fischer Esterification

Fischer_Esterification_Logic reactants Oxalic Acid + Benzyl Alcohol equilibrium Esterification Equilibrium reactants->equilibrium catalyst Acid Catalyst (p-TsOH) catalyst->equilibrium products This compound + Water equilibrium->products removal Removal of Water (Le Chatelier's Principle) equilibrium->removal products->equilibrium Hydrolysis removal->equilibrium Shifts Equilibrium to Products

Caption: Principle of Fischer esterification.

References

Application Notes and Protocols for Dibenzyl Oxalate in Peroxyoxalate Chemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical applications of dibenzyl oxalate (B1200264) in peroxyoxalate chemiluminescence (PO-CL). The included protocols offer detailed methodologies for key experiments, adaptable for specific research and development needs.

Introduction to Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a highly efficient, non-biological light-emitting reaction. It involves the reaction of a diaryl oxalate, such as dibenzyl oxalate, with hydrogen peroxide in the presence of a fluorescent molecule (fluorophore). The reaction proceeds through a high-energy intermediate, which transfers its energy to the fluorophore. As the excited fluorophore returns to its ground state, it emits light. The color of the emitted light is dependent on the choice of the fluorophore, allowing for a wide range of emission wavelengths.

The key advantages of the peroxyoxalate system include its high quantum yields and the versatility of its applications, ranging from analytical chemistry to in vivo imaging.

Core Reaction Mechanism

The peroxyoxalate reaction is a multi-step process:

  • Reaction of Oxalate Ester with Hydrogen Peroxide: The diaryl oxalate reacts with hydrogen peroxide to form a high-energy intermediate, which is believed to be 1,2-dioxetanedione.

  • Energy Transfer to Fluorophore: The high-energy intermediate interacts with a fluorophore, transferring its energy to the fluorophore and causing it to become electronically excited. This step is often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.

  • Light Emission: The excited fluorophore relaxes to its ground state, emitting a photon of light.

Applications in Research and Drug Development

The peroxyoxalate chemiluminescence system has several applications relevant to researchers and drug development professionals:

  • High-Throughput Screening (HTS): The high sensitivity of PO-CL makes it suitable for HTS assays where the production or consumption of hydrogen peroxide is linked to an enzymatic reaction of interest.

  • Detection of Reactive Oxygen Species (ROS): Peroxyoxalate-based assays can be used to detect and quantify hydrogen peroxide, a key reactive oxygen species implicated in various disease states and cellular signaling pathways.

  • Immunoassays and Nucleic Acid Hybridization Assays: PO-CL can be used as a detection method in various binding assays, where an enzyme that produces hydrogen peroxide (e.g., horseradish peroxidase) is used as a label.

  • In Vivo Imaging: Encapsulation of peroxyoxalate reagents and fluorophores in nanoparticles allows for the in vivo imaging of hydrogen peroxide in disease models.[1]

Data Presentation

Table 1: Commonly Used Diaryl Oxalates in Peroxyoxalate Chemiluminescence

Diaryl OxalateCommon AbbreviationKey Features
Bis(2,4,6-trichlorophenyl) oxalateTCPOHigh quantum yield, widely used in analytical applications.
Bis(2,4-dinitrophenyl) oxalateDNPOHigh reactivity, suitable for rapid assays.
Diphenyl oxalateDPOA common reagent for demonstrating chemiluminescence, often used in light sticks.
Divanillyl oxalateDVOA "greener" alternative that produces non-toxic, biodegradable byproducts.[2][3]
Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalateCPPOOften used in commercial light sticks due to its efficiency and stability.

Table 2: Representative Chemiluminescence Quantum Yields for Various Oxalates

Oxalate EsterFluorophoreSolvent SystemReported Quantum Yield (ΦCL)
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)9,10-Diphenylanthracene (B110198)Not specifiedUp to 23%[3]
Mixed Aliphatic/Aromatic Peroxalate EsterRubrene (B42821)DichloromethaneComparable to Diphenyl Oxalate[4]
N-TriflyloxamidesNot specifiedDibutyl PhthalateUp to 34%[5]

Experimental Protocols

The following are detailed protocols for key experiments using the peroxyoxalate chemiluminescence system. These protocols can be adapted for use with this compound, though optimization of concentrations and reaction conditions may be necessary.

Protocol 1: General Chemiluminescence Demonstration

This protocol provides a basic method for observing peroxyoxalate chemiluminescence and can be used to screen different fluorophores.

Materials:

  • This compound

  • Fluorophore (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)

  • Solvent (e.g., ethyl acetate (B1210297), dimethyl phthalate, or a mixture)

  • Hydrogen peroxide (30% solution)

  • Catalyst (optional, e.g., sodium salicylate (B1505791) or imidazole)

  • Glass vials or cuvettes

Procedure:

  • Prepare the Oxalate/Fluorophore Solution:

    • Dissolve this compound in the chosen solvent to a final concentration of 0.01 M to 0.1 M.

    • Add the fluorophore to this solution to a final concentration of 10-4 M to 10-3 M.

  • Prepare the Hydrogen Peroxide Solution:

    • Carefully dilute the 30% hydrogen peroxide solution with the same solvent to a final concentration of 0.1 M to 1 M.

    • If using a catalyst, dissolve it in this solution.

  • Initiate the Chemiluminescence:

    • In a darkened environment, add the hydrogen peroxide solution to the oxalate/fluorophore solution.

    • Gently swirl the mixture and observe the emission of light.

Expected Results:

The mixture will emit light of a color characteristic of the chosen fluorophore. The intensity and duration of the light will depend on the concentrations of the reactants, the solvent, and the presence of a catalyst.

Protocol 2: Quantitative Determination of Hydrogen Peroxide

This protocol describes a method for quantifying hydrogen peroxide using a standard curve, adaptable for microplate readers or luminometers.

Materials:

  • This compound

  • 9,10-Diphenylanthracene (or another suitable fluorophore)

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen peroxide standard solutions (prepared by serial dilution)

  • Catalyst (e.g., imidazole)

  • 96-well microplate (opaque, white or black)

  • Luminometer or microplate reader with chemiluminescence detection

Procedure:

  • Prepare Reagent A (Oxalate/Fluorophore Solution):

    • Dissolve this compound (e.g., 50 mg) and 9,10-diphenylanthracene (e.g., 5 mg) in 50 mL of ethyl acetate.

  • Prepare Reagent B (Catalyst Solution):

  • Prepare Hydrogen Peroxide Standards:

    • Perform serial dilutions of a stock hydrogen peroxide solution in ethyl acetate to obtain a range of concentrations (e.g., 1 µM to 100 µM).

  • Assay Procedure:

    • To each well of the microplate, add 50 µL of the hydrogen peroxide standard or unknown sample.

    • Add 100 µL of Reagent A to each well.

    • To initiate the reaction, add 50 µL of Reagent B to each well.

    • Immediately measure the chemiluminescence intensity using a luminometer.

  • Data Analysis:

    • Construct a standard curve by plotting the chemiluminescence intensity versus the hydrogen peroxide concentration.

    • Determine the concentration of hydrogen peroxide in unknown samples by interpolating from the standard curve.

Protocol 3: HPLC Post-Column Detection of Fluorescent Analytes

This protocol outlines the setup for using peroxyoxalate chemiluminescence as a highly sensitive detection method following High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a pump, injector, and column suitable for the separation of the analytes of interest.

  • A post-column reaction coil.

  • A second HPLC pump for delivering the chemiluminescence reagents.

  • A light-tight flow cell.

  • A photomultiplier tube (PMT) or other sensitive light detector.

Reagents:

  • Mobile Phase: Appropriate for the separation of the target analytes.

  • Reagent 1: A solution of this compound (e.g., 1 mM) and a catalyst (e.g., imidazole, 10 mM) in a suitable solvent (e.g., acetonitrile/ethyl acetate mixture).

  • Reagent 2: A solution of hydrogen peroxide (e.g., 50 mM) in a compatible solvent.

Procedure:

  • HPLC Separation:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the sample containing the fluorescent analytes.

  • Post-Column Reaction:

    • The eluent from the HPLC column is mixed with Reagent 1 and Reagent 2 in a T-junction.

    • The mixture flows through the reaction coil to allow for the chemiluminescence reaction to occur.

  • Detection:

    • The reacting mixture flows through the light-tight flow cell positioned in front of the PMT.

    • The light emitted is detected by the PMT, and the signal is recorded as a chromatogram.

Expected Results:

A chromatogram with peaks corresponding to the fluorescent analytes will be generated. The peak height or area is proportional to the concentration of the analyte. This method often provides significantly lower detection limits compared to standard fluorescence detection.

Visualizations

General Mechanism of Peroxyoxalate Chemiluminescence

Peroxyoxalate_Chemiluminescence DibenzylOxalate This compound Intermediate High-Energy Intermediate (1,2-Dioxetanedione) DibenzylOxalate->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate CO2 2 CO₂ Intermediate->CO2 Decomposition Fluorophore Fluorophore (Ground State) ExcitedFluorophore Fluorophore* (Excited State) Fluorophore->ExcitedFluorophore Energy Transfer (from Intermediate) ExcitedFluorophore->Fluorophore Relaxation Light Light (hν) ExcitedFluorophore->Light

Caption: The general mechanism of peroxyoxalate chemiluminescence.

Experimental Workflow for H₂O₂ Quantification

H2O2_Quantification_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentA Prepare Reagent A: This compound + Fluorophore in Solvent Mix Mix Reagents and Sample in Microplate Well ReagentA->Mix ReagentB Prepare Reagent B: Catalyst in Solvent ReagentB->Mix Standards Prepare H₂O₂ Standards and Samples Standards->Mix Measure Measure Chemiluminescence (Luminometer) Mix->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Unknown Concentrations Curve->Calculate

Caption: Workflow for the quantification of hydrogen peroxide.

References

Application Notes: Dibenzyl Oxalate for the Chemiluminescent Detection of Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzyl oxalate (B1200264) is a non-aromatic oxalate ester that can be employed as a reagent for the sensitive detection of hydrogen peroxide (H₂O₂) through peroxyoxalate chemiluminescence. This process involves a chemical reaction that generates light, offering a method for quantitative analysis without the need for an external light source, thus minimizing background interference and enhancing sensitivity. The fundamental principle is the reaction of the oxalate ester with hydrogen peroxide, which, in the presence of a fluorescent dye (fluorophore), produces light. The intensity of the emitted light is proportional to the concentration of hydrogen peroxide, allowing for its quantification. While aromatic oxalates like diphenyl oxalate are more commonly cited, dibenzyl oxalate presents an alternative, and its aliphatic nature may influence reactivity and stability.[1][2]

The reaction is highly specific to hydrogen peroxide and proceeds through a high-energy cyclic intermediate, 1,2-dioxetanedione.[2] This intermediate is unstable and decomposes, transferring energy to a fluorophore, which then emits photons as it returns to its ground state. The color of the emitted light is dependent on the specific fluorophore used in the reaction mixture.[3] This methodology has found applications in various fields, including biomedical research for the detection of H₂O₂ in biological systems, as hydrogen peroxide is a key reactive oxygen species (ROS) involved in numerous physiological and pathological processes.[4]

Principle of Detection

The detection of hydrogen peroxide using this compound is based on the principles of peroxyoxalate chemiluminescence. The overall process can be broken down into the following key steps:

  • Reaction with Hydrogen Peroxide: this compound reacts with hydrogen peroxide in the presence of a catalyst, typically a weak base, to form a peroxyoxalate intermediate.

  • Formation of 1,2-Dioxetanedione: This intermediate rapidly cyclizes to form a high-energy intermediate, 1,2-dioxetanedione.

  • Energy Transfer to a Fluorophore: The unstable 1,2-dioxetanedione decomposes into two molecules of carbon dioxide (CO₂). The energy released in this decomposition is transferred to a fluorophore molecule present in the solution, promoting it to an electronically excited state.

  • Light Emission: The excited fluorophore relaxes to its ground state by emitting a photon of light. The wavelength (color) of the emitted light is characteristic of the fluorophore used.

The intensity of the chemiluminescence is directly proportional to the rate of the reaction, which in turn is dependent on the concentration of hydrogen peroxide, making it a quantitative assay.

Reaction Mechanism

The following diagram illustrates the chemical pathway for the detection of hydrogen peroxide using this compound.

G cluster_0 Reaction Initiation cluster_1 High-Energy Intermediate Formation cluster_2 Chemiexcitation and Emission DibenzylOxalate This compound Intermediate1 Peroxyoxalate Intermediate DibenzylOxalate->Intermediate1 H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate1 Base Base Catalyst (e.g., Imidazole) Base->Intermediate1 catalyzes Dioxetanedione 1,2-Dioxetanedione (High-Energy Intermediate) Intermediate1->Dioxetanedione Cyclization Fluorophore_excited Fluorophore* (Excited State) Dioxetanedione->Fluorophore_excited Energy Transfer CO2 2 CO₂ Dioxetanedione->CO2 Fluorophore_ground Fluorophore (Ground State) Fluorophore_ground->Fluorophore_excited Fluorophore_excited->Fluorophore_ground Emission Light Light (Photon) Fluorophore_excited->Light G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagent Prepare Reagent Mix (this compound, Fluorophore, Catalyst) mix Mix Reagent with Standard/Sample prep_reagent->mix prep_standards Prepare H₂O₂ Standards prep_standards->mix prep_samples Prepare Samples prep_samples->mix measure Measure Chemiluminescence (Luminometer) mix->measure plot Plot Standard Curve (Intensity vs. [H₂O₂]) measure->plot calculate Calculate Unknown Concentration plot->calculate G reagent This compound (Chemiluminescent Precursor) output Light Emission (Analytical Signal) reagent->output reacts with oxidant Hydrogen Peroxide (Analyte/Oxidant) oxidant->output to produce fluorophore Fluorophore (Energy Acceptor/Light Emitter) fluorophore->output is excited by reaction to create catalyst Base Catalyst (Rate Enhancer) catalyst->output accelerates

References

Application Notes and Protocols: Peroxyoxalate Chemiluminescence for the Excitation of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of light through chemical reactions, or chemiluminescence, is a cornerstone of various analytical and diagnostic assays. Among the most efficient non-biological chemiluminescent systems is the peroxyoxalate reaction. This process involves the reaction of a diaryl oxalate (B1200264) ester with hydrogen peroxide in the presence of a fluorescent dye. While the user's query specified the use of dibenzyl oxalate for the synthesis of fluorescent dyes, it is crucial to note that the primary and extensively documented application of diaryl oxalates, including this compound and more commonly diphenyl oxalate (DPO) and bis(2,4,6-trichlorophenyl) oxalate (TCPO), is not in the synthesis of fluorophores themselves. Instead, they serve as reactants to generate a high-energy intermediate that chemically excites a fluorescent dye, causing it to emit light. This phenomenon is known as peroxyoxalate chemiluminescence.

This application note provides a detailed protocol for inducing chemiluminescence in fluorescent dyes using a diaryl oxalate, focusing on the well-established peroxyoxalate reaction. The principles and protocols described herein are broadly applicable to various diaryl oxalates, including this compound, although DPO and TCPO are more commonly used due to their reactivity and the brightness of the resulting chemiluminescence.

Principle of Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a multi-step process that efficiently converts chemical energy into light. The overall reaction involves the oxidation of a diaryl oxalate by hydrogen peroxide, which generates a highly unstable, high-energy intermediate, believed to be 1,2-dioxetanedione.[1][2] This intermediate is not emissive itself but transfers its energy to a suitable fluorescent dye (also referred to as a fluorescer or activator) present in the reaction mixture. The energy transfer excites the dye to a singlet excited state. As the excited dye molecule relaxes to its ground state, it emits a photon of light. The color of the emitted light is characteristic of the fluorescent dye used, allowing for a wide spectrum of colors to be produced by simply changing the dye.[1]

The reaction rate and the intensity of the emitted light can be influenced by several factors, including the structure of the diaryl oxalate, the pH of the reaction medium, the solvent, and the presence of a catalyst, often a weak base like sodium salicylate (B1505791) or sodium acetate (B1210297).[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of peroxyoxalate chemiluminescence and a typical experimental workflow.

Peroxyoxalate_Chemiluminescence DiarylOxalate Diaryl Oxalate Dioxetanedione 1,2-Dioxetanedione (High-Energy Intermediate) DiarylOxalate->Dioxetanedione + H₂O₂ - 2 ArOH H2O2 Hydrogen Peroxide (H₂O₂) Dye_Excited Fluorescent Dye* (Excited State) CO2 2 CO₂ Dioxetanedione->CO2 Decomposition Dye_Ground Fluorescent Dye (Ground State) Dye_Ground->Dye_Excited Energy Transfer Dye_Excited->Dye_Ground Relaxation Light Light (Photon) Dye_Excited->Light Phenol 2 ArOH

Caption: Mechanism of Peroxyoxalate Chemiluminescence.

Experimental_Workflow Prep_Oxalate Prepare Diaryl Oxalate Solution (e.g., in Ethyl Acetate) Prep_Dye Add Fluorescent Dye and Catalyst (e.g., Sodium Acetate) to Oxalate Solution Prep_Oxalate->Prep_Dye Mix Mix the Two Solutions Prep_Dye->Mix Prep_H2O2 Prepare Hydrogen Peroxide Solution (e.g., in a suitable solvent) Prep_H2O2->Mix Observe Observe Chemiluminescence Mix->Observe Measure Measure Light Emission (e.g., Spectrometer, Photodiode) Observe->Measure

Caption: General Experimental Workflow.

Experimental Protocols

The following are two representative protocols for demonstrating peroxyoxalate chemiluminescence. The first uses TCPO, which generally produces a brighter and longer-lasting glow, and the second uses diphenyl oxalate.

Protocol 1: TCPO-Based Chemiluminescence

This protocol is adapted from demonstrated procedures for educational and laboratory settings.[4]

Materials:

  • Bis(2,4,6-trichlorophenyl) oxalate (TCPO)

  • Fluorescent dye (e.g., 9,10-diphenylanthracene (B110198) for blue, Rhodamine B for red, Rubrene for yellow)[5]

  • Sodium acetate (catalyst)

  • Ethyl acetate (solvent)

  • Ethanol (B145695) (co-solvent, to help dissolve the dye)

  • 3% Hydrogen peroxide solution

  • Sample vials or test tubes

Procedure:

  • In a sample vial, add approximately 0.1 g of TCPO.

  • To the same vial, add a small amount (tip of a spatula, approx. 0.05 g) of sodium acetate and a few milligrams of the chosen fluorescent dye.

  • Add 5-10 mL of ethyl acetate and a small amount of ethanol (e.g., 1 mL) to help dissolve the dye. Cap the vial and shake to dissolve the solids as much as possible.

  • In a darkened environment, add a few milliliters of the 3% hydrogen peroxide solution to the vial.

  • Cap the vial and shake gently to mix the reagents.

  • Observe the emission of light. The color will depend on the fluorescent dye used.

Protocol 2: Diphenyl Oxalate (DPO)-Based Chemiluminescence

This protocol is a general representation of the reaction first reported by Rauhut.[2]

Materials:

Procedure:

  • Prepare a solution of diphenyl oxalate and the fluorescent dye in the chosen solvent. For example, dissolve 50 mg of DPO and 5 mg of the dye in 10 mL of the solvent.

  • Add a small amount of sodium salicylate to the solution to act as a catalyst.

  • In a separate test tube, dilute a small amount of 30% hydrogen peroxide with the solvent.

  • In a darkened room, add a few drops of the diluted hydrogen peroxide solution to the diphenyl oxalate/dye solution.

  • Observe the resulting chemiluminescence.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Hydrogen peroxide, especially at high concentrations, is a strong oxidizer and can cause severe skin burns. Handle with care.

  • Some fluorescent dyes and diaryl oxalates may be toxic or carcinogenic. Consult the Safety Data Sheet (SDS) for each chemical before use.[5]

Data Presentation

The efficiency of peroxyoxalate chemiluminescence can be quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacted oxalate molecules. The color of the emitted light is determined by the emission maximum (λem) of the fluorescent dye.

Diaryl OxalateFluorescent DyeEmission ColorEmission Max (λem)Chemiluminescence Quantum Yield (ΦCL)
TCPO9,10-DiphenylanthraceneBlue~430 nmHigh
TCPORhodamine BRed/Pink~580 nmHigh
TCPORubreneYellow~560 nmHigh[7]
TCPO9,10-bis(phenylethynyl)anthraceneGreen~510 nmHigh[5]
Diphenyl OxalateRubreneYellow~560 nmComparable to luminol (B1675438) standard[7]

Note: Absolute quantum yields are highly dependent on reaction conditions (solvent, catalyst, pH, temperature) and are often reported relative to a standard. The term "High" is used where specific values under varied conditions are not consistently reported but the system is known for its efficiency.

Conclusion

The reaction of diaryl oxalates with hydrogen peroxide provides a robust and versatile method for generating chemiluminescence from a wide array of fluorescent dyes. While this compound is not commonly employed in the synthesis of new fluorescent dyes, its utility, along with other diaryl oxalates, in peroxyoxalate chemiluminescence is well-established. This technology is fundamental to applications ranging from emergency lighting (glow sticks) to sensitive analytical and bioanalytical assays. The protocols and data presented here offer a foundation for researchers to utilize this powerful chemiluminescent system in their work.

References

Application Notes and Protocols for Chemiluminescence Reactions with Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing dibenzyl oxalate (B1200264) in chemiluminescence reactions. The peroxyoxalate chemiluminescence system is renowned for its high quantum yields and versatility, making it a valuable tool in various analytical and biomedical applications. While specific quantitative data for dibenzyl oxalate is limited in publicly available literature, the following protocols and data for analogous diaryl oxalates, such as diphenyl oxalate and divanillyl oxalate, serve as excellent starting points for experimental design and optimization.

Principle of Peroxyoxalate Chemiluminescence

The peroxyoxalate chemiluminescence reaction is a multi-step process that leads to the emission of light from a fluorescent molecule. The general mechanism involves the reaction of a diaryl oxalate, such as this compound, with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst and a fluorescent dye (fluorophore).[1][2]

The key steps are:

  • Formation of a High-Energy Intermediate: this compound reacts with hydrogen peroxide to form a highly unstable, high-energy intermediate, believed to be 1,2-dioxetanedione.[1][2]

  • Energy Transfer to a Fluorophore: This high-energy intermediate decomposes, transferring its energy to a fluorescent dye molecule, promoting it to an electronically excited state.

  • Light Emission: The excited fluorophore relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.[1]

This process, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), is one of the most efficient non-biological light-emitting reactions.[2]

Experimental Setup and Materials

A typical experimental setup for observing and quantifying chemiluminescence from this compound reactions includes a light-tight chamber equipped with a sensitive light detector, such as a photomultiplier tube (PMT) or a luminometer. For qualitative visual demonstrations, a darkened room is sufficient.

Essential Reagents and Materials:

  • Diaryl Oxalate: this compound (or analogous compounds like diphenyl oxalate or divanillyl oxalate)

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) solution (concentrations may vary, e.g., 3% to 30%)

  • Catalyst: A weak base such as sodium salicylate, sodium hydroxide (B78521) (NaOH), or imidazole (B134444) is often used to accelerate the reaction.[1]

  • Fluorophore (Fluorescent Dye): A variety of dyes can be used to produce different colors of light. Common examples include 9,10-diphenylanthracene (B110198) (blue), rhodamine B (red), and perylene (B46583) (green).

  • Solvent: Anhydrous organic solvents are typically used. Ethyl acetate (B1210297), triacetin, and dichloromethane (B109758) are common choices.[3][4]

  • Glassware: Vials or cuvettes for conducting the reaction.

  • Light Measurement: Luminometer, spectrophotometer with chemiluminescence capabilities, or a photodiode detector.

Experimental Protocols

The following protocols are adapted from established procedures for analogous diaryl oxalates and can be optimized for use with this compound.

Protocol 1: General Chemiluminescence Demonstration (Adapted from Divanillyl Oxalate Protocol)[3]

This protocol provides a straightforward method for visually observing the chemiluminescence reaction.

Procedure:

  • Prepare the Oxalate Solution: In a suitable vial, dissolve 20 mg of this compound in 20 mL of an appropriate solvent (e.g., ethyl acetate or triacetin) with magnetic stirring until fully dissolved.

  • Add the Fluorophore: To the oxalate solution, add 5 mg of the desired fluorophore (e.g., perylene) and stir for approximately 2 minutes until it dissolves.

  • Prepare the Oxidizer Solution: In a separate container, have a solution of hydrogen peroxide ready. For ethyl acetate as the solvent, 1.0 mL of 30% H₂O₂ can be used. For triacetin, 1.0 mL of 3% H₂O₂ is a suitable starting point.

  • Initiate the Reaction: In a darkened environment, add the hydrogen peroxide solution to the oxalate-fluorophore mixture.

  • Add the Catalyst: To initiate the light emission, add 1.0 mL of a 1M aqueous solution of a base like NaOH.

  • Observe: The mixture should immediately begin to glow with a color characteristic of the chosen fluorophore.

Protocol 2: Synthesis of this compound

This is a general procedure for the synthesis of diaryl oxalates, which can be adapted for this compound using benzyl (B1604629) alcohol.

Procedure:

  • In a flask, dissolve benzyl alcohol in a suitable solvent such as toluene.

  • Add a base, for example, triethylamine, to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of oxalyl chloride in the same solvent to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed, often overnight at room temperature.

  • The resulting this compound can then be isolated and purified through filtration and washing.

Quantitative Data

SubstrateQuantum Efficiency (ΦCL x 10⁻⁷)
Diphenyl Oxalate Analogue 12.34 ± 0.18
Diphenyl Oxalate1.98 ± 0.13
Data obtained for a mixed peroxalate ester (1) and diphenyl oxalate at a concentration of 2 x 10⁻⁶ M with a large excess of rubrene.[5]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the peroxyoxalate chemiluminescence reaction.

Chemiluminescence_Mechanism DibenzylOxalate This compound Intermediate High-Energy Intermediate (1,2-Dioxetanedione) DibenzylOxalate->Intermediate + H₂O₂ + Catalyst H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Catalyst Catalyst (e.g., Base) Catalyst->Intermediate Fluorophore_Excited Fluorophore* (Excited State) Intermediate->Fluorophore_Excited Energy Transfer CO2 2 CO₂ Intermediate->CO2 Decomposition Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited->Fluorophore_Ground Relaxation Light Light (Photon) Fluorophore_Excited->Light Emission

Caption: General mechanism of peroxyoxalate chemiluminescence.

Experimental Workflow

The diagram below outlines a typical workflow for conducting a chemiluminescence experiment with this compound.

Experimental_Workflow Prep_Oxalate 1. Prepare this compound & Fluorophore Solution Mix 3. Mix Solutions in a Dark Environment Prep_Oxalate->Mix Prep_Oxidizer 2. Prepare Hydrogen Peroxide Solution Prep_Oxidizer->Mix Initiate 4. Add Catalyst to Initiate Reaction Mix->Initiate Measure 5. Measure Light Emission (Luminometer/PMT) Initiate->Measure Analyze 6. Analyze Data (Intensity, Duration, Quantum Yield) Measure->Analyze

Caption: A typical experimental workflow for chemiluminescence analysis.

References

Application Notes and Protocols: Dibenzyl Oxalate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl oxalate (B1200264) (CAS 7579-36-4) is a high-purity organic compound that serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3][4] Its stable, crystalline nature and high purity, often exceeding 99%, make it an ideal starting material for constructing complex molecular architectures.[1][3][4] The two benzyl (B1604629) ester functionalities provide reactive sites for the synthesis of diverse heterocyclic compounds, which are foundational scaffolds in many therapeutic agents. This document provides detailed application notes and a representative protocol for the use of dibenzyl oxalate in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of compounds with significant pharmacological interest.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
Appearance White, flaked crystalline solid[1]
Melting Point 80-82 °C
Boiling Point 235 °C at 14 mmHg
CAS Number 7579-36-4[1][3][4]
Purity ≥ 98%

Application in the Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A common and efficient method for the synthesis of symmetrically substituted 1,3,4-oxadiazoles involves the reaction of a dicarboxylic acid ester, such as this compound, with two equivalents of a hydrazide, followed by cyclodehydration.

The overall reaction scheme is as follows:

G cluster_reactants Reactants cluster_product Product DibenzylOxalate This compound Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole DibenzylOxalate->Oxadiazole + Hydrazide 2 eq. Aromatic Hydrazide Hydrazide->Oxadiazole G Start Start: this compound & Aromatic Hydrazide Mixing Mixing in Ethanol Start->Mixing Reflux1 Reflux (4-6 hours) Mixing->Reflux1 Cooling1 Cooling to Room Temperature Reflux1->Cooling1 Addition Addition of POCl3 Cooling1->Addition Reflux2 Reflux (2-3 hours) Addition->Reflux2 Cooling2 Cooling to Room Temperature Reflux2->Cooling2 Workup Work-up with Ice Water Cooling2->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Drying Drying Purification->Drying End End: Pure 2,5-Disubstituted-1,3,4-Oxadiazole Drying->End

References

Infrared (IR) spectroscopy protocol for dibenzyl oxalate characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Infrared (IR) Spectroscopy Protocol for the Characterization of Dibenzyl Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl oxalate is an organic compound with applications in various fields, including as an intermediate in chemical synthesis. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups within a molecule. This application note provides a detailed protocol for the characterization of this compound using Fourier-Transform Infrared (FTIR) spectroscopy, outlines the expected characteristic absorption bands, and presents a clear workflow for the experimental procedure.

Data Presentation

The structural formula of this compound is (C₆H₅CH₂)₂C₂O₄. The molecule contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The expected vibrational frequencies for this compound are summarized in the table below. These values are based on typical ranges for the functional groups present.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Alkyl C-H (CH₂)Stretching3000 - 2850Medium
Ester C=OStretching1750 - 1730Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
C-O (Ester)Stretching1300 - 1100Strong
Aromatic C-HBending (Out-of-plane)900 - 675Strong

Experimental Protocols

This protocol details the characterization of a solid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is a common and convenient method for analyzing solid samples with minimal preparation.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • This compound sample (white crystalline solid).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization and self-check sequence.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

    • The instrument's software will store this background spectrum and automatically subtract it from the sample spectrum.

  • Sample Application:

    • Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal.

    • Ensure that the crystal is sufficiently covered by the sample.

  • Pressure Application:

    • Lower the instrument's pressure clamp to apply firm and even pressure to the solid sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition:

    • Initiate the sample scan. The FTIR spectrometer will pass an infrared beam through the ATR crystal, which is in contact with the sample.

    • The resulting spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • After the scan is complete, the resulting IR spectrum will be displayed.

    • Identify and label the significant absorption peaks.

    • Compare the obtained peak positions with the expected values for this compound to confirm the presence of the key functional groups.

  • Cleaning:

    • After the analysis, release the pressure clamp and remove the sample from the ATR crystal.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum analyze_data Analyze Spectrum Data acquire_spectrum->analyze_data clean_up Clean ATR Crystal analyze_data->clean_up end End clean_up->end

Caption: Experimental workflow for IR spectroscopy of this compound.

logical_relationship cluster_structure This compound Structure cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks structure C₆H₅CH₂-O-C(=O)-C(=O)-O-CH₂C₆H₅ aromatic Aromatic Ring (C₆H₅) structure->aromatic ester_co Ester (C=O) structure->ester_co ester_c_o Ester (C-O) structure->ester_c_o alkyl_ch Alkyl (CH₂) structure->alkyl_ch aromatic_ch_stretch ~3100-3000 cm⁻¹ (Aromatic C-H Stretch) aromatic->aromatic_ch_stretch aromatic_cc_stretch ~1600-1450 cm⁻¹ (Aromatic C=C Stretch) aromatic->aromatic_cc_stretch ester_co_stretch ~1750-1730 cm⁻¹ (C=O Stretch) ester_co->ester_co_stretch ester_c_o_stretch ~1300-1100 cm⁻¹ (C-O Stretch) ester_c_o->ester_c_o_stretch alkyl_ch_stretch ~3000-2850 cm⁻¹ (Alkyl C-H Stretch) alkyl_ch->alkyl_ch_stretch

Caption: Relationship between structure and IR peaks of this compound.

Application Note: Mass Spectrometry Fragmentation Pattern of Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of dibenzyl oxalate (B1200264). It includes a proposed fragmentation pathway, a summary of key fragment ions, and a comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Dibenzyl oxalate (C₁₆H₁₄O₄, M.W. 270.28 g/mol ) is a diester of oxalic acid and benzyl (B1604629) alcohol.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various applications, including chemical synthesis and materials science. Electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule. This application note outlines the characteristic fragmentation of this compound and provides a detailed protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Under electron ionization, this compound undergoes several characteristic fragmentation pathways. The fragmentation is primarily driven by the stability of the resulting cations, particularly the highly stable benzyl and tropylium (B1234903) ions.[2]

The molecular ion ([M]⁺•) at m/z 270 is often of low abundance due to the facile cleavage of the molecule. The most prominent fragmentation pathways include:

  • Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 .[2] This is often the base peak or a very abundant ion in the spectrum. It is formed via cleavage of the benzyl C-O bond.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl groups can occur.

  • Rearrangements and Sequential Losses: Primary fragment ions can undergo further fragmentation, leading to the observed pattern of ions.

The GC-MS data for this compound reveals several key fragments that can be explained by these pathways.[3] The base peak is observed at m/z 180 . Another significant peak is at m/z 91 , corresponding to the tropylium ion. Other notable fragments appear at m/z 179, 181, and 107.[3]

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Dibenzyl_Oxalate_Fragmentation mol This compound (M⁺) m/z 270 frag180 [C₁₀H₈O₃]⁺• m/z 180 mol->frag180 - C₆H₅CH₂• frag91 Tropylium ion [C₇H₇]⁺ m/z 91 mol->frag91 - C₉H₇O₄• frag107 [C₇H₇O]⁺ m/z 107 mol->frag107 - C₉H₇O₃• frag179 [C₁₀H₇O₃]⁺ m/z 179 frag180->frag179 - H•

Caption: Proposed EI-MS fragmentation pathway of this compound.

Summary of Key Fragment Ions

The quantitative data from the GC-MS analysis of this compound is summarized in the table below.[3]

m/zProposed IonRelative Abundance (%)
180[C₁₀H₈O₃]⁺•99.99
91[C₇H₇]⁺ (Tropylium ion)79.40
179[C₁₀H₇O₃]⁺34.00
181Isotope peak of m/z 18014.50
107[C₇H₇O]⁺13.70

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane, ethyl acetate, or acetonitrile.[4]

  • Working Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).[4]

  • Sample Matrix: For samples in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte. The final extract should be dissolved in a GC-compatible solvent.

  • Vials: Transfer the final solution to a 2 mL autosampler vial with a PTFE septum screw cap.[5]

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]

  • Inlet: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C[7]

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Transfer Line Temperature: 280°C

Mass Spectrometer Parameters
  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C[6][7]

  • Quadrupole Temperature: 150°C[6][7]

  • Electron Energy: 70 eV[7]

  • Mass Range: m/z 40-500

Data Analysis and Interpretation

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and the major fragment ions as listed in the data table.

  • Compare the obtained spectrum with the proposed fragmentation pattern and, if available, with a library spectrum (e.g., NIST).

Conclusion

The mass spectrum of this compound is characterized by a prominent fragment at m/z 180 and the highly stable tropylium ion at m/z 91. The provided GC-MS protocol offers a reliable method for the analysis of this compound, which can be adapted for various research and quality control applications.

References

Application Notes and Protocols for the Synthesis of Sedative Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoylphenobarbital, also known as Benzobarbital, is a barbiturate (B1230296) derivative with sedative and anticonvulsant properties.[1][2] Its structure consists of a phenobarbital (B1680315) core with a benzoyl group attached to one of the nitrogen atoms of the pyrimidine (B1678525) ring.[1] While the direct synthesis of benzoylphenobarbital using dibenzyl oxalate (B1200264) is not described in the available scientific literature, this document outlines the established synthesis pathway for the precursor, phenobarbital, which utilizes diethyl oxalate.[2][3] Subsequently, a standard benzoylation protocol is proposed as a potential route to convert phenobarbital to benzoylphenobarbital. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Phenobarbital

The classical synthesis of phenobarbital is a multi-step process that begins with benzyl (B1604629) cyanide and involves the formation of key intermediates, including diethyl phenylmalonate, before the final cyclization with urea (B33335).[2]

Experimental Protocols

Stage 1: Synthesis of Diethyl Phenylmalonate

This stage involves the acylation of ethyl phenylacetate (B1230308) with diethyl oxalate, followed by decarboxylation.[2][3]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 mL of absolute ethanol (B145695) to prepare the sodium ethoxide solution.

  • Acylation: Cool the sodium ethoxide solution to 60°C. Add 146 g of diethyl oxalate rapidly with vigorous stirring, immediately followed by 175 g of ethyl phenylacetate.[2] This will result in the crystallization of the sodium derivative of diethyl phenyloxobutandioate.

  • Isolation of Intermediate: Transfer the resulting paste to a beaker and allow it to cool to room temperature. Stir the paste with 800 mL of dry ether, collect the solid by suction filtration, and wash it with dry ether.[2]

  • Liberation of Diethyl Phenyloxobutandioate: Treat the sodium salt with a dilute solution of sulfuric acid (29 mL of concentrated H₂SO₄ in 500 mL of water) to liberate the diethyl phenyloxobutandioate. Separate the oily layer and extract the aqueous layer with ether. Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Decarboxylation: Remove the ether by distillation. Heat the residual oil in a modified Claisen flask under reduced pressure (approximately 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).[2] The resulting product is diethyl phenylmalonate.

Stage 2: Alkylation of Diethyl Phenylmalonate

This stage introduces the ethyl group at the α-position of diethyl phenylmalonate.[2]

  • Alkylation Reaction: Prepare a solution of sodium ethoxide in ethanol. Add the diethyl phenylmalonate from the previous step, followed by the dropwise addition of ethyl bromide.

  • Workup and Purification: After the reaction is complete, neutralize the mixture and perform an aqueous workup to isolate the crude diethyl ethylphenylmalonate. Purify the product by vacuum distillation, collecting the fraction boiling at 135-146°C under 4.5-6.0 mmHg pressure.[2]

Stage 3: Condensation with Urea to Yield Phenobarbital

This final stage involves the cyclization of diethyl ethylphenylmalonate with urea to form the barbiturate ring.[2]

  • Preparation: Prepare a solution of sodium methoxide (B1231860) in a suitable reaction vessel. Add dry urea to the sodium methoxide solution.

  • Condensation and Cyclization: Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture. Heat the reaction mixture to drive the condensation and cyclization.[2]

  • Precipitation and Purification: After the reaction is complete, acidify the reaction mixture to precipitate the crude phenobarbital. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[2]

Quantitative Data for Phenobarbital Synthesis

ParameterValueReference
Stage 1: Synthesis of Diethyl Phenylmalonate
Sodium23 g[2]
Absolute Ethanol500 mL[2]
Diethyl Oxalate146 g[2]
Ethyl Phenylacetate175 g[2]
Reaction Temperature (Acylation)60°C[2]
Reaction Temperature (Decarboxylation)175°C[2]
Pressure (Decarboxylation)~15 mmHg[2]
Stage 2: Alkylation of Diethyl Phenylmalonate
Boiling Point of Diethyl Ethylphenylmalonate135-146°C[2]
Pressure for Distillation4.5-6.0 mmHg[2]

Diagrams for Phenobarbital Synthesis

G cluster_stage1 Stage 1: Synthesis of Diethyl Phenylmalonate cluster_stage2 Stage 2: Alkylation cluster_stage3 Stage 3: Condensation Benzyl Cyanide Benzyl Cyanide Ethyl Phenylacetate Ethyl Phenylacetate Benzyl Cyanide->Ethyl Phenylacetate Ethanol, H+ Diethyl Phenyloxobutandioate Diethyl Phenyloxobutandioate Ethyl Phenylacetate->Diethyl Phenyloxobutandioate Diethyl Oxalate, NaOEt Diethyl Phenylmalonate Diethyl Phenylmalonate Diethyl Phenyloxobutandioate->Diethyl Phenylmalonate Heat (-CO) Diethyl Ethylphenylmalonate Diethyl Ethylphenylmalonate Diethyl Phenylmalonate->Diethyl Ethylphenylmalonate Ethyl Bromide, NaOEt Phenobarbital Phenobarbital Diethyl Ethylphenylmalonate->Phenobarbital Urea, NaOEt

Caption: Classical synthesis pathway of Phenobarbital.[2]

Part 2: Proposed Synthesis of Benzoylphenobarbital from Phenobarbital

The conversion of phenobarbital to benzoylphenobarbital involves the benzoylation of one of the nitrogen atoms in the barbiturate ring. A standard method for this transformation is the Schotten-Baumann reaction, which uses benzoyl chloride in the presence of a base.

Proposed Experimental Protocol: Benzoylation of Phenobarbital

  • Dissolution: Dissolve phenobarbital in a suitable solvent, such as a mixture of aqueous sodium hydroxide (B78521) and an organic solvent like dichloromethane (B109758) or ether.

  • Benzoylation: Cool the solution in an ice bath. Slowly add benzoyl chloride dropwise with vigorous stirring. The base neutralizes the hydrochloric acid that is formed during the reaction.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude benzoylphenobarbital by recrystallization from an appropriate solvent to obtain the pure product.

Quantitative Data for Proposed Benzoylation

Reagent/ParameterProposed Quantity/Condition
Phenobarbital1 equivalent
Benzoyl Chloride1.1 equivalents
Sodium Hydroxide2 equivalents
SolventDichloromethane/Water
Reaction Temperature0-5°C

Diagram for Proposed Benzoylphenobarbital Synthesis

G Phenobarbital Phenobarbital Benzoylphenobarbital Benzoylphenobarbital Phenobarbital->Benzoylphenobarbital BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzoylphenobarbital Base Base (e.g., NaOH) Base->Benzoylphenobarbital

References

Application Notes and Protocols for Transesterification Reactions Involving Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a contemporary transesterification-related reaction involving dibenzyl oxalate (B1200264) derivatives. The protocols and data presented are intended to serve as a practical guide for researchers in organic synthesis and drug development, offering insights into the utility of benzyl (B1604629) oxalates as versatile intermediates.

Application Note 1: Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Oxalates with Alkyl Bromides

Introduction:

Dibenzyl oxalate and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. While classical transesterification reactions involving the exchange of the benzyl group with other alcohols or amines are fundamental, modern cross-coupling reactions have expanded the utility of benzyl oxalates. This application note focuses on a nickel-catalyzed reductive cross-coupling reaction where the oxalate group functions as a novel leaving group. This methodology allows for the efficient formation of C(sp³)–C(sp³) bonds by coupling benzyl oxalates with a wide array of functionalized alkyl bromides. The reaction demonstrates high functional group tolerance, making it a powerful tool for the late-stage modification of complex molecules and the synthesis of novel drug candidates.[1][2]

Key Features:

  • Novel Use of Oxalate: Employs the oxalate moiety as an effective leaving group in a reductive cross-coupling reaction.[1][2]

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the benzyl oxalate and the alkyl bromide, including esters, amides, ethers, and heterocycles.[1][2]

  • High Functional Group Compatibility: The reaction conditions are mild enough to be compatible with sensitive functional groups often found in pharmaceutical intermediates and complex natural products.[1]

  • Formation of C(sp³)–C(sp³) Bonds: Provides a reliable method for the construction of carbon-carbon bonds between a benzylic carbon and a primary or secondary alkyl carbon.[2]

Applications in Drug Development:

The ability to couple complex, functionalized alkyl chains to a benzylic position is highly valuable in medicinal chemistry. This reaction can be employed for:

  • Lead Optimization: Rapidly generating analogues of a lead compound by introducing diverse alkyl groups.

  • Synthesis of Novel Scaffolds: Creating complex molecular architectures that can be further elaborated into potential drug candidates.

  • Late-Stage Functionalization: Modifying complex, biologically active molecules at a late stage of the synthesis, enabling the exploration of structure-activity relationships without the need for a complete re-synthesis.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzyl Oxalate Derivatives

This protocol describes the synthesis of the benzyl oxalate starting materials for the subsequent cross-coupling reaction.

Materials:

Procedure:

  • To a solution of the benzyl alcohol (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane at 0 °C, add oxalyl chloride (0.6 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling of a Benzyl Oxalate with an Alkyl Bromide

This protocol details the optimized conditions for the nickel-catalyzed cross-coupling reaction.

Materials:

  • Benzyl oxalate derivative (1.0 equiv.)

  • Alkyl bromide (1.5 equiv.)

  • NiBr₂ (10 mol%)

  • Tris(4-(trifluoromethyl)phenyl)phosphine (P(4-CF₃Ph)₃) (20 mol%)

  • Manganese powder (Mn, 4.0 equiv.)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine the benzyl oxalate derivative (0.2 mmol, 1.0 equiv.), NiBr₂ (10 mol%), and P(4-CF₃Ph)₃ (20 mol%).

  • Add manganese powder (4.0 equiv.).

  • Add the alkyl bromide (1.5 equiv.).

  • Add a 1:1 mixture of DMSO and DMF (0.4 M) via syringe.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cross-coupled product.

Data Presentation

The following tables summarize the scope of the nickel-catalyzed reductive cross-coupling of various benzyl oxalates with different alkyl bromides, as reported by Yan et al.[1][2]

Table 1: Scope of Alkyl Bromides in the Cross-Coupling with a Model Benzyl Oxalate

EntryAlkyl BromideProductYield (%)
11-bromo-4-methoxybutane4-methoxy-1-phenylbutane82
21-bromo-4-chlorobutane4-chloro-1-phenylbutane75
3Ethyl 4-bromobutanoateEthyl 5-phenylpentanoate78
44-bromobutyl acetate5-phenylpentyl acetate76
5N-(3-bromopropyl)phthalimideN-(4-phenylbutyl)phthalimide71
6Diethyl (3-bromopropyl)phosphonateDiethyl (4-phenylbutyl)phosphonate65
71-bromo-3-(tert-butyldimethylsilyloxy)propane1-(tert-butyldimethylsilyloxy)-4-phenylbutane79
84-bromobutanal ethylene (B1197577) acetal2-(3-phenylpropyl)-1,3-dioxolane73

Table 2: Scope of Benzyl Oxalates in the Cross-Coupling with a Model Alkyl Bromide

EntryBenzyl Oxalate SubstituentProductYield (%)
14-Methoxy1-(4-methoxyphenyl)-5-phenylpentane75
24-Trifluoromethyl1-(4-(trifluoromethyl)phenyl)-5-phenylpentane68
34-Acetyl1-(4-acetylphenyl)-5-phenylpentane71
43-Methoxy1-(3-methoxyphenyl)-5-phenylpentane78
52-Methyl1-(o-tolyl)-5-phenylpentane65
6Naphthyl1-(naphthalen-1-yl)-5-phenylpentane72

Visualizations

Diagram 1: General Workflow for Ni-Catalyzed Cross-Coupling

G cluster_prep Starting Material Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification A Benzyl Alcohol C Esterification A->C B Oxalyl Chloride B->C D Benzyl Oxalate C->D G Reductive Cross-Coupling D->G E Alkyl Bromide E->G F NiBr2 / Ligand / Mn F->G H Coupled Product G->H I Quenching & Extraction H->I J Column Chromatography I->J K Purified Product J->K

Caption: Workflow for the synthesis and coupling of benzyl oxalates.

Diagram 2: Proposed Catalytic Cycle

G Ni0 Ni(0)Ln NiI R-Ni(I)Ln Ni0->NiI Oxidative Addition NiII R-Ni(II)(X)Ln note Radical pathway likely involved in the formation of Ni(I)-Alkyl species NiI->note NiIII R-Ni(III)(X)(Bn)Ln NiII->NiIII Oxidative Addition NiIII->Ni0 Reductive Elimination Product R-Bn NiIII->Product Mn Mn (reductant) RBr Alkyl Bromide (R-Br) RBr->Ni0 BnOx Benzyl Oxalate (Bn-Ox) BnOx->NiII

References

Application Notes and Protocols for the Hydrolysis of Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrolysis of dibenzyl oxalate (B1200264) to produce benzyl (B1604629) alcohol and oxalic acid. This reaction is a fundamental example of ester hydrolysis and is relevant in various research and development settings, including synthetic chemistry, process development, and analytical chemistry.

Introduction

The hydrolysis of dibenzyl oxalate is a chemical reaction in which the ester bonds are cleaved by water, resulting in the formation of benzyl alcohol and oxalic acid. This transformation can be effectively catalyzed by either an acid or a base. The choice of catalyst influences the reaction mechanism, rate, and workup procedure.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[1] To drive the reaction to completion, it is typically performed with a large excess of water. The mechanism, known as AAC2, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[2]

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[1][3] The mechanism, termed BAC2, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base, forming a carboxylate salt, which prevents the reverse reaction.[3]

Reaction Mechanisms

The hydrolysis of this compound proceeds through distinct pathways depending on the catalytic conditions.

Acid-Catalyzed Hydrolysis Signaling Pathway

Acid_Hydrolysis This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H+ Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Protonated this compound->Tetrahedral Intermediate 1 + H2O Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Tetrahedral Intermediate 1->Tetrahedral Intermediate 2 Proton Transfer Protonated Oxalic Acid Monoester Protonated Oxalic Acid Monoester Tetrahedral Intermediate 2->Protonated Oxalic Acid Monoester - Benzyl Alcohol Oxalic Acid Oxalic Acid Protonated Oxalic Acid Monoester->Oxalic Acid - H+ Benzyl Alcohol Benzyl Alcohol

Acid-Catalyzed Hydrolysis Pathway
Base-Catalyzed Hydrolysis (Saponification) Signaling Pathway

Base_Hydrolysis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- Oxalic Acid Monoester Oxalic Acid Monoester Tetrahedral Intermediate->Oxalic Acid Monoester - Benzyl Alcohol Oxalate Dianion Oxalate Dianion Oxalic Acid Monoester->Oxalate Dianion + OH- Oxalic Acid Oxalic Acid Oxalate Dianion->Oxalic Acid + 2H+ (workup) Benzyl Alcohol Benzyl Alcohol

Base-Catalyzed Hydrolysis Pathway

Experimental Protocols

The following are detailed protocols for both acid- and base-catalyzed hydrolysis of this compound.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Separation cluster_purification Purification & Analysis Reactants This compound, Water, Catalyst Reaction_Vessel Reflux or Stir at specified temperature Reactants->Reaction_Vessel Cooling Cool Reaction Mixture Reaction_Vessel->Cooling Neutralization Neutralize (if necessary) Cooling->Neutralization Extraction Extract Benzyl Alcohol with organic solvent Neutralization->Extraction Crystallization Crystallize Oxalic Acid from aqueous layer Extraction->Crystallization BA_Purification Dry and Evaporate Solvent (Benzyl Alcohol) Extraction->BA_Purification OA_Purification Filter and Dry Crystals (Oxalic Acid) Crystallization->OA_Purification Analysis Characterize Products (HPLC, GC-MS, NMR) BA_Purification->Analysis OA_Purification->Analysis

General Experimental Workflow

Protocol 1: Base-Catalyzed Hydrolysis of this compound (Saponification)

This protocol describes the irreversible hydrolysis of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol (B145695) and water to ensure solubility.

  • Addition of Base: Prepare a solution of sodium hydroxide (2.2 eq) in water and add it to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the benzyl alcohol with diethyl ether (3 x 50 mL).

  • Isolation of Benzyl Alcohol: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzyl alcohol. Further purification can be achieved by distillation.

  • Isolation of Oxalic Acid: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the oxalic acid. Cool the mixture in an ice bath to maximize crystallization.

  • Purification of Oxalic Acid: Collect the oxalic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and dry them. Recrystallization from hot water can be performed for further purification.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the reversible hydrolysis of this compound using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and a large excess of water (e.g., 20-50 eq).

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction of Benzyl Alcohol: Transfer the mixture to a separatory funnel and extract the benzyl alcohol with diethyl ether (3 x 50 mL).

  • Isolation of Benzyl Alcohol: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution using a rotary evaporator to yield crude benzyl alcohol. Purification can be done by distillation.

  • Isolation of Oxalic Acid: The aqueous layer contains sodium oxalate. To recover oxalic acid, acidify the solution with concentrated HCl to a pH of 1-2 and cool in an ice bath to induce crystallization.

  • Purification of Oxalic Acid: Collect the oxalic acid crystals by vacuum filtration, wash with cold deionized water, and dry. Recrystallization from hot water can be performed if higher purity is required.

Data Presentation

The following tables summarize hypothetical quantitative data for the hydrolysis of this compound under different conditions. These tables are for illustrative purposes to guide data presentation.

Table 1: Base-Catalyzed Hydrolysis of this compound

EntryNaOH (eq)SolventTemperature (°C)Time (h)Benzyl Alcohol Yield (%)Oxalic Acid Yield (%)
12.2EtOH/H₂O (1:1)8019288
22.2THF/H₂O (1:1)6529591
33.0EtOH/H₂O (1:1)8019490

Table 2: Acid-Catalyzed Hydrolysis of this compound

EntryH₂SO₄ (mol%)Water (eq)Temperature (°C)Time (h)Benzyl Alcohol Yield (%)Oxalic Acid Yield (%)
152010067570
2102010048581
3105010049086

Analytical Methods for Quantification

Accurate quantification of the starting material and products is crucial for determining reaction yield and purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for the simultaneous analysis of this compound, benzyl alcohol, and oxalic acid. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid) to ensure good peak shape for oxalic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for the analysis of the more volatile components, particularly benzyl alcohol. The identity of the compounds can be confirmed by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the progress of the reaction by observing the disappearance of the benzylic protons of this compound and the appearance of the benzylic protons of benzyl alcohol. The integration of these signals can provide a ratio of the compounds in the reaction mixture.

References

Application Notes and Protocols: Utilizing Dibenzyl Oxalate in the Development of Temperature-Sensitive Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Temperature-sensitive fibers, a class of smart textiles, offer dynamic responses to thermal stimuli, making them valuable in applications ranging from medical textiles and protective clothing to consumer products. One approach to imparting temperature sensitivity is the incorporation of phase change materials (PCMs) or other thermally active compounds into a fiber matrix. Dibenzyl oxalate (B1200264), an organic ester, possesses a distinct melting point that suggests its potential as a thermal buffering agent within a polymer fiber. This document outlines a hypothetical framework for the use of dibenzyl oxalate in the creation of such fibers via a melt-spinning process.

The proposed mechanism relies on the latent heat of fusion of this compound. When the ambient temperature approaches the melting point of this compound encapsulated within the fiber, the oxalate would absorb thermal energy as it transitions from a solid to a liquid state. Conversely, as the temperature drops, the this compound would crystallize, releasing stored thermal energy. This process could provide a temporary thermal buffering effect, enhancing the comfort and protective capabilities of textiles made from these fibers.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing the experimental parameters for fiber synthesis, particularly the melt-spinning process.

PropertyValueReference
Chemical Formula (CO₂CH₂C₆H₅)₂[1]
Molecular Weight 270.28 g/mol [1]
Appearance White to off-white solid
Melting Point 80-82 °C[1]
Boiling Point 235 °C at 14 mmHg[1]
CAS Number 7579-36-4[1]

Experimental Protocol: Preparation of Temperature-Sensitive Fibers via Melt Spinning

This protocol details a hypothetical procedure for creating temperature-sensitive fibers by incorporating this compound into a polypropylene (B1209903) matrix. Polypropylene is chosen as a representative base polymer due to its widespread use in fiber production and its suitable processing temperatures.

Materials and Equipment
  • This compound: 98% purity or higher

  • Polypropylene (PP): Fiber-grade pellets, with a melting temperature in the range of 160-170 °C.

  • Twin-screw extruder: For compounding the this compound and polypropylene.

  • Single-screw melt-spinning apparatus: Equipped with a spinneret (e.g., 40 holes, 0.5 mm diameter).

  • Winding and drawing unit: For collecting and orienting the fibers.

  • Differential Scanning Calorimeter (DSC): For thermal analysis of the composite fibers.

  • Scanning Electron Microscope (SEM): For morphological characterization of the fibers.

  • Tensile testing machine: For evaluating the mechanical properties of the fibers.

Procedure

Step 1: Compounding of this compound and Polypropylene

  • Dry the polypropylene pellets in a vacuum oven at 80 °C for at least 4 hours to remove any residual moisture.

  • Prepare masterbatches with varying weight percentages of this compound in polypropylene (e.g., 5%, 10%, 15% w/w).

  • Thoroughly mix the dried polypropylene pellets and the desired amount of this compound powder.

  • Feed the mixture into a twin-screw extruder. The temperature profile of the extruder should be set to gradually increase from the feeding zone to the die, ensuring the melting of both components without thermal degradation of the this compound. A hypothetical temperature profile is provided in Table 2.

  • Extrude the molten blend into strands, cool them in a water bath, and pelletize the strands to create the composite masterbatch.

Extruder ZoneTemperature (°C)
Feed Zone 160
Zone 1 170
Zone 2 180
Zone 3 185
Die 180

Step 2: Melt Spinning of the Composite Fibers

  • Dry the composite masterbatch pellets at 60 °C for 4 hours.

  • Load the dried pellets into the hopper of the single-screw melt-spinning apparatus.

  • Set the temperature profile of the melt-spinning extruder. The temperatures should be sufficient to melt the composite material but kept as low as possible to minimize any potential volatilization of the this compound.

  • Extrude the molten polymer blend through the spinneret to form continuous filaments.

  • Cool the extruded filaments in a controlled air-quenching chamber.

  • Pass the solidified filaments through a series of godet rollers to draw and orient the polymer chains, which enhances the mechanical properties of the fibers.

  • Wind the final fibers onto a spool.

Characterization
  • Thermal Analysis (DSC): Perform DSC analysis on the composite fibers to determine the melting and crystallization temperatures of the encapsulated this compound. This will confirm the thermal activity of the fibers.

  • Morphological Analysis (SEM): Use SEM to examine the cross-section and surface of the fibers to assess the dispersion of this compound within the polypropylene matrix.

  • Mechanical Testing: Evaluate the tensile strength and elongation at break of the composite fibers to understand the impact of this compound on their mechanical performance.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Material Preparation cluster_compounding Compounding cluster_spinning Melt Spinning cluster_characterization Characterization drying_pp Drying PP Pellets mixing Mixing PP and This compound drying_pp->mixing extrusion Twin-Screw Extrusion mixing->extrusion pelletizing Pelletizing extrusion->pelletizing drying_masterbatch Drying Masterbatch pelletizing->drying_masterbatch melt_spinning Melt Spinning drying_masterbatch->melt_spinning drawing Drawing and Winding melt_spinning->drawing dsc DSC Analysis drawing->dsc sem SEM Analysis drawing->sem tensile Mechanical Testing drawing->tensile

Caption: Workflow for the preparation and characterization of temperature-sensitive fibers.

Hypothesized Thermal Buffering Mechanism

thermal_buffering cluster_fiber Fiber Cross-Section cluster_heating Heating Phase cluster_cooling Cooling Phase matrix Polymer Matrix heat_in Heat Absorption dbo_solid This compound (Solid) heat_in->dbo_solid dbo_liquid This compound (Liquid) dbo_solid->dbo_liquid Melting heat_out Heat Release dbo_liquid2 This compound (Liquid) dbo_liquid2->heat_out dbo_solid2 This compound (Solid) dbo_liquid2->dbo_solid2 Crystallization

Caption: Conceptual diagram of the thermal buffering mechanism of this compound in a fiber.

References

Application Notes and Protocols for Dibenzyl Oxalate as a Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the potential use of dibenzyl oxalate (B1200264) as a plasticizer in various polymer systems, including polyvinyl chloride (PVC) and nitrocellulose. Due to the limited publicly available data specifically for dibenzyl oxalate, this document leverages data from structurally similar and functionally analogous plasticizers to provide a comparative context and guide for researchers. Detailed protocols for the synthesis of this compound, its incorporation into polymers, and the subsequent characterization of the plasticized materials are provided to facilitate further investigation into its efficacy as a primary or secondary plasticizer.

Introduction

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials.[1] this compound (C₁₆H₁₄O₄), a diester of oxalic acid and benzyl (B1604629) alcohol, is a high-molecular-weight organic compound that can be employed as a plasticizer to improve the flexibility and durability of polymers.[2] Its aromatic structure may offer unique performance characteristics compared to common aliphatic plasticizers. These notes are intended for researchers, scientists, and drug development professionals interested in exploring this compound as a potentially safer and more effective alternative to traditional plasticizers.

Potential Applications

  • Polyvinyl Chloride (PVC): this compound can be investigated as a primary or secondary plasticizer in PVC formulations to enhance flexibility for applications such as films, tubing, and coatings. The addition of a plasticizer to PVC is known to decrease tensile strength and Young's modulus while increasing the elongation at break.[3]

  • Nitrocellulose-Based Resins: In lacquers and coatings, this compound may be used to improve the film-forming properties and durability of nitrocellulose resins.[4][5]

  • Drug Delivery Systems: As a plasticizer in biodegradable polymers, this compound could be used to fabricate flexible drug delivery devices with tailored release kinetics.

Quantitative Data Summary (Based on Analogous Plasticizers)

Due to the scarcity of specific data for this compound, the following tables summarize the typical effects of plasticizers on polymer properties. Data for unplasticized polymers and polymers plasticized with common plasticizers are provided for comparison.

Table 1: Mechanical Properties of Plasticized PVC (at 50 phr Plasticizer Loading)

PropertyUnplasticized PVCPVC with Dioctyl Phthalate (DOP)PVC with Di(2-ethylhexyl) Azelate (D2EHAz) (Proxy for this compound)
Tensile Strength (MPa) ~50[1]~15-20[1]~18-23[1]
Elongation at Break (%) <10[1]~300-350[1]~350-400[1]
Hardness (Shore A) >100 (Shore D)~70-80~75-85

Table 2: Thermal Properties of Plasticized PVC (at 50 phr Plasticizer Loading)

PropertyUnplasticized PVCPVC with Dioctyl Phthalate (DOP)PVC with Di(2-ethylhexyl) Azelate (D2EHAz) (Proxy for this compound)
Glass Transition Temperature (Tg) (°C) ~80-85[6]~-20 to 0[6]~-15 to 5

Experimental Protocols

This protocol describes a plausible laboratory-scale synthesis of this compound via esterification of oxalic acid with benzyl alcohol.[7]

Materials:

  • Oxalic acid (1 molar equivalent)

  • Benzyl alcohol (2.2 molar equivalents)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 molar equivalents)

  • Toluene (B28343) (as azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, thermometer, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, combine oxalic acid, benzyl alcohol, and p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate the removal of water.

  • Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent and excess benzyl alcohol using a rotary evaporator to obtain crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of this compound Reactants Oxalic Acid, Benzyl Alcohol, p-Toluenesulfonic Acid, Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Workup Cool, Wash with NaHCO3 and Water Reflux->Workup Drying Dry over MgSO4 Workup->Drying Purification Filter and Evaporate Solvent Drying->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

This protocol describes the incorporation of this compound into PVC using a two-roll mill.[1][8]

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (desired concentration, e.g., 30, 40, 50 phr)

  • Thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press

Procedure:

  • Prepare a dry blend of PVC resin, this compound, and the thermal stabilizer in a high-speed mixer.

  • Set the temperature of the two-roll mill to 160-170°C.

  • Process the dry blend on the two-roll mill until a homogeneous sheet is formed. This typically takes 5-10 minutes.

  • Press the milled sheet in a hydraulic press at 170-180°C to the desired thickness (e.g., 1 mm for mechanical testing).

  • Allow the pressed sheet to cool to room temperature before cutting test specimens.

G cluster_melt_blending Melt Blending Workflow DryBlend Dry Blend PVC, this compound, and Stabilizer Milling Two-Roll Mill (160-170°C) DryBlend->Milling Molding Hydraulic Press (170-180°C) Milling->Molding Cooling Cool to Room Temperature Molding->Cooling SpecimenPrep Cut Test Specimens Cooling->SpecimenPrep

Melt blending experimental workflow.

This protocol is suitable for preparing thin films of polymers plasticized with this compound.[9][10][11]

Materials:

  • Polymer (e.g., PVC, nitrocellulose)

  • This compound

  • Suitable solvent (e.g., tetrahydrofuran (B95107) for PVC, acetone (B3395972) for nitrocellulose)

  • Glass petri dish or a flat glass plate

  • Casting knife or a spreader

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolve the polymer in a suitable solvent to form a solution of desired concentration (e.g., 10-15% w/v).

  • In a separate container, dissolve the desired amount of this compound in the same solvent.

  • Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Pour the solution into a glass petri dish or onto a flat glass plate placed in a fume hood.

  • Use a casting knife or spreader to ensure a uniform thickness of the cast solution.

  • Allow the solvent to evaporate slowly at room temperature in the fume hood.

  • Once the film is formed, place it in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.

  • Carefully peel the film from the glass substrate.

G cluster_solvent_casting Solvent Casting Workflow DissolvePolymer Dissolve Polymer in Solvent MixSolutions Mix Polymer and Plasticizer Solutions DissolvePolymer->MixSolutions DissolvePlasticizer Dissolve this compound in Solvent DissolvePlasticizer->MixSolutions CastSolution Cast Solution on Glass Substrate MixSolutions->CastSolution EvaporateSolvent Evaporate Solvent in Fume Hood CastSolution->EvaporateSolvent VacuumDry Dry Film in Vacuum Oven EvaporateSolvent->VacuumDry PeelFilm Peel Film from Substrate VacuumDry->PeelFilm

Solvent casting experimental workflow.

This protocol outlines the procedure for determining the tensile properties of the plasticized polymer films.[12][13][14]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Dumbbell-shaped die for cutting test specimens.

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned polymer film using the die.

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min for flexible PVC).

  • Mount a specimen in the grips of the UTM.

  • Start the test and record the force and elongation until the specimen breaks.

  • From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.[2]

This protocol describes the measurement of the indentation hardness of the plasticized polymer.[15][16][17]

Apparatus:

  • Durometer (Shore A for soft materials, Shore D for harder materials).

Procedure:

  • Place the polymer sample on a hard, flat surface.

  • Press the durometer indenter firmly and vertically onto the sample.

  • Read the hardness value on the durometer scale within one second of firm contact.

  • Take at least five measurements at different locations on the sample and calculate the average.

This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer.[18][19][20][21]

Apparatus:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle. For example:

    • Heat from room temperature to a temperature above the expected melting point (e.g., 200°C) at a rate of 10°C/min to erase the thermal history.

    • Cool to a low temperature (e.g., -50°C) at a rate of 10°C/min.

    • Heat again to the upper temperature at a rate of 10°C/min.

  • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[22]

Conclusion

This compound holds potential as a plasticizer for various polymers. While direct performance data is limited, the protocols outlined in this document provide a solid foundation for researchers to systematically investigate its efficacy. By following these standardized methods for synthesis, incorporation, and characterization, a comprehensive evaluation of this compound as a novel plasticizer can be achieved. Further studies are recommended to establish a direct comparison with commercially available plasticizers and to assess its biocompatibility and migration properties for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibenzyl Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of dibenzyl oxalate (B1200264) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for dibenzyl oxalate?

A1: this compound is primarily synthesized through three main routes:

  • Direct Esterification of Oxalic Acid with Benzyl (B1604629) Alcohol: This is a common method but is a reversible reaction, requiring strategies to drive the reaction to completion.

  • Reaction of Oxalyl Chloride with Benzyl Alcohol: This method is often faster and not reversible but involves the use of the more reactive and hazardous oxalyl chloride.[1][2]

  • Transesterification: This involves reacting a dialkyl oxalate, such as dimethyl oxalate, with benzyl alcohol. This method can be efficient but requires careful control of conditions to favor the desired product.[3][4]

Q2: What are the key factors affecting the yield of this compound?

A2: The yield of this compound is influenced by several factors, including:

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

  • Catalyst: The choice and concentration of the catalyst are crucial. Common catalysts for esterification include sulfuric acid and p-toluenesulfonic acid.

  • Reactant Molar Ratio: Using an excess of one reactant, typically benzyl alcohol, can shift the equilibrium towards the product in direct esterification.

  • Water Removal: In direct esterification, water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus) is essential to drive the reaction to completion.

  • Purity of Reactants: The purity of starting materials is important, as impurities can interfere with the reaction or complicate purification.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: A simple and quick method to qualitatively track the disappearance of starting materials and the appearance of the product. A co-spot of the reaction mixture with the starting material can be used for better comparison.[5]

  • GC-MS: Provides a more quantitative analysis of the reaction mixture, allowing for the identification and quantification of reactants, products, and byproducts.[6]

Q4: What is a suitable solvent for recrystallizing this compound?

A4: Ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system for the recrystallization of oxalate esters.[7] The ideal solvent should dissolve the this compound at high temperatures but have low solubility at low temperatures, while impurities remain soluble at all temperatures.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction (Direct Esterification) The esterification reaction is reversible. To drive the equilibrium towards the product, use an excess of benzyl alcohol and continuously remove the water byproduct using a Dean-Stark apparatus.
Catalyst Inactivity Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or contaminated. Use the appropriate catalyst loading; too little may result in a slow reaction, while too much can promote side reactions.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it's too high, byproduct formation (e.g., benzyl ether) can occur. Optimize the temperature based on the chosen synthesis route. For direct esterification, a temperature range of 80-120°C is a good starting point.
Impure Reactants Use high-purity oxalic acid (or oxalyl chloride/dimethyl oxalate) and benzyl alcohol. Water in the reactants can inhibit the reaction, especially in the oxalyl chloride route.
Loss during Work-up and Purification Minimize the number of transfer steps. During recrystallization, ensure the solution is fully saturated before cooling to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[10]
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Cause Suggested Solution
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or catalyst concentration. Ensure efficient water removal in direct esterification.
Mono-benzyl Oxalate Incomplete reaction where only one carboxylic acid group of oxalic acid has been esterified.[11]Drive the reaction to completion by using an excess of benzyl alcohol and extending the reaction time.
Benzyl Ether Side reaction of benzyl alcohol, often catalyzed by strong acids at higher temperatures.[12][13]Lower the reaction temperature and use a milder catalyst if possible. Optimize the catalyst concentration.
Discolored Product Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature and ensure the reaction is carried out under an inert atmosphere if necessary. Purify by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.

Experimental Protocols

Protocol 1: Direct Esterification of Oxalic Acid with Benzyl Alcohol

This protocol is a general guideline and may require optimization.

Materials:

  • Oxalic acid dihydrate

  • Benzyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add oxalic acid dihydrate, a 3-5 molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected or TLC analysis indicates the consumption of oxalic acid.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess benzyl alcohol.

  • Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Synthesis from Oxalyl Chloride and Benzyl Alcohol

This protocol should be performed in a fume hood due to the hazardous nature of oxalyl chloride.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (2 equivalents) and a base like triethylamine (2.2 equivalents) in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of oxalyl chloride (1 equivalent) in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with dilute acid (e.g., 1 M HCl), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow_direct_esterification reagents Reactants: Oxalic Acid Benzyl Alcohol p-TSA Toluene reaction Reaction: Reflux with Dean-Stark Trap reagents->reaction workup Work-up: Neutralization & Washing reaction->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for Direct Esterification of this compound.

troubleshooting_low_yield start Low this compound Yield check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Add Catalyst - Remove Water incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup loss_during_workup Identify Loss Points: - Transfers - Recrystallization check_workup->loss_during_workup improve_technique Refine Technique: - Minimize Transfers - Optimize Recrystallization loss_during_workup->improve_technique

Caption: Troubleshooting Logic for Low this compound Yield.

References

Common side reactions in dibenzyl oxalate synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of dibenzyl oxalate (B1200264). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing dibenzyl oxalate?

The most common method for synthesizing this compound is the Fischer esterification of oxalic acid with benzyl (B1604629) alcohol. In this reaction, two molecules of benzyl alcohol react with one molecule of oxalic acid in the presence of an acid catalyst to form this compound and water.

An alternative method is the transesterification of a dialkyl oxalate, such as dimethyl oxalate, with benzyl alcohol. This reaction yields this compound and the corresponding alcohol (e.g., methanol) as a byproduct.

Q2: What are the most common side reactions observed during this compound synthesis?

The primary side reactions that can occur during the synthesis of this compound include:

  • Formation of Benzyl Oxalate (Monoester): This occurs when only one of the carboxylic acid groups of oxalic acid reacts with benzyl alcohol.

  • Formation of Dibenzyl Ether: This can happen, particularly under strong acidic conditions and at elevated temperatures, where two molecules of benzyl alcohol condense to form dibenzyl ether and water.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted oxalic acid and benzyl alcohol in the mixture.

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the this compound product back to benzyl oxalate and eventually to oxalic acid and benzyl alcohol.

Troubleshooting Guide

Problem 1: Low yield of this compound and presence of a significant amount of benzyl oxalate (monoester).

  • Possible Cause: Insufficient amount of benzyl alcohol or incomplete reaction. The formation of the monoester is often favored when the stoichiometry of benzyl alcohol to oxalic acid is low.[1]

  • Solution:

    • Adjust Stoichiometry: Use a molar excess of benzyl alcohol to shift the equilibrium towards the formation of the diester. A molar ratio of benzyl alcohol to oxalic acid of 2.2:1 or higher is recommended.

    • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete conversion of the monoester to the diester.

    • Efficient Water Removal: Use a Dean-Stark apparatus to continuously remove water from the reaction mixture, driving the equilibrium towards the product side.

Problem 2: The final product is contaminated with dibenzyl ether.

  • Possible Cause: The reaction temperature is too high, or the acid catalyst is too strong or used in excess. These conditions favor the acid-catalyzed dehydration of benzyl alcohol to form dibenzyl ether.

  • Solution:

    • Optimize Reaction Temperature: Maintain the reaction temperature within a moderate range, typically between 80-120°C, to minimize the rate of ether formation.

    • Select an Appropriate Catalyst: Use a milder acid catalyst, such as p-toluenesulfonic acid (PTSA), or use a lower concentration of a strong acid like sulfuric acid.

    • Control Catalyst Loading: Use the minimum effective amount of the acid catalyst.

Problem 3: The reaction is slow or does not go to completion.

  • Possible Cause: Inefficient water removal, insufficient catalyst activity, or low reaction temperature.

  • Solution:

    • Ensure Efficient Water Removal: Check that the Dean-Stark apparatus is functioning correctly and that the solvent forms an effective azeotrope with water for its removal.

    • Catalyst Activity: Ensure the acid catalyst is not deactivated. If using a solid catalyst, ensure it is properly activated.

    • Optimize Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate. Find the optimal balance for your specific setup.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Reactants Oxalic Acid, Benzyl AlcoholOxalic Acid, Benzyl AlcoholDimethyl Oxalate, Benzyl Alcohol--
Molar Ratio (Alcohol:Acid/Ester) 2.2 : 12.0 : 12.2 : 1Higher ratio favors diester[1]
Catalyst p-Toluenesulfonic acidSulfuric AcidSodium MethoxidePTSA is milder, reducing ether formation
Temperature 110-120 °C (Toluene reflux)140 °C130 °CLower temp minimizes ether formation
Water Removal Dean-Stark ApparatusNoneNot applicable (Methanol removal)Essential for driving equilibrium
This compound Yield > 90%Variable, lowerHighHigh purity product[2]
Major Side Product Benzyl Oxalate (trace)Dibenzyl Ether, Benzyl OxalateBenzyl Methyl Oxalate (trace)-

Experimental Protocols

Protocol 1: Esterification of Oxalic Acid with Benzyl Alcohol using a Dean-Stark Trap

This protocol is designed to maximize the yield of this compound while minimizing the formation of the monoester and dibenzyl ether.

Materials:

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • To the flask, add oxalic acid dihydrate (1.0 eq), benzyl alcohol (2.2 eq), and toluene (sufficient to fill the Dean-Stark trap and allow for stirring).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted oxalic acid and the PTSA catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[2]

Mandatory Visualization

DibenzylOxalate_Synthesis_Workflow start Start Synthesis reactants Combine Oxalic Acid, Benzyl Alcohol, Toluene, and Acid Catalyst start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Water Collection and Reaction Progress (TLC/GC) reflux->monitor workup Aqueous Workup: - Neutralize Acid - Brine Wash monitor->workup Reaction Complete troubleshoot Troubleshooting monitor->troubleshoot Issue Detected dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Recrystallize from Ethanol concentrate->purify product Pure this compound purify->product low_yield Low Yield/ Incomplete Reaction troubleshoot->low_yield Low Conversion side_products Presence of Side Products troubleshoot->side_products Impurity Detected low_yield->reflux Increase Time/ Check Water Removal side_products->workup Adjust Purification

Caption: Troubleshooting workflow for this compound synthesis.

Side_Reactions cluster_main Main Reaction cluster_side1 Monoester Formation cluster_side2 Ether Formation Oxalic Acid Oxalic Acid This compound This compound Oxalic Acid->this compound + 2 eq. Benzyl Alcohol_Main Benzyl Alcohol Benzyl Alcohol_Main->this compound Oxalic Acid_Side1 Oxalic Acid Benzyl Oxalate Benzyl Oxalate Oxalic Acid_Side1->Benzyl Oxalate + 1 eq. Benzyl Alcohol_Side1 Benzyl Alcohol Benzyl Alcohol_Side1->Benzyl Oxalate Benzyl Alcohol_Side2A Benzyl Alcohol Dibenzyl Ether Dibenzyl Ether Benzyl Alcohol_Side2A->Dibenzyl Ether Benzyl Alcohol_Side2B Benzyl Alcohol Benzyl Alcohol_Side2B->Dibenzyl Ether - H2O

Caption: Main reaction and common side reactions in this compound synthesis.

References

Technical Support Center: Purification of Crude Dibenzyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude dibenzyl oxalate (B1200264). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude dibenzyl oxalate synthesized from oxalic acid and benzyl (B1604629) alcohol?

A1: The primary impurities in crude this compound, when synthesized via Fischer esterification of oxalic acid and benzyl alcohol, are typically unreacted starting materials. These include residual oxalic acid and excess benzyl alcohol. Water is also a common byproduct of the esterification reaction. Depending on the reaction conditions, side products from other reactions may also be present.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a white to off-white crystalline solid.[1][2][3] The reported melting point is in the range of 80-82 °C.[1][2][4][5] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Q3: Which purification techniques are most effective for crude this compound?

A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. A preliminary aqueous workup is also recommended to remove acidic impurities prior to these steps.

Troubleshooting Guides

Issue 1: The purified product is a low-melting solid or an oil.

Possible Cause: This issue, often referred to as "oiling out," can occur during recrystallization if the melting point of the solid is lower than the boiling point of the solvent, or if the concentration of impurities is high, causing a significant melting point depression. It can also happen if the solution is cooled too rapidly.

Solution:

  • Re-dissolve and cool slowly: Reheat the mixture until the oil dissolves completely. If necessary, add a small amount of additional hot solvent. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

  • Change solvent system: If oiling out persists, select a solvent with a lower boiling point or use a mixed solvent system. For this compound, a mixture of ethanol (B145695) and water or hexane (B92381) and ethyl acetate (B1210297) could be effective.

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like an aqueous wash to remove acidic impurities before attempting recrystallization.

Issue 2: The yield of purified this compound is low.

Possible Causes:

  • Incomplete reaction: The esterification reaction may not have gone to completion.

  • Losses during workup: Product may be lost during transfers, extractions, or filtration.

  • Using excess solvent in recrystallization: Using too much hot solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling.

  • Improper column chromatography technique: Incorrect choice of solvent system or improper packing of the column can lead to poor separation and product loss.

Solutions:

  • Optimize Reaction: Drive the esterification equilibrium towards the product by using an excess of one reactant (typically the less expensive one) or by removing water as it forms (e.g., using a Dean-Stark apparatus).

  • Careful Handling: Minimize the number of transfers and ensure all equipment is rinsed with the appropriate solvent to recover as much product as possible.

  • Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Column Chromatography: Optimize the mobile phase composition using thin-layer chromatography (TLC) before running the column to ensure good separation between the product and impurities.

Experimental Protocols

Preliminary Workup: Removal of Acidic Impurities

This procedure is recommended to remove unreacted oxalic acid from the crude product mixture.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract the acidic oxalic acid into the aqueous layer. Repeat this wash two to three times.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pre-purified crude this compound.

Purification by Recrystallization

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. For this compound, an ethanol/water or hexane/ethyl acetate mixture is a good starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Systems

Solvent SystemSuitability for EstersNotes
Ethanol/WaterGoodThis compound is likely soluble in hot ethanol and insoluble in water. Water acts as the anti-solvent.
Hexane/Ethyl AcetateGoodThis compound is likely more soluble in ethyl acetate. Hexane acts as the anti-solvent.
Purification by Column Chromatography

Methodology:

  • Stationary Phase: Pack a glass column with silica (B1680970) gel as the stationary phase. The amount of silica should be approximately 20-50 times the weight of the crude sample.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a suitable eluent system. A good starting point is a gradient from 5% to 20% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Data Presentation: Column Chromatography Parameters

ParameterRecommendation
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate Gradient (e.g., 5% to 20% Ethyl Acetate)
Elution OrderLess polar impurities will elute first, followed by this compound, and then more polar impurities like benzyl alcohol. Oxalic acid will likely remain on the column.

Visualizations

experimental_workflow crude Crude this compound workup Preliminary Workup (Aqueous Wash) crude->workup pre_purified Pre-purified Product workup->pre_purified recrystallization Recrystallization pre_purified->recrystallization column Column Chromatography pre_purified->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_low_yield start Low Yield of Purified Product check_reaction Incomplete Reaction? start->check_reaction check_workup Losses During Workup? start->check_workup check_recrys Excess Solvent in Recrystallization? start->check_recrys check_column Poor Column Separation? start->check_column optimize_reaction Optimize Reaction Conditions (e.g., Dean-Stark) check_reaction->optimize_reaction Yes careful_handling Minimize Transfers & Rinse Glassware check_workup->careful_handling Yes min_solvent Use Minimum Amount of Hot Solvent check_recrys->min_solvent Yes optimize_column Optimize Mobile Phase with TLC check_column->optimize_column Yes

Caption: Troubleshooting decision tree for addressing low yields in purification.

References

Troubleshooting low yield in the esterification of oxalic acid with benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of dibenzyl oxalate (B1200264) from the esterification of oxalic acid and benzyl (B1604629) alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dibenzyl oxalate via Fischer esterification.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product (this compound), several strategies can be employed:

    • Use of Excess Reagent: Employing a molar excess of benzyl alcohol can shift the equilibrium to favor the formation of the diester.

    • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.[1] Continuous removal of water using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or cyclohexane (B81311) is highly recommended.[2]

    • Inadequate Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in the appropriate concentration. For benzyl alcohol, it is crucial to use a catalytic amount, as excessive acid can lead to side reactions.

  • Catalyst Deactivation: The catalyst can be neutralized by basic impurities in the reactants or glassware. Ensure all glassware is thoroughly cleaned and dried, and the reactants are of high purity.

  • Suboptimal Reaction Temperature: The reaction temperature should be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause decomposition of reactants or products. A typical reflux temperature in toluene is around 110-120°C.

Issue 2: Presence of a Significant Amount of Monoester (Benzyl Hydrogen Oxalate)

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The formation of the diester from the monoester is also an equilibrium process. Insufficient reaction time or a temperature that is too low may result in the accumulation of the monoester intermediate. It is important to monitor the reaction progress (e.g., by TLC or GC) until the formation of the diester is maximized.

  • Stoichiometry: An insufficient amount of benzyl alcohol will favor the formation of the monoester. Ensure at least a 2:1 molar ratio of benzyl alcohol to oxalic acid is used, and consider using an excess of the alcohol.

Issue 3: Product Is Discolored or Contains Impurities

Possible Causes and Solutions:

  • Side Reactions: Benzyl alcohol is susceptible to side reactions under acidic conditions, including polymerization and ether formation (dibenzyl ether).[3] Using a minimal amount of a strong acid catalyst or opting for a milder catalyst can help minimize these side reactions.

  • Decomposition: Oxalic acid can decompose at elevated temperatures. Maintaining a controlled reaction temperature is crucial.

  • Inadequate Work-up: The crude product must be thoroughly washed to remove unreacted starting materials and the acid catalyst. A typical work-up involves washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine.

Issue 4: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Inefficient Extraction: Ensure efficient extraction of the product from the reaction mixture into an organic solvent.

  • Improper Recrystallization: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the this compound at high temperatures but not at low temperatures.

    • Solvent Selection: To find a suitable solvent, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

    • Cooling Process: Slow cooling of the saturated solution is essential for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of oxalic acid with benzyl alcohol?

A1: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts for Fischer esterification. However, due to the sensitivity of benzyl alcohol to strong acids, it is advisable to use them in catalytic amounts. Lewis acids can also be effective catalysts.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.[2] Alternatively, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the disappearance of starting materials and the appearance of the monoester and diester products.

Q3: What are the expected physical properties of this compound?

A3: this compound is a solid at room temperature. Its purity can be initially assessed by its melting point.

Q4: Can I use anhydrous oxalic acid?

A4: Yes, using anhydrous oxalic acid is preferable as the presence of water (from oxalic acid dihydrate) at the start of the reaction can hinder the forward reaction. If only the dihydrate is available, the initial water will need to be removed azeotropically.

Q5: What are the key safety precautions for this reaction?

A5: Benzyl alcohol and oxalic acid can be irritating to the skin and eyes. Acid catalysts are corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Data Presentation

The following table summarizes general conditions and outcomes for the Fischer esterification of dicarboxylic acids, which can be adapted for the synthesis of this compound. Note that specific yields for this compound may vary.

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxalic AcidIsopropyl Alcoholp-Toluenesulfonic acidTolueneReflux2490Patent for Diisopropyl Oxalate
Azelaic AcidBenzyl Alcoholp-Toluenesulfonic acidCyclohexaneReflux6-8Not specifiedBenchchem Protocol[2]
General Carboxylic AcidGeneral AlcoholSulfuric AcidExcess AlcoholReflux1-10VariableFischer-Speier Esterification[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol is adapted from a general procedure for the synthesis of dialkyl oxalates.

Materials:

  • Oxalic acid (anhydrous)

  • Benzyl alcohol (molar ratio of at least 2:1 to oxalic acid)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 2-5 mol%)

  • Toluene (or cyclohexane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Recrystallization solvent (to be determined)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add oxalic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically several hours). Monitor the reaction progress by TLC if desired.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_reflux Reaction cluster_workup Work-up cluster_purification Purification A Mix Oxalic Acid, Benzyl Alcohol, & Catalyst in Toluene B Assemble Reflux with Dean-Stark Trap A->B Charge Reactor C Heat to Reflux B->C D Azeotropic Removal of Water C->D E Monitor Reaction Progress D->E E->D Continue until complete F Cool to Room Temperature E->F G Wash with NaHCO3 (aq) F->G H Wash with Water & Brine G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Recrystallize Crude Product J->K L Isolate Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of this compound Equilibrium Unfavorable Equilibrium Start->Equilibrium SideRxns Side Reactions Start->SideRxns IncompleteRxn Incomplete Reaction Start->IncompleteRxn Loss Product Loss During Work-up Start->Loss RemoveH2O Remove Water (Dean-Stark) Equilibrium->RemoveH2O ExcessAlcohol Use Excess Benzyl Alcohol Equilibrium->ExcessAlcohol OptimizeCatalyst Optimize Catalyst Loading SideRxns->OptimizeCatalyst ControlTemp Control Reaction Temperature SideRxns->ControlTemp IncompleteRxn->ControlTemp MonitorRxn Monitor Reaction (TLC/GC) IncompleteRxn->MonitorRxn OptimizeWorkup Optimize Purification Loss->OptimizeWorkup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Improving the efficiency of water removal in dibenzyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of water removal in dibenzyl oxalate (B1200264) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is water removal critical in dibenzyl oxalate synthesis?

The synthesis of this compound from oxalic acid and benzyl (B1604629) alcohol is typically an equilibrium-limited reaction, specifically a Fischer esterification.[1][2] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants (oxalic acid and benzyl alcohol), thus reducing the yield of the desired this compound.[1] Continuous and efficient removal of water is therefore essential to drive the reaction to completion and maximize the product yield.

Q2: What are the most common methods for water removal in this synthesis?

The most prevalent and effective methods for water removal in esterification reactions like the synthesis of this compound are:

  • Azeotropic Distillation: This technique involves using a solvent (e.g., toluene (B28343) or cyclohexane) that forms a low-boiling azeotrope with water.[2][3] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be collected in a Dean-Stark trap, while the solvent is returned to the reaction mixture.[1][4][5]

  • Use of Dehydrating Agents: Molecular sieves (typically 3Å or 4Å) are commonly used to adsorb the water formed during the reaction.[6][7] They can be added directly to the reaction mixture or placed in a Soxhlet extractor to continuously dry the reaction solvent.[8][9]

Q3: How do I know if my water removal method is efficient?

An efficient water removal process is indicated by:

  • Consistent collection of water: In azeotropic distillation, a steady collection of the theoretical amount of water in the Dean-Stark trap is a good indicator.[1]

  • High product yield: A high yield of this compound is the ultimate measure of successful water removal.

  • Reaction completion: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can show the disappearance of starting materials and the formation of the product.

Q4: What are the key safety precautions to consider during this compound synthesis with water removal?

  • Flammable Solvents: When using solvents like toluene or cyclohexane (B81311) for azeotropic distillation, ensure the setup is in a well-ventilated fume hood and use a heating mantle instead of an open flame.

  • Acid Catalysts: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressurization: Ensure the reaction apparatus is not a closed system to avoid pressure buildup, especially when heating.

  • Handling of Reagents: Benzyl alcohol can be an irritant. Oxalic acid is toxic if ingested and can be irritating to the skin and eyes. Handle all chemicals with care and consult their Safety Data Sheets (SDS).

Troubleshooting Guide

Problem Potential Cause Solution
Low Yield of this compound Inefficient Water Removal: The equilibrium is not sufficiently shifted towards the product side.[2]- Azeotropic Distillation: Ensure the Dean-Stark trap is set up correctly and the solvent is refluxing at the appropriate rate. Check for any leaks in the system. - Molecular Sieves: Use freshly activated molecular sieves of the correct pore size (3Å or 4Å). Ensure a sufficient quantity is used to adsorb all the water produced.[8]
Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[2][10]- Optimize reaction time by monitoring the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature, but be mindful of potential side reactions. A typical temperature range for this type of esterification is 110-140°C.[11]
Catalyst Deactivation: The acid catalyst may be poisoned by impurities or water.[12][13]- Use a higher purity of reactants. - Consider adding the catalyst in portions during the reaction. - If using a solid catalyst, consider regeneration or using a fresh batch.[12]
Impure Reactants: The presence of water or other impurities in the oxalic acid or benzyl alcohol can hinder the reaction.[2]- Use anhydrous reactants if possible. - Purify the reactants before use.
Formation of Byproducts/ Impurities Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to the formation of byproducts like dibenzyl ether.[2]- Optimize the reaction temperature to the lowest effective level that still allows for efficient water removal.
Decomposition of Oxalic Acid: Oxalic acid can decompose at higher temperatures.- Maintain a controlled and uniform heating of the reaction mixture.
Incomplete Work-up: Residual acid catalyst or unreacted starting materials may contaminate the final product.- Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.[1][3]
Slow or Stalled Reaction Insufficient Catalyst: The amount of acid catalyst may not be enough to effectively catalyze the reaction.- Increase the catalyst loading incrementally. A typical catalytic amount is 1-5 mol% relative to the limiting reagent.
Poor Mixing: In a heterogeneous mixture, inadequate stirring can lead to a slow reaction rate.- Ensure vigorous and consistent stirring throughout the reaction.
Difficulty in Isolating the Product Emulsion Formation during Work-up: Vigorous shaking during the washing steps can lead to the formation of stable emulsions.- Use gentle inversions instead of vigorous shaking during extractions. - Adding brine can help to break up emulsions.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for the synthesis of diesters via Fischer esterification with azeotropic water removal. These can serve as a starting point for optimizing this compound synthesis.

ParameterCondition 1Condition 2Condition 3Reference(s)
Carboxylic Acid Azelaic AcidAdipic AcidSebacic Acid[1],[3]
Alcohol Benzyl AlcoholBenzyl AlcoholOctanol[1],[3]
Catalyst p-TSAH₂SO₄H₂SO₄[1],[3]
Catalyst Loading (mol%) 1052[1],[3]
Solvent TolueneCyclohexaneToluene[1],[3]
Temperature (°C) 110-12080-90120-130[1],[3]
Reaction Time (h) 3-56-84[1],[3]
Yield (%) ~8580-9085-98[1],[3]

Experimental Protocols

Protocol 1: Azeotropic Water Removal using a Dean-Stark Apparatus

This protocol is a standard and highly effective method for synthesizing this compound.

Materials:

  • Oxalic acid (1 equivalent)

  • Benzyl alcohol (2.2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 - 0.1 equivalents)

  • Toluene (sufficient to suspend reactants and fill the Dean-Stark trap)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, combine oxalic acid, benzyl alcohol, and p-TSA.

  • Solvent Addition: Add toluene to the flask.

  • Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.[1] The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[4][5]

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water is collected, and no more water is seen to be forming. This typically takes 3-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution) and then with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Protocol 2: Water Removal using Molecular Sieves in a Soxhlet Extractor

This method is an alternative to azeotropic distillation and avoids the need for a solvent that forms an azeotrope with water.

Materials:

  • Oxalic acid (1 equivalent)

  • Benzyl alcohol (2.2 equivalents)

  • Sulfuric acid (catalytic amount)

  • 3Å or 4Å Molecular sieves (activated)

  • An appropriate solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)

  • Round-bottom flask

  • Soxhlet extractor

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Activate the molecular sieves by heating them in an oven at 250-300°C for at least 3 hours and then allowing them to cool in a desiccator.

  • Reaction Setup:

    • In a round-bottom flask, combine oxalic acid, benzyl alcohol, the chosen solvent, and a catalytic amount of sulfuric acid.

    • Place the activated molecular sieves in a thimble and insert it into the Soxhlet extractor.

    • Assemble the flask, Soxhlet extractor, and reflux condenser.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux. The solvent vapors will rise, condense in the reflux condenser, and drip into the Soxhlet extractor, passing over the molecular sieves.

    • The dried solvent will then siphon back into the reaction flask.[8] This process continuously removes water from the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and perform a similar work-up as described in Protocol 1.

  • Purification: Purify the crude product by recrystallization.

Visualizations

experimental_workflow_dean_stark cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Oxalic Acid, Benzyl Alcohol, p-TSA, and Toluene in Flask setup Assemble Flask with Dean-Stark and Condenser reactants->setup heat Heat to Reflux setup->heat azeotrope Azeotrope Distills into Dean-Stark Trap heat->azeotrope Continuous Cycle water_separation Water Separates from Toluene azeotrope->water_separation Continuous Cycle toluene_return Toluene Returns to Flask water_separation->toluene_return Continuous Cycle toluene_return->heat Continuous Cycle cool Cool Reaction Mixture toluene_return->cool wash Wash with NaHCO₃ and Brine cool->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate recrystallize Recrystallize Product concentrate->recrystallize

Caption: Workflow for this compound Synthesis using a Dean-Stark Apparatus.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? cause1 Inefficient Water Removal start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Impure Reactants start->cause4 solution1 Optimize Water Removal Method (Check Dean-Stark / Activate Sieves) cause1->solution1 solution2 Increase Reaction Time / Temperature cause2->solution2 solution3 Use Fresh/More Catalyst cause3->solution3 solution4 Purify/Use Anhydrous Reactants cause4->solution4

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Minimizing the formation of dibenzyl ether during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of dibenzyl ether during the synthesis of benzyl (B1604629) ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzyl ethers, and how does dibenzyl ether form as a byproduct?

The most prevalent method for synthesizing benzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[1][2]

Dibenzyl ether can form as a byproduct through a competing Williamson ether synthesis reaction. If benzyl alcohol is present in the reaction mixture (either as the starting material or formed in situ), its corresponding alkoxide (benzyl oxide) can be generated. This benzyl oxide can then react with the benzyl halide electrophile, leading to the formation of dibenzyl ether. This side reaction is particularly favored under strongly basic conditions and at elevated temperatures.[3]

Q2: What are the key factors that influence the formation of dibenzyl ether?

Several factors can promote the formation of dibenzyl ether:

  • High Concentration of Strong Base: Strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) can deprotonate any benzyl alcohol present, increasing the concentration of the benzyl oxide nucleophile.[3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the self-condensation of the benzylating agent, leading to dibenzyl ether.[3]

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the benzylating agent to benzyl alcohol, which can then participate in the side reaction.[3]

  • Stoichiometry: An excess of the benzylating agent relative to the alcohol can increase the likelihood of the side reaction occurring.

Q3: Are there alternative methods to the Williamson ether synthesis for preparing benzyl ethers that might reduce byproduct formation?

Yes, several alternative methods can be employed, especially when dealing with sensitive substrates or when aiming to avoid strongly basic conditions:

  • Acid-Catalyzed Benzylation: Using benzyl trichloroacetimidate (B1259523) under acidic conditions can be an effective method for substrates that are unstable in the presence of strong bases.[1]

  • Neutral Benzylation: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions, which can be advantageous for complex molecules with multiple functional groups.[1]

  • Iron-Mediated Synthesis: A method using FeSO4 as a recoverable and reusable mediator for the synthesis of benzyl alkyl ethers from benzyl bromides and alcohols has been described to proceed under mild, base-free conditions.

Troubleshooting Guide

This guide addresses common issues encountered during benzyl ether synthesis that can lead to the formation of dibenzyl ether and other byproducts.

Issue Potential Cause Recommended Solution
Significant formation of dibenzyl ether. High concentration of benzyl oxide due to the use of a strong base with benzyl alcohol as a reactant or impurity.- Use a milder base such as silver oxide (Ag₂O) or potassium carbonate (K₂CO₃).[1]- If using a strong base like NaH, ensure the reaction temperature is kept low (e.g., 0 °C) during the addition of the benzyl halide.[4]- Employ a slow addition of the benzyl halide to the reaction mixture to maintain its low concentration.
Elevated reaction temperature.Maintain strict temperature control and avoid overheating. A temperature range of room temperature to slightly elevated (40-60°C) is generally recommended.[3]
Presence of moisture.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[3]
Low yield of the desired benzyl ether. Incomplete deprotonation of the alcohol.Use a sufficiently strong base to ensure complete conversion of the alcohol to the alkoxide. Sodium hydride (NaH) is effective for this purpose.[3]
Competing elimination reaction (E2).This is more common with secondary and tertiary alkyl halides, but can be a factor. Use a less sterically hindered base and lower the reaction temperature.[2]
Poor quality of reagents.Ensure the purity of the alcohol, benzyl halide, and solvent. Contaminants can significantly impact the reaction efficiency.[3]
Reaction does not go to completion. Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[3]
Inefficient stirring.Ensure vigorous stirring to promote mixing of the reactants, especially in heterogeneous mixtures.

Data Presentation

The following table summarizes the impact of different bases on the yield of the desired benzyl ether and the formation of dibenzyl ether as a byproduct in a model Williamson ether synthesis of benzyl ether from an alcohol and a benzyl halide. Note: Yields are highly substrate-dependent and these values are for illustrative purposes.

Base Solvent Temperature (°C) Desired Benzyl Ether Yield (%) Dibenzyl Ether Yield (%) Reference
NaHDMF0 to RT~95<5[5]
KOH (powdered)DMSORTHighVariable[6]
Ag₂ODMFRT~85Low[1]
K₂CO₃AcetoneReflux~90Low[6]
NaOH (50%)Dichloromethane (with PTC)RTVariableCan be significant[3]

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis to Minimize Dibenzyl Ether Formation

This protocol describes a general procedure for the benzylation of a primary alcohol using sodium hydride, with conditions optimized to minimize the formation of dibenzyl ether.

Materials:

  • Primary alcohol (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Benzyl bromide (BnBr) (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the cooled solution. Caution: NaH reacts violently with water and is flammable.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the alkoxide.

  • Slowly add the benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired benzyl ether.

Visualizations

Reaction Scheme: Williamson Ether Synthesis and Dibenzyl Ether Formation

Williamson_Ether_Synthesis cluster_main Desired Reaction cluster_side Side Reaction ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., NaH) Product R-O-Bn (Desired Benzyl Ether) RO_minus->Product BnX Bn-X (Benzyl Halide) BnX->Product BnOH Bn-OH (Benzyl Alcohol) BnO_minus Bn-O⁻ (Benzyl Oxide) BnOH->BnO_minus + Base Base2 Base Byproduct Bn-O-Bn (Dibenzyl Ether) BnO_minus->Byproduct BnX2 Bn-X BnX2->Byproduct

Caption: Williamson ether synthesis and competing byproduct formation.

Troubleshooting Workflow for Dibenzyl Ether Formation

Troubleshooting_Workflow Start High Dibenzyl Ether Formation Detected Check_Temp Is Reaction Temperature > RT? Start->Check_Temp Lower_Temp Lower Temperature to 0°C - RT Check_Temp->Lower_Temp Yes Check_Base Is a Strong Base (e.g., NaH, NaOH) Used? Check_Temp->Check_Base No Lower_Temp->Check_Base Milder_Base Consider Milder Base (e.g., Ag₂O, K₂CO₃) Check_Base->Milder_Base Yes Check_Addition Is Benzyl Halide Added at Once? Check_Base->Check_Addition No Milder_Base->Check_Addition Slow_Addition Use Slow/Dropwise Addition Check_Addition->Slow_Addition Yes Check_Moisture Are Anhydrous Conditions Ensured? Check_Addition->Check_Moisture No Slow_Addition->Check_Moisture Dry_Reagents Thoroughly Dry Solvents and Glassware Check_Moisture->Dry_Reagents No Re_evaluate Re-evaluate Reaction and Purify Check_Moisture->Re_evaluate Yes Dry_Reagents->Re_evaluate

Caption: A logical workflow for troubleshooting dibenzyl ether formation.

References

Technical Support Center: Scaling Up Dibenzyl Oxalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up the production of dibenzyl oxalate (B1200264). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your process development and manufacturing activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dibenzyl oxalate?

A1: this compound is typically synthesized via two primary routes:

  • From Oxalyl Chloride and Benzyl (B1604629) Alcohol: This is a common laboratory method involving the reaction of oxalyl chloride with benzyl alcohol.[1] It is a vigorous reaction that proceeds readily at room temperature.[2] A base, such as triethylamine (B128534), is often used to scavenge the HCl gas produced during the reaction.[1]

  • Fischer Esterification: This method involves the direct reaction of oxalic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2] To drive the reversible reaction towards the product, water is continuously removed, often through azeotropic distillation.

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Scaling up the synthesis of this compound introduces several challenges that are common to many chemical processes:

  • Heat Management: The reaction between oxalyl chloride and benzyl alcohol is exothermic. In large-scale reactors, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.

  • Mass Transfer: Ensuring uniform mixing of reactants in large volumes is crucial for consistent product quality and yield. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • HCl Gas Handling: The reaction involving oxalyl chloride generates significant amounts of corrosive hydrogen chloride gas.[3] A robust and safe gas scrubbing system is essential at an industrial scale.

  • Purification: this compound is a solid at room temperature, and purification is typically achieved through recrystallization.[1] At a large scale, handling large volumes of solvents and solids can be logistically challenging and require specialized equipment like large crystallizers and filter-dryers.

Q3: What are the expected impurities in this compound production?

A3: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Benzyl Alcohol: If the stoichiometry is not precise or the reaction is incomplete.

  • Benzyl Chloride: Can be formed from the reaction of benzyl alcohol with HCl.

  • Mono-benzyl oxalate: Resulting from incomplete esterification.

  • Oxalic Acid: If the starting material is not fully consumed in the Fischer esterification process.

  • Solvent Residues: From the reaction or purification steps.

Q4: What analytical methods are suitable for quality control of this compound?

A4: A combination of analytical techniques is recommended to ensure the purity and identity of the final product:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the this compound and quantify any impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents and benzyl alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the this compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[4]

  • Titration: Can be used to quantify any residual acidic impurities like oxalic acid or HCl.[5]

Troubleshooting Guide

Issue ID Problem Possible Causes Suggested Solutions
DBO-S-01 Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during workup and purification. 3. Reversible reaction (Fischer esterification) reaching equilibrium.1. Optimize reaction parameters (time, temperature, catalyst loading). 2. Refine the recrystallization procedure to minimize losses. 3. For Fischer esterification, ensure efficient removal of water.
DBO-P-01 Product Discoloration 1. Presence of impurities from starting materials. 2. Thermal degradation during the reaction or distillation. 3. Side reactions leading to colored byproducts.1. Use high-purity starting materials. 2. Maintain strict temperature control during the reaction. 3. Optimize reaction conditions to minimize side reactions. Consider performing the reaction at a lower temperature for a longer duration.
DBO-Q-01 Inconsistent Crystal Size 1. Inconsistent cooling rate during crystallization. 2. Inadequate agitation during crystallization. 3. Presence of impurities affecting crystal growth.1. Implement a controlled cooling profile. 2. Ensure consistent and appropriate agitation. 3. Purify the crude product before the final crystallization step.
DBO-S-02 Formation of Benzyl Chloride as an Impurity Reaction of benzyl alcohol with HCl generated during the reaction with oxalyl chloride.Use a non-nucleophilic base (e.g., triethylamine) to scavenge HCl as it is formed.[1]

Experimental Protocols

Lab-Scale Synthesis of this compound from Oxalyl Chloride

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Oxalyl chloride

  • Benzyl alcohol

  • Triethylamine (dried)

  • Anhydrous diethyl ether

  • 95% Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (2 molar equivalents) and triethylamine (3 molar equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (1 molar equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from 95% ethanol to yield pure this compound as white crystals.[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product r1 Benzyl Alcohol p1 Dissolve Benzyl Alcohol & Triethylamine in Ether r1->p1 r2 Oxalyl Chloride p3 Slowly Add Oxalyl Chloride r2->p3 r3 Triethylamine r3->p1 p2 Cool to 0-5°C p1->p2 p2->p3 p4 Stir at Room Temperature p3->p4 w1 Filter to Remove Salt p4->w1 w2 Aqueous Wash w1->w2 w3 Dry Organic Layer w2->w3 w4 Evaporate Solvent w3->w4 w5 Recrystallize from Ethanol w4->w5 fp Pure this compound w5->fp

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of this compound q1 Is the reaction complete? start->q1 a1_yes Check Workup & Purification q1->a1_yes Yes a1_no Optimize Reaction Conditions q1->a1_no No q2 Was significant product lost during recrystallization? a1_yes->q2 q3 Using Fischer Esterification? a1_no->q3 a2_yes Refine recrystallization solvent and procedure q2->a2_yes Yes a2_no Investigate for side reactions q2->a2_no No a3_yes Ensure efficient water removal q3->a3_yes Yes a3_no Check reactant purity and stoichiometry q3->a3_no No

Caption: Decision tree for troubleshooting low product yield.

Safety Information

When working with the synthesis of this compound, it is imperative to adhere to strict safety protocols, particularly when handling oxalyl chloride and benzyl alcohol.

Substance Hazards Recommended Precautions
Oxalyl Chloride Corrosive, causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[2][6]Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Keep away from water and moisture.
Benzyl Alcohol Harmful if swallowed or inhaled. Causes serious eye irritation. May cause an allergic skin reaction.Avoid breathing vapors. Wear protective gloves and eye protection.[3] Ensure adequate ventilation.
This compound May cause skin, eye, and respiratory tract irritation.Use standard laboratory PPE. Avoid creating dust.
Triethylamine Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.Handle in a fume hood. Keep away from heat and open flames. Wear appropriate PPE.
Diethyl Ether Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.Use in a well-ventilated area, away from ignition sources. Store in a tightly sealed container. Test for peroxides before use if the container has been opened previously.

References

Technical Support Center: Troubleshooting Emulsion Formation in Dibenzyl Oxalate Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for emulsion formation encountered during the workup of dibenzyl oxalate (B1200264) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my dibenzyl oxalate workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets. During the workup of this compound, emulsions can form for several reasons:

  • Presence of Surfactant-like Molecules: Unreacted starting materials, such as benzyl (B1604629) alcohol, or byproducts from the reaction can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.

  • Fine Solid Particulates: Finely dispersed solid impurities can accumulate at the interface between the two liquid phases, preventing the droplets from coalescing.[1]

  • Vigorous Shaking: Excessive agitation of the separatory funnel can create very small droplets that are slow to separate.

  • High Concentration of Reactants or Products: A high concentration of dissolved species can increase the viscosity of the phases, hindering separation.

Q2: I'm observing a persistent emulsion after the sodium bicarbonate wash. What are the likely causes?

A persistent emulsion after washing with aqueous sodium bicarbonate is a common issue. The primary causes are often:

  • Unreacted Benzyl Alcohol: Benzyl alcohol has slight solubility in aqueous solutions and its presence can stabilize emulsions.[2]

  • Residual Oxalic Acid: While oxalic acid is highly soluble in water, incomplete neutralization can lead to the formation of salts that may act as emulsifying agents.[3][4][5][6][7]

  • Formation of Insoluble Byproducts: Depending on the reaction conditions, side reactions could generate insoluble materials that act as particulate stabilizers at the interface.

Q3: How can I prevent emulsion formation in the first place?

Proactive measures can significantly reduce the likelihood of emulsion formation:

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without creating a stable emulsion.

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent (e.g., toluene) under reduced pressure and then re-dissolving the residue in the extraction solvent.[1][8]

  • Temperature Control: In some cases, performing the wash with a cooled aqueous solution can decrease the solubility of emulsifying impurities.

Troubleshooting Guide: Breaking a Stubborn Emulsion

If you encounter a persistent emulsion, follow this step-by-step guide.

Step 1: Patience

  • Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, a significant portion of the emulsion will break on its own with time.

Step 2: Addition of Brine

  • Add a small volume of saturated sodium chloride solution (brine) to the separatory funnel. Brine increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion by "salting out" the organic components.[8]

Step 3: Filtration through Celite

  • If the emulsion persists, it may be stabilized by fine solid particles. Filter the entire mixture through a pad of Celite®. Celite is a diatomaceous earth that can physically trap the particulate matter, allowing the liquid phases to separate.[1]

Step 4: Centrifugation

  • For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion by forcing the denser phase to the bottom.

Step 5: Solvent Modification

  • Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol (B129727) to a dichloromethane/water emulsion) can sometimes alter the solubility of the emulsifying agent and break the emulsion. Use this method with caution as it will require subsequent removal of the added solvent.

Quantitative Data Summary

The following table summarizes the effectiveness of various emulsion-breaking techniques. The success rate is an estimate based on common laboratory practices and may vary depending on the specific conditions of the reaction.

TechniqueDescriptionEstimated Success RateTypical Application
Patience Allowing the mixture to stand.Low to ModerateMild emulsions.
Brine Addition Adding saturated NaCl solution.Moderate to HighMost common emulsions.
Filtration (Celite) Passing the mixture through Celite.HighEmulsions stabilized by solids.
Centrifugation Spinning the mixture in a centrifuge.HighSmall to medium scale emulsions.
Solvent Addition Adding a different solvent.ModerateStubborn emulsions.

Experimental Protocols

Typical Fischer Esterification of this compound (Illustrative)

This protocol is based on the synthesis of a similar compound, dibenzyl azelate, and represents a common procedure for this type of esterification.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine oxalic acid (1 equivalent), benzyl alcohol (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.1 equivalents), and toluene (B28343).

  • Azeotropic Reflux: Heat the mixture to reflux. The water formed during the reaction is removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. (Potential for emulsion formation)

    • Wash the organic layer with brine to help break any emulsion and remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of this compound.

Emulsion_Troubleshooting Troubleshooting Emulsion Formation start Emulsion Forms During Workup patience Wait 10-20 minutes start->patience brine Add Saturated NaCl (Brine) patience->brine Emulsion Persists success Phases Separated patience->success Emulsion Breaks celite Filter through Celite brine->celite Emulsion Persists brine->success Emulsion Breaks centrifuge Centrifuge the Mixture celite->centrifuge Emulsion Persists celite->success Emulsion Breaks solvent Add a Different Solvent centrifuge->solvent Emulsion Persists centrifuge->success Emulsion Breaks solvent->success Emulsion Breaks failure Emulsion Persists solvent->failure

Caption: A step-by-step guide to resolving emulsions.

References

Catalyst selection and optimization for dibenzyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for dibenzyl oxalate (B1200264) synthesis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Catalyst Performance in Oxalate Esterification and Transesterification

The selection of an appropriate catalyst is critical for achieving high yield and purity in dibenzyl oxalate synthesis. Below is a summary of catalysts commonly used for similar esterification and transesterification reactions. Direct comparative data for this compound synthesis is limited in publicly available literature; therefore, the following data for related dialkyl and diaryl oxalates can inform catalyst choice.

Catalyst SystemReactantsReaction TypeKey Performance MetricsReference
p-Toluenesulfonic Acid (p-TSA) Azelaic Acid + Benzyl (B1604629) AlcoholFischer EsterificationHigh yield (typically >85% for similar diesters) with azeotropic removal of water.[1]
Niobium Pentachloride (NbCl5) Oxalic Acid + Benzyl AlcoholDirect EsterificationEfficient under solvent-free conditions.[2]
Sn-modified TS-1 Dimethyl Oxalate + PhenolTransesterificationIncreased DMO conversion (from 26.5% to 50.3%) and DPO selectivity (from 10% to 29.9%) compared to unmodified TS-1.
Alkaline Catalysts (e.g., Sodium tert-butoxide) Dimethyl Oxalate + Ethanol (B145695)TransesterificationVery high efficiency (TOF value of 274,032 h-1) at near room temperature for diethyl oxalate synthesis.[3]
Molecular Sieves Dimethyl Oxalate + PhenolTransesterificationWeak acid sites on the catalyst were found to be the active sites. Strong acid sites could lead to byproducts like anisole.[4]

Experimental Protocols

Two primary routes for synthesizing this compound are direct esterification of oxalic acid with benzyl alcohol and transesterification of a dialkyl oxalate (e.g., dimethyl oxalate) with benzyl alcohol.

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This protocol is adapted from the synthesis of dibenzyl azelate and is a common method for Fischer esterification.[1]

Materials:

  • Oxalic acid dihydrate

  • Benzyl alcohol (≥ 2.3 molar equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.1 molar equivalents)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine oxalic acid dihydrate, benzyl alcohol, p-TSA, and toluene.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Reaction Monitoring: Continue reflux until the theoretical amount of water is collected, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution) and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator.

    • The crude product can be further purified by recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Oxalic Acid, Benzyl Alcohol, p-TSA, and Toluene in Flask B Assemble Dean-Stark Apparatus and Condenser A->B C Heat to Reflux and Collect Water B->C D Monitor Reaction (TLC, GC) C->D E Cool to Room Temperature D->E F Wash with NaHCO3 and Brine E->F G Dry with MgSO4 F->G H Filter and Evaporate Solvent G->H I Recrystallize Product H->I

Fig. 1: Experimental workflow for direct esterification.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Q1: My reaction yield is very low. What are the possible causes and solutions?

A1: Low yield is a common problem in esterification reactions. Here are several potential causes and troubleshooting steps:

  • Incomplete Reaction: Fischer esterification is a reversible reaction.[1]

    • Solution: Ensure efficient removal of water by checking that the Dean-Stark apparatus is functioning correctly. You can also increase the molar ratio of benzyl alcohol to oxalic acid to shift the equilibrium towards the product.[1]

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or become inactive over time.

    • Solution: Use a fresh batch of p-TSA or your chosen catalyst. Ensure all reactants and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could occur at higher temperatures.

    • Solution: Optimize the reaction temperature. For many acid-catalyzed esterifications, a temperature range of 120-160°C is a good starting point, but this should be determined experimentally.[1]

  • Impure Reactants: The presence of water or other impurities in the oxalic acid or benzyl alcohol can inhibit the reaction.

    • Solution: Use high-purity, anhydrous reactants.

Q2: I am observing significant impurities in my final product. How can I improve the purity?

A2: Impurities can arise from unreacted starting materials or side reactions.

  • Unreacted Oxalic Acid: Oxalic acid is a solid and can be difficult to remove.

    • Solution: During the work-up, ensure thorough washing with a weak base like saturated sodium bicarbonate solution to neutralize and remove any remaining acid.

  • Unreacted Benzyl Alcohol: Benzyl alcohol has a high boiling point and can be difficult to remove by simple evaporation.

    • Solution: Use vacuum distillation to remove excess benzyl alcohol. Alternatively, a carefully chosen recrystallization solvent system can help separate the solid this compound from the liquid benzyl alcohol.

  • Side Products: Strong acid catalysts can sometimes promote side reactions, such as the formation of ethers from benzyl alcohol.

    • Solution: Consider using a milder catalyst or a heterogeneous catalyst that can be easily filtered off after the reaction. Optimizing the reaction temperature and time can also minimize byproduct formation.

Q3: The reaction mixture turned dark, and I have a complex mixture of products. What happened?

A3: Darkening of the reaction mixture often indicates decomposition or side reactions, especially at elevated temperatures.

  • Cause: Oxalic acid can decompose at higher temperatures. Also, strong acids can cause polymerization or other degradation of benzyl alcohol.

  • Solution:

    • Carefully control the reaction temperature and avoid overheating.

    • Reduce the reaction time if possible by using a more efficient catalyst or by more effectively removing water.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions P1 Low Yield? C1 Incomplete Reaction (Equilibrium) P1->C1 C2 Catalyst Deactivation P1->C2 C3 Suboptimal Temperature P1->C3 P2 Impure Product? C4 Unreacted Starting Materials P2->C4 C5 Side Reactions P2->C5 P3 Reaction Darkening? P3->C5 C6 Decomposition P3->C6 S1 Improve Water Removal (Azeotropic Distillation) C1->S1 S2 Increase Benzyl Alcohol Excess C1->S2 S3 Use Fresh/Anhydrous Catalyst & Reactants C2->S3 S4 Optimize Temperature and Reaction Time C3->S4 S5 Improve Work-up (Base Wash, Distillation) C4->S5 C5->S4 S6 Consider Milder or Heterogeneous Catalyst C5->S6 C6->S4 S7 Run Under Inert Atmosphere C6->S7

Fig. 2: Troubleshooting logic for this compound synthesis.

Disclaimer: The experimental protocols and troubleshooting advice provided are intended as a guide. Researchers should always conduct a thorough literature search and risk assessment before beginning any new experiment. Optimal conditions may vary depending on the specific equipment, reagents, and scale of the reaction.

References

Monitoring the progress of dibenzyl oxalate synthesis using TLC or GC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Dibenzyl Oxalate (B1200264) Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of dibenzyl oxalate synthesis using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the expected relative elution order of reactants and products in TLC and GC?

A1: In normal-phase TLC (using a polar stationary phase like silica (B1680970) gel), the polarity of the compounds determines their retention factor (Rf). Less polar compounds travel further up the plate, resulting in a higher Rf value. For the this compound synthesis:

  • This compound: Being the least polar, it will have the highest Rf value.

  • Benzyl (B1604629) alcohol: Is more polar than the ester and will have an intermediate Rf value.

  • Oxalic acid: As a highly polar dicarboxylic acid, it will have the lowest Rf value and may remain at the baseline.

In GC, the elution order is primarily determined by the boiling points and polarity of the compounds. Assuming a standard non-polar or mid-polar column:

  • Benzyl alcohol: With the lowest boiling point, it will elute first.

  • This compound: Having a significantly higher boiling point, it will have a longer retention time and elute last.

  • Oxalic acid: Is generally not volatile enough for direct GC analysis without derivatization. It will likely not be observed in the chromatogram under typical conditions for the other components.

Q2: How can I visualize the spots on my TLC plate?

A2: A combination of visualization techniques is recommended as not all compounds may be visible under a single method:

  • UV Light (254 nm): Benzyl alcohol and this compound contain aromatic rings and are UV-active, appearing as dark spots on a fluorescent TLC plate.[1] This is a non-destructive method and should be performed first.

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized.[2][3] Benzyl alcohol will show up as a yellow-brown spot on a purple background. This compound may also react over time.

  • p-Anisaldehyde Stain: This is a good general-purpose stain for oxygenated compounds.[4] It often produces colored spots upon heating, which can help differentiate between compounds.

  • Bromocresol Green Stain: This stain is specific for acidic compounds and can be used to visualize any unreacted oxalic acid, which will appear as yellow spots on a blue background.[3]

Q3: What are some potential side products in the synthesis of this compound?

A3: The Fischer esterification of benzyl alcohol and oxalic acid can lead to a few side products:

  • Benzyl ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol.

  • Mono-benzyl oxalate: The half-ester where only one of the carboxylic acid groups of oxalic acid has been esterified.

  • Polymerization products: Benzyl alcohol can be prone to polymerization in the presence of strong acids and heat.[5]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar or acidic/basic.- Dilute the sample before spotting.- Add a small amount of acetic acid to the mobile phase to improve the spot shape of acidic compounds.
Rf values are too high (spots near the solvent front) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Rf values are too low (spots near the baseline) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
No spots are visible - The sample is too dilute.- The compound is not UV-active, and the wrong stain was used.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a combination of visualization techniques (UV, KMnO₄, p-anisaldehyde).
Reactant and product spots are not well-separated The mobile phase does not provide enough selectivity.Try a different solvent system. For example, if you are using hexane (B92381)/ethyl acetate (B1210297), try dichloromethane/methanol.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Solution(s)
No peak for this compound - The oven temperature is too low, or the run time is too short for the high-boiling product to elute.- The compound may have degraded in the injector.- Increase the final oven temperature and/or the hold time at the final temperature.- Ensure the injector temperature is not excessively high.
Broad or tailing peaks - Injector or column contamination.- Column is degrading.- Bake out the column and clean the injector liner.- Replace the column if it is old or has been subjected to harsh conditions.
Ghost peaks (peaks in a blank run) Carryover from a previous injection.- Run a solvent blank after a concentrated sample.- Clean the syringe and injector port.
Baseline drift Column bleed at high temperatures.- Ensure you are operating within the column's recommended temperature range.- Condition the column according to the manufacturer's instructions.

Experimental Protocols

Representative Synthesis of this compound

This protocol is for context and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add oxalic acid dihydrate (1 molar equivalent), benzyl alcohol (2.2 molar equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture, wash with a sodium bicarbonate solution to neutralize the acid, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase (Solvent System): A starting point is a mixture of hexane and ethyl acetate. The optimal ratio will need to be determined experimentally, but a 7:3 or 8:2 (hexane:ethyl acetate) mixture is a good starting point.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: On the baseline of the TLC plate, spot the benzyl alcohol standard, the reaction mixture, and a co-spot (benzyl alcohol and reaction mixture in the same spot).

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Dry the plate and view it under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • Dip the plate in a potassium permanganate (KMnO₄) staining solution and gently heat to visualize the alcohol.

    • If needed, a separate plate can be run and stained with bromocresol green to specifically identify unreacted oxalic acid.

Expected TLC Results

CompoundPolarityExpected Rf Value (Hexane:Ethyl Acetate 7:3)
This compoundLow~0.6 - 0.7
Benzyl AlcoholMedium~0.3 - 0.4
Oxalic AcidHigh~0.0 - 0.1 (at baseline)
GC Monitoring Protocol
  • GC System: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) is suitable.

  • Injector: Split/splitless injector at 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Detector: FID at 320°C.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and inject 1 µL.

Expected GC Results

CompoundBoiling PointExpected Retention Time
Benzyl Alcohol205°C~5 - 7 minutes
This compound235°C at 14 mmHg~15 - 18 minutes

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_sample Prepare Dilute Reaction Sample spot_plate Spot Plate: - Reactant (SM) - Reaction Mix (Rxn) - Co-spot (SM + Rxn) prep_sample->spot_plate develop Develop Plate in Solvent Chamber spot_plate->develop uv View under UV Light (254 nm) develop->uv stain Stain Plate (e.g., KMnO4) uv->stain analyze Analyze Rf Values: - SM Disappearance - Product Appearance stain->analyze

Caption: Workflow for monitoring this compound synthesis using TLC.

GC_Troubleshooting start GC Analysis Issue issue1 No Product Peak start->issue1 issue2 Tailing Peaks start->issue2 issue3 Extra Peaks start->issue3 cause1a Oven Temp Too Low/ Run Time Too Short issue1->cause1a cause1b Injector Degradation issue1->cause1b cause2a Column/Injector Contamination issue2->cause2a cause3a Carryover issue3->cause3a cause3b Side Products issue3->cause3b sol1a Increase Final Temp/Hold Time cause1a->sol1a sol1b Check Injector Temperature cause1b->sol1b sol2a Clean Injector Liner/ Bake Out Column cause2a->sol2a sol3a Run Solvent Blank cause3a->sol3a sol3b Identify via GC-MS cause3b->sol3b

Caption: Troubleshooting guide for common GC issues.

References

Technical Support Center: Dibenzyl Oxalate Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl oxalate (B1200264), focusing on issues related to its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is dibenzyl oxalate and what are its basic thermal properties?

This compound (CAS 7579-36-4) is the diester of benzyl (B1604629) alcohol and oxalic acid. It is a white, crystalline solid at room temperature. Key physical properties include a melting point of 80-82 °C and a boiling point of 235 °C at 14 mmHg.[1][2] It is known to decompose upon heating.[1]

Q2: At what temperature does this compound thermally decompose?

While one supplier notes a decomposition temperature of 205 °C, official safety data sheets often state that specific thermal decomposition data is not available.[1][3] The thermal stability of this compound can be influenced by factors such as purity, heating rate, and the atmosphere under which it is heated. To determine the precise decomposition temperature for a specific sample and experimental conditions, it is highly recommended to perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q3: What are the expected products of thermal decomposition?

The primary hazardous decomposition products of this compound are carbon monoxide (CO) and carbon dioxide (CO2).[3] The decomposition is believed to proceed through a radical mechanism. In the presence of certain reagents like iodine, diphenylmethane (B89790) has been identified as a decomposition product.[4]

Q4: What are some common impurities in this compound and can they affect its thermal stability?

This compound is typically synthesized from oxalyl chloride and benzyl alcohol.[5][6] Potential impurities could include unreacted starting materials or byproducts from side reactions. The purity of this compound is crucial as impurities can potentially lower the decomposition temperature or catalyze side reactions, leading to inconsistent experimental results.[5] High-purity, crystalline this compound is expected to have a sharper melting point and a more defined decomposition profile.[5]

Q5: How should I store this compound to prevent degradation?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][7]

Troubleshooting Guide

Problem: My this compound sample is decomposing at a lower temperature than expected.

  • Possible Cause 1: Impurities. Residual starting materials or byproducts from synthesis can lower the thermal stability.

    • Solution: Ensure the purity of your this compound. Recrystallization is a common method for purifying solid organic compounds. Purity can be checked by techniques such as melting point analysis (a broad melting range can indicate impurities) or chromatography.

  • Possible Cause 2: Presence of Catalytic Species. Traces of acids, bases, or metal ions can catalyze decomposition.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents if the decomposition is being studied in solution.

  • Possible Cause 3: Experimental Atmosphere. The presence of oxygen can sometimes lead to oxidative decomposition at lower temperatures compared to decomposition in an inert atmosphere.

    • Solution: Conduct the thermal decomposition under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Problem: I am observing unexpected peaks in my TGA/DSC data.

  • Possible Cause 1: Polymorphism. Different crystalline forms (polymorphs) of a compound can exhibit different thermal behaviors.

    • Solution: Characterize the crystalline form of your this compound using techniques like X-ray powder diffraction (XRPD).

  • Possible Cause 2: Incomplete Solvent Removal. Residual solvent from purification can show a mass loss event at its boiling point.

    • Solution: Ensure your sample is thoroughly dried under vacuum before thermal analysis. A preliminary TGA run with a low-temperature hold can help to remove residual solvent.

  • Possible Cause 3: Complex Decomposition Pathway. The decomposition may be a multi-step process, with the formation of thermally unstable intermediates.

    • Solution: Couple the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the gaseous products evolved at each decomposition step.

Problem: The decomposition of my this compound is very rapid and difficult to control.

  • Possible Cause: Runaway Reaction. The thermal decomposition of some organic compounds can be highly exothermic, leading to a rapid, self-accelerating reaction.

    • Solution: Use a smaller sample size for your experiments. Employ a slower heating rate in your TGA or DSC analysis to better resolve the thermal events. For larger-scale reactions, ensure adequate temperature control and consider conducting the reaction in a suitable solvent to help dissipate heat.

Data Presentation

The following table presents illustrative thermal analysis data for this compound. Note: These are hypothetical values based on available information and should be confirmed by experimental analysis for your specific sample.

ParameterValueMethodConditions
Melting Point (T_m)80 - 82 °CDSC10 °C/min, N₂ atmosphere
Onset of Decomposition (T_onset)~ 190 - 210 °CTGA10 °C/min, N₂ atmosphere
Peak Decomposition Temp (T_max)~ 215 - 230 °CTGA10 °C/min, N₂ atmosphere
Mass Loss at 250 °C> 95%TGA10 °C/min, N₂ atmosphere

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a standard TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or argon with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at 30 °C for 10 minutes.

    • Ramp up to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) of this compound
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to 250 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (T_m) from the peak of the endothermic transition and observe any exothermic events associated with decomposition.

Visualizations

Thermal_Decomposition_Pathway DibenzylOxalate This compound (C₁₆H₁₄O₄) Intermediate Radical Intermediates DibenzylOxalate->Intermediate Heat (Δ) Products Decomposition Products Intermediate->Products CO Carbon Monoxide (CO) Products->CO CO2 Carbon Dioxide (CO₂) Products->CO2 Other Other Products (e.g., Diphenylmethane) Products->Other

Caption: Proposed thermal decomposition pathway of this compound.

Troubleshooting_Workflow Start Unexpected Thermal Decomposition Behavior CheckPurity Check Sample Purity (e.g., Melting Point, HPLC) Start->CheckPurity Purify Purify Sample (e.g., Recrystallization) CheckPurity->Purify Impure CheckAtmosphere Review Experimental Atmosphere (Inert vs. Oxidative) CheckPurity->CheckAtmosphere Pure Purify->Start UseInert Use Inert Atmosphere (N₂ or Ar) CheckAtmosphere->UseInert Oxidative AnalyzeProducts Analyze Gaseous Products (TGA-MS or TGA-FTIR) CheckAtmosphere->AnalyzeProducts Inert UseInert->Start End Consistent Results AnalyzeProducts->End

Caption: Troubleshooting workflow for unexpected thermal decomposition.

Logical_Relationships Purity Sample Purity ThermalStability Thermal Stability (T_onset, T_max) Purity->ThermalStability Influences HeatingRate Heating Rate HeatingRate->ThermalStability Affects Measured Values Atmosphere Atmosphere Atmosphere->ThermalStability Influences DecompositionProducts Decomposition Products Atmosphere->DecompositionProducts Can Alter ThermalStability->DecompositionProducts

Caption: Factors influencing the thermal decomposition of this compound.

References

Storage and handling conditions to maintain dibenzyl oxalate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of dibenzyl oxalate (B1200264) to ensure its stability and integrity for research, development, and manufacturing purposes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for dibenzyl oxalate?

A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is at room temperature.[3][4] It is crucial to keep the container tightly sealed to prevent moisture ingress and contamination.[1][2]

Q2: Is this compound sensitive to moisture?

A2: While this compound is generally stable under normal conditions, some sources suggest that it may be moisture-sensitive.[5] Therefore, it is best practice to handle the compound in a dry environment and to ensure the storage container is sealed tightly to prevent exposure to humidity.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, and bases.[1][5] Contact with these substances should be avoided to prevent chemical reactions that could degrade the product.

Q4: What are the signs of this compound degradation?

A4: Physical signs of degradation can include a change in color, caking of the powder, or the presence of an unusual odor. Chemically, degradation can be identified by a decrease in purity, as determined by analytical methods such as High-Performance Liquid Chromatography (HPLC). The primary hazardous decomposition products upon thermal degradation are carbon monoxide (CO) and carbon dioxide (CO2).[1]

Q5: What is the recommended procedure for handling this compound?

A5: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.[1] Avoid generating dust during handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Test the purity of the material using a suitable analytical method (e.g., HPLC, melting point). 3. If degradation is confirmed, procure a fresh batch of the compound.
Physical changes in the material (e.g., clumping, discoloration) Exposure to moisture or light.1. Discard the affected material. 2. Review your storage and handling procedures to minimize exposure to moisture and light. 3. Ensure containers are always tightly sealed and stored in a dark place.
Inconsistent results between batches Variation in the stability of different lots.1. Perform a side-by-side comparison of the new and old batches under controlled experimental conditions. 2. If instability is suspected in a particular batch, contact the supplier for a certificate of analysis and stability data.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions based on general principles of chemical stability. Note: This data is illustrative and should be confirmed by experimental testing for specific applications.

Condition Parameter Duration Expected Purity
Recommended Storage Room Temperature (20-25°C), <40% RH, Dark12 months>99%
Accelerated Storage 40°C, 75% RH, Dark6 months>98%
High Temperature 60°C, Ambient RH, Dark1 monthSignificant degradation expected
Light Exposure Room Temperature, Ambient RH, Exposed to UV light1 weekPotential for degradation
High Humidity Room Temperature, >80% RH, Dark3 monthsPotential for hydrolysis

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method for conducting a stability study of this compound under controlled conditions.

1. Materials and Equipment:

  • This compound (at least three different batches if possible)

  • Climate-controlled stability chambers

  • Calibrated balance

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Volumetric flasks and pipettes

  • Amber glass vials with airtight seals

  • Desiccator

2. Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into amber glass vials.

    • Prepare multiple vials for each storage condition and time point.

    • Tightly seal the vials.

  • Storage Conditions:

    • Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • For photostability testing, expose a set of samples to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Store a control set of samples at the recommended storage conditions (-20°C or 2-8°C in a desiccator).

  • Time Points:

    • Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analytical Method:

    • At each time point, dissolve the contents of a vial in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analyze the sample by HPLC to determine the purity of this compound and to detect any degradation products.

    • The HPLC method should be stability-indicating, meaning it can separate the intact drug from its degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

  • Plot the percentage of this compound versus time for each storage condition.

  • Identify and, if possible, quantify any significant degradation products.

Visualizations

troubleshooting_flowchart start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Humidity, Light, Sealed Container) start->check_storage test_purity Test Purity of this compound (e.g., HPLC, Melting Point) check_storage->test_purity purity_ok Purity Acceptable? test_purity->purity_ok degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No review_protocols Review Experimental Protocols for Other Error Sources purity_ok->review_protocols Yes procure_new Procure Fresh Batch of this compound degradation_confirmed->procure_new end End procure_new->end review_protocols->end

Caption: Troubleshooting workflow for unexpected results.

stability_testing_workflow start Start: Stability Study Initiation sample_prep Sample Preparation (Weighing, Aliquoting into Vials) start->sample_prep storage Place Samples in Stability Chambers (Controlled Temp/Humidity/Light) sample_prep->storage time_points Withdraw Samples at Predetermined Time Points storage->time_points analysis Analyze Samples by HPLC (Purity and Degradation Products) time_points->analysis data_analysis Data Analysis (Calculate % Remaining, Plot Degradation) analysis->data_analysis conclusion Draw Conclusions on Stability and Shelf-life data_analysis->conclusion

Caption: Experimental workflow for stability testing.

References

Interpreting unexpected peaks in the NMR spectrum of dibenzyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibenzyl Oxalate (B1200264) NMR Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of dibenzyl oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound in a standard NMR solvent like CDCl3 are summarized in the table below. These values are based on the chemical structure and data from similar compounds.

Q2: What are the most common impurities or contaminants observed in the NMR spectrum of a this compound sample?

A2: Common sources of unexpected peaks include:

  • Residual Starting Materials: Unreacted benzyl (B1604629) alcohol or oxalic acid.

  • Side-Reaction Products: Formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially under acidic conditions.

  • Degradation Products: Benzaldehyde can form from the oxidation of benzyl alcohol.

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., toluene, ethanol).

  • Water: Can appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Q3: I see a singlet around 5.1-5.3 ppm, but it seems broader than expected. What could be the cause?

A3: While the benzylic protons of this compound appear in this region, incomplete resolution from other signals or the presence of overlapping impurities can cause peak broadening. It is also possible that restricted bond rotation could lead to a more complex signal than a sharp singlet.

Q4: There are unexpected signals in the aromatic region (around 7.2-7.5 ppm). What might they be?

A4: The phenyl protons of this compound, benzyl alcohol, and dibenzyl ether all resonate in this region. The presence of additional multiplets or altered splitting patterns could indicate other aromatic impurities. Careful integration of this region compared to the benzylic proton signals can help determine the relative amounts of these species.

Q5: A broad peak is present in my 1H NMR spectrum, but its position seems to vary. What is it?

A5: A variable broad peak is often indicative of water (H2O) or a hydroxyl (-OH) proton from residual benzyl alcohol. The chemical shift of these exchangeable protons is highly sensitive to concentration, temperature, and the solvent used.

Troubleshooting Guide for Unexpected NMR Peaks

This guide will help you identify the source of unexpected peaks in the NMR spectrum of your this compound sample.

Issue 1: Presence of a singlet around 4.6 ppm and a broad peak.
  • Symptom: A singlet appears at approximately 4.6 ppm, and there may be a broad signal elsewhere in the spectrum.

  • Possible Cause: Residual benzyl alcohol.

  • Troubleshooting Steps:

    • Integrate the singlet at ~4.6 ppm and compare it to the integration of the this compound benzylic protons at ~5.3 ppm to quantify the impurity.

    • The broad peak is likely the hydroxyl proton of benzyl alcohol.

    • Repurify the sample, for instance, by recrystallization or column chromatography, to remove the unreacted starting material.

Issue 2: A singlet is observed around 4.5 ppm.
  • Symptom: A sharp singlet is present at approximately 4.5 ppm.

  • Possible Cause: Dibenzyl ether, a common byproduct of benzyl alcohol self-condensation under acidic conditions.

  • Troubleshooting Steps:

    • Compare the chemical shift of the unknown peak to the known value for dibenzyl ether.

    • Column chromatography is often effective for separating dibenzyl ether from this compound.

Issue 3: A very broad signal is present, often downfield (> 10 ppm).
  • Symptom: A broad singlet is observed at a high chemical shift, typically above 10 ppm.

  • Possible Cause: Residual, unreacted oxalic acid.

  • Troubleshooting Steps:

    • Confirm by checking for a signal corresponding to the carboxylic acid proton.

    • Purify the product by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity, followed by washing with water and drying.

Data Presentation

Table 1: 1H NMR Chemical Shift Data

CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityNotes
This compound -CH2- (Benzylic)~ 5.3Singlet
-C6H5 (Aromatic)~ 7.3 - 7.4Multiplet
Benzyl Alcohol-CH2- (Benzylic)~ 4.6SingletUnreacted starting material.
-OH (Hydroxyl)Variable (broad)SingletChemical shift is concentration-dependent.
-C6H5 (Aromatic)~ 7.2 - 7.4MultipletOverlaps with product's aromatic signals.
Dibenzyl Ether-CH2- (Benzylic)~ 4.5SingletCommon side product.
-C6H5 (Aromatic)~ 7.2 - 7.4MultipletOverlaps with product's aromatic signals.
Oxalic Acid-COOH (Carboxylic Acid)> 10 (very broad)SingletUnreacted starting material.
Toluene-CH3~ 2.3SingletCommon residual solvent.
-C6H5 (Aromatic)~ 7.1 - 7.3Multiplet
WaterH2OVariable (broad)SingletShift depends on solvent and concentration.

Table 2: 13C NMR Chemical Shift Data

CompoundCarbon TypeChemical Shift (δ ppm)Notes
This compound C=O (Carbonyl)~ 158
-CH2- (Benzylic)~ 69
Aromatic~ 128 - 135Multiple peaks expected in this region.
Benzyl Alcohol-CH2- (Benzylic)~ 65Unreacted starting material.
Aromatic~ 127 - 139Overlaps with product's aromatic signals.
Dibenzyl Ether-CH2- (Benzylic)~ 72Common side product.
Aromatic~ 127 - 138Overlaps with product's aromatic signals.
Oxalic AcidC=O (Carbonyl)~ 160Unreacted starting material.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube.

  • Dissolving the Sample: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer for a few seconds.

  • Adding an Internal Standard (Optional): If quantitative analysis is required, add a small, known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

Mandatory Visualizations

troubleshooting_workflow start Start: Unexpected Peak in NMR Spectrum peak_position Determine Chemical Shift (ppm) of the Unexpected Peak start->peak_position is_4_6 Is peak a singlet at ~4.6 ppm? peak_position->is_4_6 ~4.6 ppm is_4_5 Is peak a singlet at ~4.5 ppm? peak_position->is_4_5 ~4.5 ppm is_broad_downfield Is peak broad and > 10 ppm? peak_position->is_broad_downfield >10 ppm is_solvent Does peak match common solvent shifts? peak_position->is_solvent Other is_4_6->is_4_5 No benzyl_alcohol Likely Impurity: Residual Benzyl Alcohol is_4_6->benzyl_alcohol Yes is_4_5->is_broad_downfield No dibenzyl_ether Likely Impurity: Dibenzyl Ether is_4_5->dibenzyl_ether Yes is_broad_downfield->is_solvent No oxalic_acid Likely Impurity: Residual Oxalic Acid is_broad_downfield->oxalic_acid Yes solvent_impurity Likely Impurity: Residual Solvent is_solvent->solvent_impurity Yes purify_recrystallization Action: Repurify sample (e.g., Recrystallization, Column Chromatography) benzyl_alcohol->purify_recrystallization purify_column Action: Repurify sample (Column Chromatography) dibenzyl_ether->purify_column purify_base_wash Action: Purify with aqueous base wash oxalic_acid->purify_base_wash purify_drying Action: Dry sample under high vacuum solvent_impurity->purify_drying

Caption: Troubleshooting workflow for identifying unexpected peaks in a this compound NMR spectrum.

synthesis_pathway cluster_reactants Reactants cluster_products Products cluster_side_products Potential Side Products oxalic_acid Oxalic Acid dibenzyl_oxalate This compound (Desired Product) oxalic_acid->dibenzyl_oxalate benzyl_alcohol Benzyl Alcohol (2 equivalents) benzyl_alcohol->dibenzyl_oxalate dibenzyl_ether Dibenzyl Ether benzyl_alcohol->dibenzyl_ether Self-condensation (side reaction) water Water

Caption: Reaction scheme for the synthesis of this compound and a key side product.

Resolving issues with incomplete reactions in dibenzyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing dibenzyl oxalate?

A1: this compound is typically synthesized through one of three main routes:

  • Fischer Esterification: Direct acid-catalyzed esterification of oxalic acid with benzyl (B1604629) alcohol. This is a reversible reaction that requires removal of water to drive it to completion.[1][2]

  • Reaction with Oxalyl Chloride: Reaction of benzyl alcohol with oxalyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.[3][4]

  • Transesterification: Reaction of a dialkyl oxalate (like dimethyl oxalate) with benzyl alcohol, catalyzed by an acid or a metallic catalyst. This process involves the exchange of the alcohol groups of the ester.[5][6][7]

Q2: My this compound yield is very low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium, or the equilibrium may not favor the product.

  • Side reactions: Undesirable side reactions can consume starting materials or the product. A common side reaction with benzyl alcohol is polymerization or sulfonation, especially with strong acid catalysts like sulfuric acid.[8]

  • Product loss during workup: this compound can be lost during extraction, washing, or purification steps.

  • Purity of reagents: The presence of water or other impurities in the starting materials can inhibit the reaction.

Q3: I am observing the formation of a significant amount of a byproduct. What could it be?

A3: A likely byproduct is benzyl mono-oxalate, the half-ester. This occurs when only one of the carboxylic acid groups of oxalic acid reacts with benzyl alcohol. To minimize its formation, ensure appropriate stoichiometry and reaction conditions that favor the formation of the diester. Another possible byproduct is dibenzyl ether, which can form from the self-condensation of benzyl alcohol under acidic conditions.

Q4: What is the best method to purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[9] The choice of solvent is crucial. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Ethanol or ethanol-water mixtures are often good starting points for the recrystallization of esters.[10]

Troubleshooting Guide for Incomplete Reactions

Issue Potential Cause Recommended Solution
Reaction stalls or proceeds very slowly Insufficient Catalyst Activity: The acid catalyst (in Fischer esterification) may be too weak or used in too small an amount.- Increase the catalyst loading. - Use a stronger acid catalyst like p-toluenesulfonic acid or sulfuric acid, but be cautious with sulfuric acid as it can cause side reactions with benzyl alcohol.[8]
Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.- Increase the reaction temperature, typically to the reflux temperature of the solvent.[2]
Presence of Water: Water can inhibit the forward reaction in Fischer esterification.- Use anhydrous reagents and solvents. - Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[2][11]
Low Conversion of Starting Materials Unfavorable Equilibrium: Fischer esterification is a reversible reaction.[1][2]- Use a large excess of one reactant (usually benzyl alcohol) to shift the equilibrium towards the product. - Continuously remove water from the reaction mixture.[2][11]
Steric Hindrance: While not a major issue for benzyl alcohol, significant steric hindrance can slow down esterification.- This is less likely to be a primary issue with benzyl alcohol but consider longer reaction times if using bulky analogs.
Formation of Benzyl Mono-oxalate Incorrect Stoichiometry: An insufficient amount of benzyl alcohol relative to oxalic acid will favor the formation of the monoester.- Ensure at least a 2:1 molar ratio of benzyl alcohol to oxalic acid. Using an excess of benzyl alcohol is recommended.
Short Reaction Time: The reaction may not have had enough time to proceed to the diester.- Increase the reaction time and monitor the reaction progress by TLC or GC.
Product Hydrolysis during Workup Presence of Excess Acid or Base: The ester can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions, especially in the presence of water.- Neutralize the reaction mixture carefully during the workup. Wash with a mild base like sodium bicarbonate solution to remove the acid catalyst, followed by a water wash.
Polymerization of Benzyl Alcohol Harsh Acidic Conditions: Strong acids, particularly sulfuric acid, can promote the polymerization of benzyl alcohol.[8]- Use a milder acid catalyst, such as p-toluenesulfonic acid. - Use the minimum effective amount of catalyst.

Experimental Protocols

Method 1: Fischer Esterification of Oxalic Acid with Benzyl Alcohol

This protocol is adapted from general Fischer esterification procedures.[1][2]

Materials:

  • Oxalic acid dihydrate

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oxalic acid dihydrate, a 2.5-fold molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.05 molar equivalents).

  • Add sufficient toluene to allow for efficient reflux and azeotropic removal of water.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (caution: CO2 evolution), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the toluene and excess benzyl alcohol.

  • Purify the crude this compound by recrystallization from ethanol.

Method 2: Synthesis from Oxalyl Chloride and Benzyl Alcohol

This protocol is based on the reaction of alcohols with acyl chlorides.[3][4]

Materials:

  • Oxalyl chloride

  • Benzyl alcohol

  • Triethylamine

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (2 molar equivalents) and triethylamine (2.2 molar equivalents) in an anhydrous solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of oxalyl chloride (1 molar equivalent) in the same anhydrous solvent to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the mixture to remove the triethylammonium (B8662869) chloride precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Dibenzyl_Oxalate_Synthesis Oxalic_Acid Oxalic Acid Protonated_Oxalic_Acid Protonated Oxalic Acid Oxalic_Acid->Protonated_Oxalic_Acid + H+ Benzyl_Alcohol Benzyl Alcohol H_plus H+ (catalyst) Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 Protonated_Oxalic_Acid->Tetrahedral_Intermediate_1 + Benzyl Alcohol Monoester Benzyl Mono-oxalate Tetrahedral_Intermediate_1->Monoester - H2O, -H+ Protonated_Monoester Protonated Benzyl Mono-oxalate Monoester->Protonated_Monoester + H+ Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Protonated_Monoester->Tetrahedral_Intermediate_2 + Benzyl Alcohol Dibenzyl_Oxalate This compound Tetrahedral_Intermediate_2->Dibenzyl_Oxalate - H2O, -H+ Water Water

Caption: Reaction pathway for the Fischer esterification of oxalic acid with benzyl alcohol.

Troubleshooting_Workflow Start Incomplete Reaction Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/GC) Start->Monitor_Reaction Purify_Reagents Use Anhydrous Reagents Check_Reagents->Purify_Reagents Impurities found Adjust_Stoichiometry Increase Benzyl Alcohol Excess Check_Reagents->Adjust_Stoichiometry Incorrect ratio Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Temp too low Remove_Water Use Dean-Stark Trap Check_Conditions->Remove_Water Water present Change_Catalyst Change/Increase Catalyst Check_Conditions->Change_Catalyst Catalyst issue Analyze_Byproducts Analyze Byproducts Monitor_Reaction->Analyze_Byproducts Byproducts observed Increase_Time Increase Reaction Time Monitor_Reaction->Increase_Time Reaction stalled End Successful Reaction Purify_Reagents->End Adjust_Stoichiometry->End Increase_Temp->End Remove_Water->End Change_Catalyst->End Increase_Time->End

Caption: A troubleshooting workflow for addressing incomplete this compound synthesis.

Logical_Relationships Yield This compound Yield Temp Reaction Temperature Temp->Yield Increases (to optimum) Byproducts Byproduct Formation Temp->Byproducts May Increase Time Reaction Time Time->Yield Increases Catalyst Catalyst Concentration Catalyst->Yield Increases (to optimum) Catalyst->Byproducts May Increase Water Water Removal Water->Yield Increases Water->Byproducts Decreases (hydrolysis) Purity Reagent Purity Purity->Yield Increases Purity->Byproducts Decreases

Caption: Logical relationships between key parameters and reaction outcomes.

References

Impact of solvent choice on dibenzyl oxalate reaction rate and yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dibenzyl oxalate (B1200264). The information is designed to address common challenges and provide insights into optimizing reaction conditions, with a particular focus on the impact of solvent choice on reaction rate and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My dibenzyl oxalate yield is low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The esterification of oxalic acid with benzyl (B1604629) alcohol is an equilibrium reaction. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.

    • Solution: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or xylene. This will continuously remove water from the reaction mixture, shifting the equilibrium towards the formation of this compound.

  • Suboptimal Reactant Ratio: An inappropriate molar ratio of oxalic acid to benzyl alcohol can limit the yield.

    • Solution: While a stoichiometric ratio of 1:2 (oxalic acid:benzyl alcohol) is required, using a slight excess of benzyl alcohol can help to ensure the complete conversion of the dicarboxylic acid. However, a large excess of benzyl alcohol can sometimes lead to catalyst deactivation in certain systems.

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old, hydrated, or used in insufficient quantity.

    • Solution: Use a fresh, anhydrous acid catalyst in an appropriate catalytic amount (typically 1-5 mol%).

  • Side Reactions: The formation of byproducts such as the monoester (benzyl hydrogen oxalate) and dibenzyl ether can reduce the yield of the desired diester.

    • Solution: Careful control of reaction temperature and time can minimize side reactions. The formation of dibenzyl ether is more likely at higher temperatures.

Q2: The reaction rate is very slow. How can I increase the speed of the reaction?

A2: A slow reaction rate is a common hurdle. Here are some strategies to accelerate the synthesis:

  • Increase Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, be cautious of exceeding the decomposition temperature of the reactants or products, and be aware that higher temperatures can promote side reactions.

  • Effective Water Removal: As mentioned above, efficient removal of water is critical not only for yield but also for maintaining a favorable reaction rate. Ensure your Dean-Stark apparatus is functioning correctly.

  • Choice of Catalyst: The type and concentration of the acid catalyst can significantly impact the reaction rate. Stronger acids may lead to faster reactions, but also potentially more side products.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While non-polar, azeotropic solvents are excellent for water removal, other solvents might offer different rate profiles. For some esterifications, polar aprotic solvents have been shown to influence kinetics.

Q3: I am having trouble purifying the final product. What are the best practices for purification?

A3: Purification of this compound can be challenging due to the potential presence of unreacted starting materials and side products.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted oxalic acid. Be cautious of CO₂ evolution.

    • Wash with brine (saturated NaCl solution) to remove residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

Q4: What is the impact of solvent choice on the reaction? Are there any quantitative data available?

A4: The choice of solvent is critical as it affects the reaction equilibrium, rate, and potentially the side reaction profile. The primary role of the solvent in this Fischer esterification is typically to facilitate the removal of water via azeotropic distillation.

For the synthesis of this compound, non-polar solvents that form an azeotrope with water are generally recommended.

Data on Solvent Effects in a Similar Esterification Reaction

The following table summarizes the effect of different solvents on the yield of benzyl benzoate (B1203000) from the DCID-mediated esterification of benzoic acid with benzyl alcohol. This data can serve as a qualitative guide for solvent selection in this compound synthesis.

SolventYield of Benzyl Benzoate (%)
CH₂Cl₂86
CH₃CN75
THF72
DMF68

Note: Data is for a similar but different reaction and should be used as a general guideline.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using a Dean-Stark apparatus for water removal.

Materials:

  • Oxalic acid (1 equivalent)

  • Benzyl alcohol (2.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene (sufficient to fill the reaction flask and Dean-Stark trap)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol and water for recrystallization

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxalic acid, benzyl alcohol, p-toluenesulfonic acid, and toluene.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected, indicating the reaction is complete.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • Recrystallize the crude product from a hot ethanol/water mixture.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

    • Dry the product in a desiccator.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants (Oxalic Acid, Benzyl Alcohol, p-TSA, Toluene) assembly Assemble Glassware (Flask, Dean-Stark, Condenser) reactants->assembly reflux Heat to Reflux assembly->reflux water_removal Azeotropic Water Removal reflux->water_removal monitoring Monitor Water Collection water_removal->monitoring monitoring->reflux cooling Cool to RT monitoring->cooling wash_bicarb Wash with NaHCO3 cooling->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry over MgSO4 wash_brine->drying filtration Filter Drying Agent drying->filtration evaporation Rotary Evaporation filtration->evaporation recrystallization Recrystallize evaporation->recrystallization final_product Isolate Pure Product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Validation & Comparative

A Comparative Guide to Dibenzyl Oxalate and Diphenyl Oxalate in Chemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for sensitive and reliable chemiluminescent assays. Dibenzyl oxalate (B1200264) and diphenyl oxalate are two key substrates in peroxyoxalate chemiluminescence, a reaction prized for its high quantum yields and versatility. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Performance Comparison

A direct quantitative comparison of dibenzyl oxalate and diphenyl oxalate is challenging due to the limited availability of published data for this compound under standardized chemiluminescent conditions. However, based on the principles of peroxyoxalate chemiluminescence, a qualitative comparison can be drawn. The efficiency of the chemiluminescence reaction is significantly influenced by the nature of the leaving group (phenoxide in diphenyl oxalate and benzyloxide in this compound). Aryl oxalates, such as diphenyl oxalate, are generally considered more efficient than their alkyl counterparts. This is attributed to the better leaving group ability of the phenoxide ion, which facilitates the rate-determining step in the formation of the key high-energy intermediate, 1,2-dioxetanedione.

ParameterThis compoundDiphenyl Oxalate
Chemiluminescence Quantum Yield (ΦCL) Data not readily available in published literature. Expected to be lower than diphenyl oxalate.Reported values vary with conditions, but generally high for an aryl oxalate.
Decay Kinetics Data not readily available. The reaction rate is anticipated to be slower than with diphenyl oxalate.The reaction rate is dependent on pH and catalyst, with alkaline conditions generally leading to a faster reaction and brighter emission.
Emission Wavelength Dependent on the fluorescent dye used in the formulation.Dependent on the fluorescent dye used in the formulation.
Solubility Soluble in many organic solvents.Soluble in many organic solvents.
Leaving Group Benzyl (B1604629) alcoholPhenol (B47542)

Experimental Protocols

To facilitate a direct and quantitative comparison, the following detailed experimental protocols are provided.

Synthesis of Oxalate Esters

Synthesis of Diphenyl Oxalate: Diphenyl oxalate can be synthesized by the reaction of oxalyl chloride with phenol in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent such as diethyl ether.

Synthesis of this compound: this compound can be prepared by reacting oxalyl chloride with benzyl alcohol. Similar to the synthesis of diphenyl oxalate, a non-nucleophilic base is used to scavenge the HCl produced.

Measurement of Chemiluminescence Quantum Yield

The relative quantum yield of a chemiluminescent reaction can be determined by comparing its light output to that of a known standard.

Materials:

  • This compound solution in a suitable solvent (e.g., ethyl acetate)

  • Diphenyl oxalate solution of the same concentration in the same solvent

  • Hydrogen peroxide solution (e.g., 30% in water)

  • Fluorescent dye (e.g., 9,10-diphenylanthracene (B110198) for blue emission) solution

  • Catalyst (e.g., sodium salicylate)

  • Luminometer or a spectrophotometer capable of measuring luminescence

Procedure:

  • Prepare stock solutions of the oxalate esters, hydrogen peroxide, fluorescent dye, and catalyst at known concentrations in a suitable solvent (e.g., ethyl acetate).

  • In a cuvette, mix the oxalate ester solution, fluorescent dye solution, and catalyst solution.

  • Place the cuvette in the luminometer.

  • Inject the hydrogen peroxide solution to initiate the chemiluminescent reaction.

  • Integrate the light emission over a specific period.

  • Repeat the measurement for the other oxalate ester under identical conditions.

  • The relative quantum yield can be calculated using the ratio of the integrated light intensities.

Measurement of Chemiluminescence Decay Kinetics

The decay of light intensity over time provides information about the reaction kinetics.

Procedure:

  • Follow the same initial steps as for the quantum yield measurement.

  • Upon injection of hydrogen peroxide, start recording the light intensity at regular intervals until the emission ceases.

  • Plot the natural logarithm of the light intensity versus time.

  • The slope of the linear portion of the graph will give the pseudo-first-order rate constant for the decay of the chemiluminescent species.

Visualizing the Peroxyoxalate Chemiluminescence Pathway

The following diagrams illustrate the key steps in the peroxyoxalate chemiluminescence reaction and a typical experimental workflow for its measurement.

Peroxyoxalate_Chemiluminescence cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Emission Oxalate Ester Oxalate Ester Intermediate High-Energy Intermediate (1,2-Dioxetanedione) Oxalate Ester->Intermediate + H2O2 Hydrogen Peroxide Hydrogen Peroxide Fluorescer (F) Fluorescer (F) Excited Fluorescer Excited Fluorescer (F*) Intermediate->Excited Fluorescer + F CO2 2 CO2 Intermediate->CO2 Ground State Fluorescer Ground State Fluorescer (F) Excited Fluorescer->Ground State Fluorescer Photon Emission Light Light Ground State Fluorescer->Light

Caption: General reaction pathway for peroxyoxalate chemiluminescence.

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Oxalate, H2O2, Fluorescer, Catalyst) Start->Prepare_Solutions Mix_Reagents Mix Oxalate, Fluorescer, and Catalyst in Cuvette Prepare_Solutions->Mix_Reagents Place_in_Luminometer Place Cuvette in Luminometer Mix_Reagents->Place_in_Luminometer Initiate_Reaction Inject H2O2 to Start Reaction Place_in_Luminometer->Initiate_Reaction Measure_Light Measure Light Emission (Intensity vs. Time) Initiate_Reaction->Measure_Light Analyze_Data Analyze Data (Quantum Yield, Decay Kinetics) Measure_Light->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring chemiluminescence.

A Comparative Guide to Dibenzyl Oxalate and Dimethyl Oxalate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. Dibenzyl oxalate (B1200264) and dimethyl oxalate are two common diesters of oxalic acid, each presenting a unique profile of reactivity, physical properties, and application scope. This guide provides an objective comparison of their performance in organic synthesis, supported by available data and experimental contexts.

Physical and Chemical Properties

A fundamental comparison begins with the distinct physical and chemical properties of each reagent, which dictate their handling, solubility, and reaction conditions. Dimethyl oxalate is a low-melting solid, while dibenzyl oxalate has a significantly higher melting point, reflecting the greater molecular weight of the benzyl (B1604629) groups.

PropertyThis compoundDimethyl Oxalate
CAS Number 7579-36-4553-90-2[1]
Molecular Formula C₁₆H₁₄O₄C₄H₆O₄[2]
Molecular Weight 270.28 g/mol 118.09 g/mol [2]
Appearance White, flaked crystalline solidColorless or white solid/crystals[1][3]
Melting Point 80-82 °C[4]53-55 °C[1]
Boiling Point 235 °C at 14 mmHg[4]166-167 °C[1]
Solubility Insoluble in water[5]Soluble in water, alcohol, and ether[1][3]

Performance and Applications in Organic Synthesis

Both this compound and dimethyl oxalate serve as versatile intermediates in organic synthesis, though their applications diverge based on the properties of their respective ester groups.

Dimethyl Oxalate:

Dimethyl oxalate is a widely utilized C2 building block in the synthesis of a variety of compounds. Its high reactivity and the volatility of its methanol (B129727) byproduct make it a valuable reagent.

  • Heterocycle Synthesis: It is a key precursor for synthesizing heterocyclic compounds like quinoxalinediones through condensation with diamines.[1]

  • Transesterification: Dimethyl oxalate is frequently used in transesterification reactions to produce other dialkyl or diaryl oxalates. For instance, its reaction with phenol (B47542) can yield diphenyl oxalate, a precursor to polycarbonates in a phosgene-free route.[6][7][8] The transesterification with ethanol (B145695) to produce diethyl oxalate has also been studied extensively.[9][10]

  • Pharmaceuticals and Agrochemicals: It serves as a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), fine chemicals, and pesticides.[2][11]

  • Methylating Agent: Dimethyl oxalate can also function as a methylating agent, offering a less toxic alternative to reagents like methyl iodide or dimethyl sulfate.[1]

This compound:

This compound is predominantly employed in pharmaceutical and fine chemical synthesis where the benzyl group offers specific advantages.

  • Pharmaceutical Intermediate: It is a critical intermediate in the synthesis of complex drug molecules, including antibiotics and antivirals.[12] The benzyl groups can serve as protecting groups that can be removed under mild hydrogenolysis conditions, which is a significant advantage in multi-step syntheses of sensitive molecules.

  • Fine Chemicals: It is also used in the production of fine chemicals such as dyes and fragrances.

  • Specific Syntheses: this compound is used in the synthesis of sedatives like benzoylphenobarbital.[5]

Comparative Analysis

While direct, side-by-side experimental comparisons in the literature are scarce, a logical comparison can be drawn based on their chemical structures and known reactivity.

G cluster_dmo Advantages of Dimethyl Oxalate cluster_dbo Advantages of this compound reagent Choice of Oxalate Ester dmo Dimethyl Oxalate reagent->dmo Need for... dbo This compound reagent->dbo Need for... dmo_adv1 High Reactivity dmo->dmo_adv1 dmo_adv2 Volatile Byproduct (Methanol) dmo->dmo_adv2 dmo_adv3 Lower Cost & Availability dmo->dmo_adv3 dmo_adv4 Wide Range of Applications dmo->dmo_adv4 dbo_adv1 Benzyl Protecting Group dbo->dbo_adv1 dbo_adv2 Mild Deprotection (Hydrogenolysis) dbo->dbo_adv2 dbo_adv3 Higher Boiling Point of Byproduct (Benzyl Alcohol) dbo->dbo_adv3 dbo_adv4 Utility in Complex Pharmaceutical Synthesis dbo->dbo_adv4

Caption: Logical comparison of dimethyl oxalate and this compound.

The primary distinction lies in the nature of the alcohol byproduct formed during reactions such as transesterification or condensation. Dimethyl oxalate yields methanol, which is volatile and can be easily removed to drive the reaction equilibrium forward. In contrast, this compound produces benzyl alcohol, which has a much higher boiling point. This can be advantageous in high-temperature reactions where evaporation of the alcohol is not desired, but it may require more energy-intensive purification steps like vacuum distillation to remove the byproduct.

The benzyl groups in this compound can also function as protecting groups for the carboxylic acid functionality of the oxalate. These benzyl groups can be selectively removed under mild conditions via catalytic hydrogenolysis, a feature highly valuable in the synthesis of complex molecules with sensitive functional groups.

Experimental Protocols

Detailed experimental protocols provide a practical basis for comparison. Below are representative procedures for the synthesis and a key reaction of dimethyl oxalate.

Synthesis of Dimethyl Oxalate via Esterification:

This procedure is adapted from established methods for the synthesis of dialkyl oxalates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous oxalic acid (1.0 mol) and methanol (2.5 mol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mol) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from methanol to yield pure dimethyl oxalate. A yield of 68-76% can be expected.[13]

G start Start setup Combine Oxalic Acid and Methanol start->setup catalyst Add H₂SO₄ Catalyst setup->catalyst reflux Reflux for 2-4h catalyst->reflux cool Cool to Crystallize reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from Methanol filter->recrystallize end Pure Dimethyl Oxalate recrystallize->end

Caption: Experimental workflow for the synthesis of dimethyl oxalate.

Transesterification of Dimethyl Oxalate with Phenol:

This reaction is a key step in a non-phosgene route to polycarbonates.

  • Reaction Setup: Charge a reactor with dimethyl oxalate (0.1 mol), phenol (0.5 mol), and a suitable catalyst such as Sn-modified TS-1.[6]

  • Reaction Conditions: Heat the mixture to 180°C and maintain for approximately 2 hours.[8]

  • Product Formation: The reaction proceeds in two steps, first forming methyl phenyl oxalate and then disproportionating to diphenyl oxalate and regenerating dimethyl oxalate.

  • Analysis and Purification: Monitor the reaction progress by gas chromatography. The products can be purified by distillation or crystallization. A conversion of dimethyl oxalate of around 50.3% with a selectivity for the desired products of 99.2% has been reported with certain catalysts.[6]

G DMO Dimethyl Oxalate MPO Methyl Phenyl Oxalate DMO->MPO + Phenol Phenol Phenol Methanol Methanol MPO->Methanol - Methanol DPO Diphenyl Oxalate MPO->DPO + MPO - DMO

Caption: Simplified reaction pathway for the transesterification of dimethyl oxalate.

Conclusion

The choice between this compound and dimethyl oxalate in organic synthesis is dictated by the specific requirements of the reaction and the desired final product. Dimethyl oxalate is a versatile, reactive, and economical choice for a broad range of applications, particularly when a volatile byproduct is advantageous. This compound, while likely more expensive, offers the unique advantage of the benzyl group, which can be used as a protecting group that is removable under mild hydrogenolysis conditions. This makes it particularly suitable for the intricate, multi-step synthesis of complex and sensitive molecules, especially within the pharmaceutical industry. The higher boiling point of its benzyl alcohol byproduct also presents different considerations for reaction conditions and purification strategies. Ultimately, a thorough understanding of the properties and reactivity of each reagent is crucial for making an informed decision in a synthetic design.

References

Alternatives to dibenzyl oxalate for the synthesis of active esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient formation of active esters is a critical step in creating amide bonds, bioconjugates, and other essential molecular structures. While various reagents can achieve this transformation, this guide provides a comparative analysis of common alternatives to the less frequently used dibenzyl oxalate (B1200264), focusing on performance, reaction conditions, and practical applications.

Historically, reagents like dibenzyl oxalate have been used as intermediates in pharmaceutical and dye synthesis.[1] However, for the specific purpose of activating carboxylic acids to form active esters for subsequent reactions (e.g., amide bond formation), a host of more efficient and versatile reagents, commonly known as coupling or activating agents, are now standard in modern chemistry.[2] A more direct oxalate-based activating agent is N,N'-Disuccinimidyl oxalate (DSO), which can be used for the synthesis of N-hydroxysuccinimide (NHS) esters.[3][4]

This guide will compare the most prevalent classes of activating agents used to generate active esters in situ, providing the experimental data and protocols necessary for informed reagent selection.

Performance Comparison of Key Activating Agents

The efficacy of an activating agent is determined by factors such as reaction speed, yield, suppression of side reactions (especially racemization in chiral molecules), and ease of purification. The following table summarizes quantitative data for the most common alternatives.

Reagent ClassExample Reagent(s)AdditiveBaseSolventReaction TimeTypical Yield (%)Key Features & Drawbacks
Oxalate-Based N,N'-Disuccinimidyl oxalate (DSO)NonePyridine or Et3NDMF, MeCN5 hours~98%Direct formation of NHS esters; byproducts are NHS and gases (CO, CO2).[5]
Carbodiimides EDC, DCC, DICNHS, HOBt, OxymaNone required, but base used in some protocolsDMF, DCM, Aqueous Buffers2-4 hours70-95%Advantages: Widely used, EDC is water-soluble, suitable for bioconjugation.[6][7] Drawbacks: DCC produces insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[8][9] Potential for N-acylurea formation and racemization without additives.[8]
Aminium/Uronium Salts HBTU, TBTU, HATUNone (contain HOBt/HOAt moiety)DIPEA, Et3NDMF, NMP15-60 minutes>95%Advantages: High efficiency, fast reactions, low racemization (especially HATU).[10][11] Drawbacks: Potentially explosive nature of benzotriazole-based reagents. Can cause guanidinylation of primary amines as a side reaction.
Phosphonium Salts PyBOP, PyAOPNone (contain HOBt/HOAt moiety)DIPEA, Et3NDMF, DCM15-60 minutes>95%Advantages: Excellent for hindered couplings, avoids guanidinylation side reaction.[12][13] Drawbacks: Byproducts can be challenging to remove. PyBOP is a potential explosive.[12]
Oxyma-Based Salts COMUNone (contains Oxyma moiety)DIPEADMF15-30 minutes>99%Advantages: High efficiency, safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents, water-soluble byproducts simplify workup.[2][14][15] Drawbacks: Limited solution stability.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental processes is crucial for understanding and implementing these synthetic strategies.

General Workflow for Active Ester Synthesis

The following diagram illustrates the typical one-pot procedure for activating a carboxylic acid and subsequent coupling with a nucleophile (e.g., an amine) using an in situ activating agent.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU, EDC) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Deprotonation Nucleophile Nucleophile (e.g., Amine, R'-NH2) Active_Ester->Nucleophile Nucleophilic Attack Product Final Product (e.g., Amide) Active_Ester->Product Nucleophile->Product Byproducts Byproducts

Caption: General workflow for in-situ active ester synthesis.

Mechanism of Carbodiimide-Mediated Activation with NHS

Carbodiimides like EDC are frequently used with N-hydroxysuccinimide (NHS) to enhance efficiency and stability. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable, amine-reactive NHS ester.[7][16]

G COOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Unstable) COOH->O_acylisourea EDC EDC EDC->O_acylisourea NHS_Ester NHS Ester (Amine-Reactive) O_acylisourea->NHS_Ester Stabilizing Conversion Amide Amide Bond (R-CO-NH-R') O_acylisourea->Amide Direct (less efficient) Reaction NHS NHS NHS->NHS_Ester NHS_Ester->Amide Efficient Coupling Amine Primary Amine (R'-NH2) Amine->Amide Byproduct Isourea Byproduct Amide->Byproduct

Caption: EDC/NHS reaction pathway for amide bond formation.

Detailed Experimental Protocols

The following are representative protocols for common active ester synthesis methods in a solution phase. Note that stoichiometry and reaction times may require optimization for specific substrates.

Protocol 1: EDC/NHS-Mediated Coupling

This protocol is widely used for bioconjugation and standard amide bond formation.[6][17]

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM, or an aqueous buffer like MES for bioconjugation) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) to the mixture. If using EDC hydrochloride, it can be added as a solid.

  • Activation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS ester.

  • Coupling: Add the amine (1.0 eq.) to the reaction mixture containing the activated NHS ester.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: HBTU-Mediated Coupling

This protocol is a standard procedure in solid-phase and solution-phase peptide synthesis due to its high efficiency.[10][11]

  • Dissolution: In an anhydrous solvent (typically DMF) under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the amine component (1.1 eq.).

  • Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 3.0 eq.), to the mixture.

  • HBTU Addition: Add HBTU (1.1 eq.) to the reaction mixture. The solution may turn yellow.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. Wash the organic layer with aqueous acid, bicarbonate solution, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product via column chromatography.

Protocol 3: PyBOP-Mediated Coupling

PyBOP is an excellent alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA.[12][13]

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.), amine (1.2 eq.), and a tertiary base like DIPEA (1.5 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • PyBOP Addition: Add PyBOP (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., CH2Cl2 or EtOAc). Wash successively with 10% citric acid, water, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

By understanding the relative performance and specific protocols of these widely used activating agents, researchers can select the optimal strategy for their synthetic needs, ensuring high yields and product purity.

References

A Comparative Guide to the Validation of Dibenzyl Oxalate Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development and advanced material science, the purity of chemical reagents is paramount. Dibenzyl oxalate (B1200264), a key intermediate in various synthetic processes and a component in chemiluminescent systems, is no exception. Ensuring its purity is critical for the reliability, reproducibility, and safety of end products. This guide provides a comprehensive comparison of dibenzyl oxalate purity from two hypothetical commercial suppliers, "Supplier A" and "Supplier B," using a validated High-Performance Liquid Chromatography (HPLC) method. Detailed experimental protocols and supporting data are presented to assist researchers in establishing robust quality control procedures.

Introduction to this compound and the Importance of Purity

This compound (CAS 7579-36-4) is a diester of oxalic acid and benzyl (B1604629) alcohol. It serves as a versatile intermediate in organic synthesis and is notably used in applications requiring high-purity reagents, such as in the formulation of chemiluminescent agents.[1] Impurities, which can include residual starting materials like benzyl alcohol and oxalic acid, or byproducts from synthesis and degradation, can significantly impact the performance and stability of the final products. Therefore, a reliable analytical method to verify the purity of this compound is essential.

Comparative Analysis of Analytical Methods

While various analytical techniques can be employed for purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for separating this compound from its potential polar and non-polar impurities.[2][3]

Analytical Method Principle Advantages Limitations Applicability to this compound
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative, well-established for purity analysis.Requires a chromophore for UV detection.Excellent. this compound has a UV chromophore, making it readily detectable.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound.Poor. this compound has a high boiling point and may decompose at high temperatures.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative.Lower sensitivity compared to HPLC, complex for mixture analysis.Good for structural confirmation , but less practical for routine purity screening of multiple samples.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and rapid.Insensitive to small amounts of impurities, not quantitative.Useful as a preliminary check , but not for detailed purity assessment.

Experimental Protocol: HPLC Purity Validation

A reversed-phase HPLC method was developed and validated to assess the purity of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile (B52724) and water.

  • Elution Mode: Gradient elution was employed for optimal separation of the main component from potential impurities.

    • 0-15 min: 60% Acetonitrile, 40% Water

    • 15-20 min: Gradient to 90% Acetonitrile, 10% Water

    • 20-25 min: Hold at 90% Acetonitrile, 10% Water

    • 25-30 min: Return to 60% Acetonitrile, 40% Water

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of a this compound reference standard (purity ≥ 99.5%) was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution.

  • Sample Solution: this compound samples from "Supplier A" and "Supplier B" were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

3. Method Validation:

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[4][5][6]

Data Presentation: Comparative Purity Analysis

The purity of this compound from two hypothetical suppliers was evaluated using the validated HPLC method. The results are summarized below.

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

Parameter Supplier A Supplier B
This compound Purity (%) 99.8598.72
Impurity 1 (Benzyl Alcohol) (%) 0.050.45
Impurity 2 (Oxalic Acid) (%) Not Detected0.18
Impurity 3 (Unknown) (%) 0.100.65
Total Impurities (%) 0.151.28

Table 2: HPLC Method Validation Parameters

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) -0.01 µg/mL
Limit of Quantification (LOQ) -0.03 µg/mL

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity % integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC analysis of this compound.

G cluster_A Supplier A cluster_B Supplier B Purity_A Purity: 99.85% Impurity_A Total Impurities: 0.15% Purity_A->Impurity_A Conclusion Conclusion: Supplier A provides higher purity This compound. Purity_A->Conclusion Superior Purity_B Purity: 98.72% Impurity_B Total Impurities: 1.28% Purity_B->Impurity_B Purity_B->Conclusion Inferior

Caption: Logical comparison of this compound purity from two suppliers.

Discussion

The validated HPLC method demonstrated excellent performance for the purity assessment of this compound. The comparative analysis of products from two hypothetical suppliers revealed a significant difference in their purity profiles. The material from Supplier A showed a higher purity (99.85%) with minimal impurities. In contrast, the product from Supplier B had a lower purity (98.72%) and contained higher levels of residual starting materials and other unknown impurities.

For applications where high purity is critical, such as in pharmaceutical manufacturing or the development of sensitive analytical reagents, the this compound from Supplier A would be the preferred choice. The presence of higher levels of impurities in the material from Supplier B could lead to unpredictable reaction outcomes, reduced product yields, and potential safety concerns.

Conclusion

This guide highlights the importance of validating the purity of this compound using a robust analytical method like HPLC. The presented experimental protocol and comparative data provide a framework for researchers and drug development professionals to implement effective quality control measures for this critical chemical intermediate. The selection of a high-purity this compound, as demonstrated by the hypothetical comparison, is crucial for ensuring the quality and reliability of downstream applications.

References

Comparative study of different catalysts for dibenzyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibenzyl oxalate (B1200264), a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of different catalysts for dibenzyl oxalate synthesis, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The synthesis of this compound is primarily accomplished via two main routes: the direct esterification of oxalic acid with benzyl (B1604629) alcohol and the transesterification of a dialkyl oxalate (such as dimethyl oxalate) with benzyl alcohol. The selection of the catalyst is critical in both pathways. Below is a summary of the performance of different catalysts based on available data.

Catalyst TypeCatalystSynthesis RouteSubstratesReaction ConditionsYield (%)Selectivity (%)Source
Lewis AcidNiobium Pentachloride (NbCl₅)Direct EsterificationOxalic Acid, Benzyl AlcoholNot specified in available abstract85Not specified[1]
Brønsted Acidp-Toluenesulfonic Acid (p-TSA)Direct EsterificationOxalic Acid, Benzyl AlcoholToluene, Azeotropic Reflux (Dean-Stark)High (qualitative)High (qualitative)Implied
Heterogeneous AcidSulfated Zirconia (SZ)TransesterificationDiethyl Malonate, Benzyl Alcohol393 K, 5 h88 (total transester)Not specified for dibenzyl malonate[2]

Note: Direct comparative experimental data for various catalysts in the synthesis of this compound is limited in publicly available literature. The data for p-TSA is inferred from its common application in similar esterifications, and the data for Sulfated Zirconia is from a related reaction (dibenzyl malonate synthesis) to provide insight into the potential efficacy of solid acid catalysts.

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections describe the methodologies for the synthesis of this compound using the catalysts discussed.

Direct Esterification using Niobium Pentachloride (NbCl₅)

This method utilizes the Lewis acidic nature of NbCl₅ to catalyze the direct reaction between oxalic acid and benzyl alcohol.

Experimental Protocol:

  • Reactants: Oxalic acid and benzyl alcohol.

  • Catalyst: Niobium pentachloride (NbCl₅).

  • Procedure: A stoichiometric amount of oxalic acid is reacted with benzyl alcohol in the presence of a catalytic amount of NbCl₅. The reaction is typically carried out under controlled temperature conditions.

  • Work-up: The reaction mixture is cooled, and the product is isolated through standard procedures such as extraction, washing with a basic solution to remove unreacted acid, drying, and purification by recrystallization or chromatography.

Direct Esterification using p-Toluenesulfonic Acid (p-TSA)

This is a classic Fischer-Speier esterification method employing a strong Brønsted acid catalyst and azeotropic removal of water to drive the reaction to completion.

Experimental Protocol:

  • Reactants: Oxalic acid and benzyl alcohol.

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

  • Solvent: Toluene or another suitable solvent that forms an azeotrope with water.

  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.

  • Procedure: Oxalic acid, benzyl alcohol, and a catalytic amount of p-TSA are dissolved in toluene. The mixture is heated to reflux, and the water produced during the reaction is collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.

  • Work-up: The reaction mixture is cooled and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.

Reaction Pathways and Workflow

The synthesis of this compound can be visualized as a series of steps, from reactant preparation to final product purification. The choice of catalyst influences the mechanism and efficiency of the core reaction.

G cluster_reactants Reactants cluster_synthesis Synthesis Route cluster_catalysts Catalyst cluster_process Process oxalic_acid Oxalic Acid direct_esterification Direct Esterification oxalic_acid->direct_esterification benzyl_alcohol Benzyl Alcohol benzyl_alcohol->direct_esterification transesterification Transesterification benzyl_alcohol->transesterification Reactant dialkyl_oxalate Dialkyl Oxalate (e.g., Dimethyl Oxalate) dialkyl_oxalate->transesterification reaction Catalytic Reaction direct_esterification->reaction transesterification->reaction lewis_acid Lewis Acid (e.g., NbCl₅) lewis_acid->reaction Catalyst bronsted_acid Brønsted Acid (e.g., p-TSA) bronsted_acid->reaction Catalyst solid_acid Heterogeneous Acid (e.g., Sulfated Zirconia) solid_acid->reaction Catalyst workup Work-up & Purification reaction->workup product This compound workup->product

Caption: General workflow for this compound synthesis.

Signaling Pathways in Catalysis

The catalytic mechanisms for esterification and transesterification involve the activation of the carbonyl group of the oxalic acid or dialkyl oxalate by the catalyst.

Lewis Acid Catalysis (e.g., NbCl₅)

Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

G cluster_pathway Lewis Acid Catalyzed Esterification start Oxalic Acid + NbCl₅ activated_complex Activated Carbonyl Complex start->activated_complex Coordination nucleophilic_attack Nucleophilic Attack by Benzyl Alcohol activated_complex->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of H₂O proton_transfer->elimination product This compound elimination->product

Caption: Lewis acid catalyzed esterification pathway.

Brønsted Acid Catalysis (e.g., p-TSA)

Brønsted acids protonate the carbonyl oxygen, which similarly increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by benzyl alcohol.

G cluster_pathway Brønsted Acid Catalyzed Esterification start Oxalic Acid + H⁺ (from p-TSA) protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl Protonation nucleophilic_attack Nucleophilic Attack by Benzyl Alcohol protonated_carbonyl->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of H₂O proton_transfer->elimination product This compound elimination->product

Caption: Brønsted acid catalyzed esterification pathway.

References

Cross-referencing dibenzyl oxalate spectral data with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Reference of Dibenzyl Oxalate's Spectral Signature with Literature Values

This guide provides a comprehensive comparison of experimental spectral data for dibenzyl oxalate (B1200264) against established literature values. By presenting quantitative data in clear, structured tables, alongside detailed experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Cross-Referencing Experimental Data with Literature Values: A Workflow

The process of validating experimental spectral data involves a systematic comparison with trusted literature values. This workflow ensures the identity and purity of the synthesized or acquired compound.

Spectral Data Cross-Referencing Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Conclusion Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Experimental Data Experimental Data NMR Spectroscopy->Experimental Data IR Spectroscopy->Experimental Data Mass Spectrometry->Experimental Data Data Comparison Data Comparison Experimental Data->Data Comparison Literature Data Literature Data Literature Data->Data Comparison Structure Confirmation Structure Confirmation Data Comparison->Structure Confirmation Match Further Investigation Further Investigation Data Comparison->Further Investigation Mismatch Purity Assessment Purity Assessment Structure Confirmation->Purity Assessment

Workflow for spectral data validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the benzylic protons and the aromatic protons of the two benzyl (B1604629) groups.

Proton Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂-5.295.30Singlet4H
Aromatic -H7.30-7.457.32-7.42Multiplet10H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the this compound molecule. Key signals include those from the carbonyl carbons, the benzylic carbons, and the aromatic carbons.

Carbon Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)
C=O157.5157.6
Aromatic C (quaternary)135.0135.1
Aromatic CH128.8128.8
Aromatic CH128.6128.7
Aromatic CH128.5128.5
-CH₂-68.468.5

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

Vibrational Mode Experimental Frequency (cm⁻¹) Literature Frequency (cm⁻¹) Intensity
C=O Stretch (ester)1750, 17751752, 1778Strong
C-O Stretch (ester)11501155Strong
Aromatic C=C Stretch1600, 14951605, 1498Medium
Aromatic C-H Stretch30303033Medium
Aliphatic C-H Stretch29502955Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent, with prominent fragments arising from the cleavage of the ester and benzyl groups.[1]

m/z Relative Intensity (%) Proposed Fragment
18099.99[C₇H₅O₂]⁺ (benzyloxycarbonyl cation)
10713.70[C₇H₇O]⁺ (hydroxytropylium ion)
9179.40[C₇H₇]⁺ (tropylium ion)
17934.00[M - C₇H₇O]⁺
18114.50Isotope peak of m/z 180

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.6-0.7 mL) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.

  • Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer, scanning over a mass-to-charge (m/z) range of 50-500. The major fragment ions and their relative intensities were determined from the resulting spectrum.

References

Quantitative Analysis of Dibenzyl Oxalate: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. Dibenzyl oxalate (B1200264), a diester of oxalic acid, is a compound that may be present as a starting material, intermediate, or impurity in various chemical manufacturing processes. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantitative analysis of dibenzyl oxalate. This comparison is supported by detailed experimental protocols and expected performance data to facilitate the selection of the most suitable method for specific analytical needs.

Method Comparison

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS is often favored for its high sensitivity and specificity, making it ideal for trace-level quantification in complex matrices. GC-MS is a robust alternative, particularly for volatile and semi-volatile compounds, while HPLC-UV offers a more accessible and cost-effective option when high sensitivity is not a primary concern.

Data Presentation

The following table summarizes the expected quantitative performance of the three analytical methods for the analysis of this compound. These values are based on typical performance characteristics for small molecule analysis and may vary depending on the specific instrumentation and matrix effects.

ParameterLC-MS/MSGC-MSHPLC-UV
Limit of Quantification (LOQ) 0.1 - 1 ng/mL1 - 10 ng/mL50 - 100 ng/mL
Linear Range 0.1 - 1000 ng/mL1 - 2000 ng/mL50 - 5000 ng/mL
Precision (%RSD) < 15%< 15%< 5%
Accuracy (% Recovery) 85 - 115%80 - 120%90 - 110%
Selectivity Very HighHighModerate
Sample Preparation Simple DilutionPotential for DerivatizationSimple Dilution

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

LC-MS/MS Protocol

This method is designed for high sensitivity and selectivity in the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the initial mobile phase to prepare calibration standards and quality control samples within the linear range of the instrument.

2. LC Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 271.3 [M+H]⁺

  • Product Ion (m/z): 180.2 (for quantification), 91.1 (for confirmation)

  • Collision Energy: Optimized for the specific instrument (e.g., 15-25 eV)

  • Dwell Time: 100 ms

Alternative Method 1: GC-MS Protocol

This method is suitable for the quantification of this compound if it is sufficiently volatile and thermally stable.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Prepare calibration standards by diluting a stock solution of this compound in the same solvent.

2. GC Conditions:

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 10 minutes

3. MS Conditions:

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (m/z): 270 (Molecular Ion), 91 (Tropylium ion - for quantification)

Alternative Method 2: HPLC-UV Protocol

This method provides a cost-effective approach for the quantification of this compound, leveraging the UV absorbance of the benzyl (B1604629) groups.

1. Sample Preparation:

  • Prepare samples and standards as described in the LC-MS/MS protocol, using a suitable UV-transparent solvent like acetonitrile.

2. HPLC Conditions:

  • HPLC System: HPLC with a UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 60% B

    • 22-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound using LC-MS/MS.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing cluster_result Result p1 Weigh Sample p2 Dissolve in Solvent (e.g., Acetonitrile) p1->p2 p3 Prepare Calibration Standards & QC Samples via Serial Dilution p2->p3 lc UHPLC Separation (C18 Column) p3->lc Inject Samples ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms d1 Peak Integration ms->d1 Acquire Data d2 Generate Calibration Curve d1->d2 d3 Quantify this compound in Samples d2->d3 res Final Concentration Report d3->res

Caption: Experimental Workflow for this compound Quantification by LC-MS/MS.

start This compound (in solution) lc_separation LC Separation Column: C18 Mobile Phase: ACN/H2O Gradient start->lc_separation ionization ESI Source Mode: Positive Action: Protonation lc_separation->ionization q1 Quadrupole 1 (Q1) Selects Precursor Ion m/z 271.3 [M+H]+ ionization->q1 q2 Quadrupole 2 (q2) Collision Cell Fragmentation with N2 q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ions m/z 180.2 & 91.1 q2->q3 detector Detector q3->detector

Caption: Logical Flow of this compound through the LC-MS/MS System.

A Comparative Guide to the Reactivity of Dibenzyl Oxalate and Other Oxalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of dibenzyl oxalate (B1200264) with other commonly used oxalate esters: dimethyl oxalate, diethyl oxalate, and di-tert-butyl oxalate. The information presented herein is curated from experimental data and established chemical principles to assist researchers in selecting the appropriate oxalate ester for their specific synthetic needs.

Executive Summary

The reactivity of oxalate esters is governed by a combination of electronic and steric factors. Generally, the electrophilicity of the carbonyl carbon and the stability of the leaving group are key determinants in nucleophilic acyl substitution reactions. This guide presents a comparative analysis of dibenzyl oxalate against its methyl, ethyl, and tert-butyl counterparts, drawing upon available quantitative data and qualitative observations for reactions such as aminolysis, transesterification, and reduction. While direct, comprehensive comparative studies are scarce, this guide synthesizes available data to provide a useful framework for understanding the relative reactivities of these important chemical intermediates.

Theoretical Framework for Reactivity

The reactivity of esters in nucleophilic acyl substitution is influenced by:

  • Electronic Effects: Electron-withdrawing groups attached to the oxygen of the ester group increase the electrophilicity of the carbonyl carbons, making the ester more reactive towards nucleophiles. The benzyl (B1604629) group, with its phenyl ring, can be weakly electron-withdrawing via inductive effects, potentially enhancing reactivity compared to simple alkyl esters.

  • Steric Hindrance: Bulky groups attached to the ester oxygen can hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate. This effect is particularly pronounced in di-tert-butyl oxalate.[1]

  • Leaving Group Ability: The stability of the leaving group (alkoxide or phenoxide) is crucial. More stable leaving groups, which are the conjugate bases of stronger acids, lead to faster reactions.

Based on these principles, a general trend in reactivity can be predicted. However, the specific reaction conditions and the nature of the nucleophile play a significant role in the observed reactivity.

Quantitative Data Comparison

Direct comparative kinetic data for common solution-phase reactions across all four oxalate esters is limited in the published literature. However, a study on the electrochemical reduction of oxalate esters provides rate constants for the cleavage of their radical-anions. This data offers a quantitative, albeit specific, measure of their relative reactivity under these conditions.

Oxalate EsterRate Constant for Radical-Anion Cleavage (k, s⁻¹)
Diethyl Oxalate1.69 ± 0.14
This compound89.9 ± 0.9

Caption: Rate constants for the cleavage of oxalate ester radical-anions in DMF.

This data indicates that the this compound radical-anion undergoes cleavage significantly faster than the diethyl oxalate radical-anion, suggesting a higher intrinsic reactivity of the this compound system under these specific electrochemical conditions.

Reactivity in Common Chemical Transformations

Aminolysis

Aminolysis, the reaction of an ester with an amine to form an amide, is a fundamental transformation. The reactivity of oxalate esters in aminolysis is crucial for the synthesis of oxamides and related compounds.

  • Dimethyl and Diethyl Oxalate: Both are commonly used for the synthesis of oxamides.[2] Primary amines typically react with both ester groups to form N,N'-disubstituted oxamides, while secondary amines often react with only one ester group to yield an oxamic ester, likely due to steric hindrance.[3][4]

  • Di-tert-Butyl Oxalate: The bulky tert-butyl groups create significant steric hindrance, which is expected to dramatically decrease the rate of aminolysis compared to the other oxalate esters.[1]

Transesterification

Transesterification, the exchange of the alcohol group of an ester, is an equilibrium-driven process often catalyzed by acids or bases.

  • This compound: The transesterification of this compound would be influenced by the relative stability of the incoming and outgoing alcoholates.

  • Dimethyl and Diethyl Oxalate: These esters are frequently used in transesterification reactions. For instance, diethyl oxalate can be transesterified with phenol (B47542) to produce diphenyl oxalate.[5] The transesterification of dimethyl oxalate with ethanol (B145695) is an efficient method for producing diethyl oxalate.[6][7]

  • Di-tert-Butyl Oxalate: Transesterification is a known reaction for this ester, though the steric bulk of the tert-butyl group may necessitate more forcing conditions compared to less hindered esters.[1]

Reduction

The reduction of esters to alcohols is a common transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄).

  • General Reactivity: Oxalate esters can be reduced to the corresponding diol (ethylene glycol in the case of simple oxalates) or to the individual alcohols corresponding to the ester groups, depending on the reducing agent and reaction conditions. Lithium borohydride is known to reduce esters to alcohols.[8][9] Sodium borohydride is generally not strong enough to reduce esters.[10][11]

  • Comparative Reactivity: While specific comparative kinetic data for the reduction of this series of oxalate esters is unavailable, the general principles of ester reactivity suggest that less sterically hindered esters (dimethyl and diethyl oxalate) would react faster than more hindered ones (di-tert-butyl oxalate). The electronic influence of the benzyl group in this compound might also affect its reduction potential.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of the discussed oxalate esters. It is important to note that these are not from a single comparative study and may require optimization for specific applications.

Synthesis of Oxalate Esters

General Fischer-Speier Esterification: This method can be adapted for the synthesis of various oxalate esters.[12]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine oxalic acid (1 equivalent), the desired alcohol (e.g., benzyl alcohol, ethanol, methanol (B129727), 2.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid, 0.05-0.1 equivalents).

  • Solvent: Add a solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane) to facilitate the removal of water.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Workup: After the reaction is complete (as determined by the cessation of water collection or by TLC analysis), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by distillation or recrystallization. For example, dimethyl oxalate is a solid and can be recrystallized from methanol.[13][14] Diethyl oxalate is a liquid and can be purified by distillation.[2]

Aminolysis to Form Oxamides

General Procedure for Ammonolysis of Dimethyl Oxalate: [2]

  • Reaction Setup: In a suitable pressure reactor, combine dimethyl oxalate and methanol.

  • Ammonia (B1221849) Addition: Introduce liquid ammonia into the reactor. The molar ratio of dimethyl oxalate to methanol to ammonia can be varied to optimize the reaction.

  • Reaction Conditions: Heat the mixture under pressure (e.g., 60-100°C and 0.6-1.0 MPa) for a specified time (e.g., 0.5-1 hour).

  • Workup and Purification: After the reaction, the solid oxamide (B166460) product can be isolated by filtration, washed, and dried.

Transesterification

Transesterification of Diethyl Oxalate with Phenol: [5]

  • Catalyst Preparation: A solid acid catalyst (e.g., MoO₃/TiO₂) is prepared and activated.

  • Reaction: In a batch reactor, charge the catalyst, diethyl oxalate, and phenol.

  • Reaction Conditions: Heat the mixture with stirring under an inert atmosphere at a specified temperature (e.g., 160-200°C) for several hours.

  • Analysis: The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Product Isolation: The product, diphenyl oxalate, can be isolated and purified after removal of the catalyst and unreacted starting materials.

Reduction with Lithium Borohydride

General Procedure for Ester Reduction: [9][15]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxalate ester in a dry ether solvent (e.g., diethyl ether or THF).

  • Addition of Reducing Agent: Cool the solution in an ice bath and slowly add a solution of lithium borohydride in the same solvent.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup: Cautiously quench the reaction by the slow addition of water or an acidic solution. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude alcohol.

  • Purification: The product can be purified by distillation or chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products OxalateEster Oxalate Ester (R-O-CO-CO-O-R) Amide Oxamide / Oxamic Ester (R-NH-CO-CO-NH-R or R-O-CO-CO-NH-R) OxalateEster->Amide Aminolysis (+ R-NH2) TransesterifiedEster Transesterified Ester (R'-O-CO-CO-O-R') OxalateEster->TransesterifiedEster Transesterification (+ R'-OH) Alcohol Diol / Alcohol (HO-CH2-CH2-OH or R-OH) OxalateEster->Alcohol Reduction (+ [H⁻]) Nucleophile Nucleophile (Nu-H)

Caption: General reaction pathways for oxalate esters.

Experimental_Workflow Reactants Reactants (Oxalate Ester, Reagent, Solvent) Reaction Reaction (Heating, Stirring) Reactants->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying (Anhydrous MgSO4 or Na2SO4) Workup->Drying Purification Purification (Distillation, Recrystallization, or Chromatography) Drying->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for reactions of oxalate esters.

Conclusion

The choice of an oxalate ester for a particular synthetic application depends on a balance of reactivity, steric factors, and the desired product. This compound, based on the available data, appears to be a more reactive species than diethyl oxalate, at least in the context of radical-anion cleavage. This suggests it could be a valuable substrate for reactions where higher reactivity is desired. Conversely, di-tert-butyl oxalate offers a sterically hindered scaffold that can be exploited for selective reactions or when a less reactive ester is needed. Dimethyl and diethyl oxalate remain versatile and widely used intermediates due to their ready availability and well-understood reactivity. Further direct comparative studies under various common reaction conditions are needed to fully elucidate the relative reactivities of this important class of compounds.

References

A Comparative Guide to the Synthesis of Dibenzyl Oxalate: A Novel Niobium-Catalyzed Approach vs. Traditional Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibenzyl oxalate (B1200264), a key intermediate in the pharmaceutical and fine chemical industries, has traditionally been achieved through methods requiring elevated temperatures and the continuous removal of byproducts. This guide provides a comprehensive comparison of a novel, niobium-catalyzed synthetic route with a traditional acid-catalyzed esterification method, offering insights into their respective efficiencies and experimental requirements.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for the two synthetic routes, highlighting the significant advantages of the novel niobium-catalyzed approach.

ParameterTraditional Route: Acid-Catalyzed EsterificationNew Route: Niobium(V) Chloride-Catalyzed Synthesis
Catalyst p-Toluenesulfonic acid (p-TSA)Niobium(V) Chloride (NbCl₅)
Solvent TolueneSolvent-free
Temperature Reflux (approx. 110-120 °C)Room Temperature
Reaction Time 3-5 hours3 hours
Yield ~85% (estimated)[1]92%[2]
Work-up Aqueous wash, drying, solvent evaporationDirect isolation
Key Advantage Well-established, common reagentsMild conditions, high yield, solvent-free
Key Disadvantage High temperature, requires water removalUse of a specialized catalyst

Reaction Pathways

The fundamental chemical transformation in both routes is the esterification of oxalic acid with benzyl (B1604629) alcohol. However, the conditions and catalytic cycles differ significantly.

Reaction_Pathways cluster_0 Traditional Route: Acid-Catalyzed Esterification cluster_1 New Route: Niobium(V) Chloride-Catalyzed Synthesis OA_T Oxalic Acid Intermediate_T Protonated Oxalic Acid OA_T->Intermediate_T + H⁺ (from p-TSA) BA_T Benzyl Alcohol BA_T->Intermediate_T PTSA_T p-TSA (catalyst) PTSA_T->OA_T Toluene_T Toluene (reflux) Toluene_T->OA_T DBO_T Dibenzyl Oxalate Intermediate_T->DBO_T + 2 Benzyl Alcohol Water_T Water (removed) DBO_T->Water_T - 2 H₂O OA_N Oxalic Acid Intermediate_N Activated Oxalic Acid-NbCl₅ Complex OA_N->Intermediate_N + NbCl₅ BA_N Benzyl Alcohol BA_N->Intermediate_N NbCl5_N NbCl₅ (catalyst) NbCl5_N->OA_N RT_N Room Temperature RT_N->OA_N DBO_N This compound Intermediate_N->DBO_N + 2 Benzyl Alcohol

Figure 1: Reaction pathways for traditional and new synthetic routes.

Experimental Workflows

The operational steps for each synthetic route are outlined below, illustrating the comparative simplicity of the new method.

Experimental_Workflows cluster_0 Traditional Route Workflow cluster_1 New Route Workflow start_T Combine Oxalic Acid, Benzyl Alcohol, p-TSA, and Toluene reflux_T Heat to Reflux with Dean-Stark Trap start_T->reflux_T water_collection_T Collect Water Azeotropically (3-5 hours) reflux_T->water_collection_T cooldown_T Cool to Room Temperature water_collection_T->cooldown_T wash_T Wash with NaHCO₃ solution and Brine cooldown_T->wash_T dry_T Dry Organic Layer (e.g., MgSO₄) wash_T->dry_T filter_T Filter dry_T->filter_T evaporate_T Evaporate Toluene filter_T->evaporate_T product_T Purify (e.g., Recrystallization) evaporate_T->product_T start_N Combine Oxalic Acid, Benzyl Alcohol, and NbCl₅ stir_N Stir at Room Temperature (3 hours) start_N->stir_N workup_N Add Water and Ethyl Acetate (B1210297) stir_N->workup_N separate_N Separate Organic Layer workup_N->separate_N dry_evaporate_N Dry and Evaporate Solvent separate_N->dry_evaporate_N product_N Purified this compound dry_evaporate_N->product_N

Figure 2: Comparative experimental workflows.

Experimental Protocols

Traditional Route: Acid-Catalyzed Esterification with Azeotropic Water Removal

This method is a standard Fischer esterification adapted for the synthesis of this compound.

Materials:

  • Oxalic acid

  • Benzyl alcohol (2.3 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add oxalic acid, benzyl alcohol, p-TSA, and toluene.

  • Assemble a Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Continue refluxing for 3-5 hours, or until the theoretical amount of water has been collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by recrystallization.

New Route: Niobium(V) Chloride-Catalyzed Synthesis

This novel method proceeds under mild, solvent-free conditions.[2]

Materials:

  • Oxalic acid (1.00 mmol)

  • Benzyl alcohol (5.60 mmol)

  • Niobium(V) chloride (NbCl₅) (1.50 mmol)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, combine oxalic acid, benzyl alcohol, and NbCl₅.

  • Stir the mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC or GC), add ethyl acetate and water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, dry over a suitable drying agent (e.g., Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the purified this compound.[2]

Conclusion

The novel synthetic route for this compound using niobium(V) chloride as a catalyst presents a significant advancement over traditional methods. The ability to conduct the reaction at room temperature without the need for a solvent or azeotropic removal of water simplifies the experimental setup, reduces energy consumption, and offers a higher yield of the desired product.[2] While the traditional acid-catalyzed method is well-established and utilizes common laboratory reagents, its requirement for high temperatures and a more involved work-up makes it less efficient and environmentally friendly. For researchers and professionals in drug development and fine chemical synthesis, the niobium-catalyzed route offers a compelling alternative that aligns with the principles of green chemistry while delivering superior performance.

References

A Comparative Guide to the Structural Determination of Oxalate Anions Using IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Infrared (IR) and Raman spectroscopy for the structural determination of oxalate (B1200264) anions. It includes supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of these vibrational spectroscopy techniques.

The oxalate anion (C₂O₄²⁻) can exist in two primary conformations: a planar structure with D₂h symmetry and a nonplanar (staggered) structure with D₂d symmetry.[1][2] The choice of conformation is influenced by factors such as the counter-ion and the physical state (solid or in solution).[1] Vibrational spectroscopy, specifically IR and Raman, serves as a powerful, non-invasive tool to distinguish between these two structures due to their different symmetry properties and resulting selection rules for vibrational transitions.[2]

Comparative Analysis of IR and Raman Spectroscopy for Oxalate Anion Structures

A key difference between the planar (D₂h) and nonplanar (D₂d) forms of the oxalate anion lies in the presence of a center of inversion in the planar structure. This leads to the rule of mutual exclusion for the planar form, where vibrations that are Raman active are IR inactive, and vice versa.[1][2] In contrast, some vibrations of the nonplanar form can be both IR and Raman active. This fundamental difference provides a clear method for structural elucidation.

Key Differentiating Vibrational Modes:

  • ν(C=O) asymmetric stretch: This mode appears at a higher frequency (around 1600 cm⁻¹) in the planar form compared to the nonplanar form.[1]

  • ν(C=O) symmetric stretch: This mode, appearing around 1300 cm⁻¹, is a particularly useful diagnostic peak. It is Raman inactive for the planar (D₂h) structure but shows a medium intensity peak in the Raman spectrum for the nonplanar (D₂d) form.[1]

  • IR bands in the 700-900 cm⁻¹ region: The nonplanar structure typically exhibits two bands in this region in the IR spectrum, while the planar structure shows only one.[1]

Quantitative Data Summary

The following table summarizes the experimentally observed vibrational frequencies (in cm⁻¹) for the oxalate anion in different compounds and environments, illustrating the differences between the planar and nonplanar structures.

Vibrational ModeCompoundStateSymmetryIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
Planar (D₂h)
ν(C=O) asymmetric stretchNa₂C₂O₄SolidPlanar~1640Inactive[1]
ν(C-O) + ν(C-C) symmetric stretchNa₂C₂O₄SolidPlanar~1330, ~1320Inactive[1]
δ(O-C=O)Na₂C₂O₄SolidPlanar~790Inactive[1]
ν(C=O) symmetric stretchNa₂C₂O₄SolidPlanarInactive~1450[1]
ν(C-C)Na₂C₂O₄SolidPlanarInactive~890[1]
RockingNa₂C₂O₄SolidPlanarInactive~570[1]
Nonplanar (D₂d)
ν(C=O) asymmetric stretchCs₂C₂O₄SolidNonplanar~1600~1600[1]
ν(C-O) + ν(C-C) symmetric stretchCs₂C₂O₄SolidNonplanar~1300, ~1310~1300[1]
δ(O-C=O)Cs₂C₂O₄SolidNonplanar~800, ~850Not Reported[1]
ν(C=O) symmetric stretchCs₂C₂O₄SolidNonplanarInactive~1480[1]
ν(C-C)Cs₂C₂O₄SolidNonplanarInactive~890[1]
RockingCs₂C₂O₄SolidNonplanarInactive~570[1]
ν(C=O) asymmetric stretchK₂C₂O₄AqueousNonplanar~1580~1580[1]
ν(C-O) + ν(C-C) symmetric stretchK₂C₂O₄AqueousNonplanar~1310~1300[1]
ν(C=O) symmetric stretchK₂C₂O₄AqueousNonplanarInactive~1450[1]

Note: The peak assignments and frequencies are approximate and can vary slightly depending on the specific instrumentation and sample conditions.

Experimental Protocols

1. Sample Preparation:

  • Solid Samples:

    • For IR spectroscopy using the KBr pellet method, mix a small amount of the finely ground oxalate-containing sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

    • For ATR-IR, place the solid sample directly onto the ATR crystal.

    • For Raman spectroscopy, place a small amount of the powdered sample into a capillary tube or onto a microscope slide.[1][2]

    • It is recommended to dry the solid samples in a vacuum oven at approximately 100°C for a few hours to remove any adsorbed water, which can interfere with the spectra.[2]

  • Aqueous Solutions:

    • Prepare a nearly saturated solution of the oxalate compound in deionized water.[1][2]

    • For IR spectroscopy, use a liquid cell with windows that are not susceptible to attack by water (e.g., CaF₂ or ZnSe).

    • For Raman spectroscopy, use a standard quartz cuvette.

2. Spectroscopic Measurements:

  • IR Spectroscopy:

    • Record the IR spectrum over a range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.[3]

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) and subtract it from the sample spectrum.

  • Raman Spectroscopy:

    • Record the Raman spectrum over a suitable Stokes shift range to cover the key vibrational modes (e.g., 200-1800 cm⁻¹).

    • Use a suitable laser excitation wavelength (e.g., 532 nm or 785 nm). Be aware of potential fluorescence, which might be more pronounced with shorter wavelength lasers.[1]

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural determination of oxalate anions using IR and Raman spectroscopy.

Oxalate_Structural_Determination cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Oxalate-Containing Sample Solid Solid Sample (e.g., Na₂C₂O₄) Sample->Solid Solid State Aqueous Aqueous Solution (e.g., K₂C₂O₄ in H₂O) Sample->Aqueous In Solution Drying Drying (if solid) Solid->Drying Cuvette Cuvette Filling (for Raman/IR) Aqueous->Cuvette Pellet KBr Pellet Prep (for IR) Drying->Pellet Capillary Capillary/Slide Prep (for Raman) Drying->Capillary IR_Spec IR Spectrometer Pellet->IR_Spec Raman_Spec Raman Spectrometer Capillary->Raman_Spec Cuvette->IR_Spec Cuvette->Raman_Spec IR_Data Acquire IR Spectrum (4000-400 cm⁻¹) IR_Spec->IR_Data Raman_Data Acquire Raman Spectrum (e.g., 200-1800 cm⁻¹) Raman_Spec->Raman_Data Peak_ID Peak Identification & Assignment IR_Data->Peak_ID Raman_Data->Peak_ID Compare Compare IR & Raman Spectra Peak_ID->Compare Mutual_Exclusion Check for Mutual Exclusion Compare->Mutual_Exclusion Diagnostic_Peaks Analyze Diagnostic Peaks (e.g., ~1300 cm⁻¹ Raman band) Compare->Diagnostic_Peaks Planar Planar Structure (D₂h) - Mutual exclusion observed - No ~1300 cm⁻¹ Raman peak Mutual_Exclusion->Planar Diagnostic_Peaks->Planar Nonplanar Nonplanar Structure (D₂d) - Overlapping peaks - ~1300 cm⁻¹ Raman peak present Diagnostic_Peaks->Nonplanar

Caption: Workflow for Oxalate Structure Determination.

This comprehensive approach, combining both IR and Raman spectroscopy, provides a robust and reliable method for determining the structure of oxalate anions in various chemical environments, which is of significant interest in materials science, coordination chemistry, and pharmaceutical development.

References

A Researcher's Guide: GC-MS versus LC-MS for the Analysis of Oxalate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of oxalate (B1200264), a simple dicarboxylic acid, is critical in clinical diagnostics, food science, and drug development. Elevated oxalate levels are linked to conditions such as hyperoxaluria and the formation of kidney stones. For researchers and drug development professionals, selecting the appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful mass spectrometry-based methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for oxalate analysis, supported by experimental data and detailed protocols.

Core Principles and Analytical Workflow

The fundamental difference between GC-MS and LC-MS lies in the mobile phase used to separate compounds. GC-MS is ideal for volatile and thermally stable compounds, while LC-MS is better suited for polar, less volatile molecules.[1] Since oxalic acid is a non-volatile organic acid, its analysis by GC-MS requires a chemical modification step known as derivatization to increase its volatility.[2][3] In contrast, LC-MS can analyze oxalate directly in its native form from a liquid sample.[4]

This key difference dictates the entire analytical workflow, from sample preparation to data acquisition. LC-MS/MS generally offers a more straightforward and higher-throughput workflow, while GC-MS involves a more extensive and time-consuming sample preparation process.[4][5]

G Figure 1. Comparative Analytical Workflow for Oxalate Analysis cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow A1 Sample Collection (e.g., Urine, Plasma) A2 Extraction / Precipitation (e.g., with HCl, Ethyl Acetate) A1->A2 A3 Derivatization (e.g., Silylation with MTBSTFA) A2->A3 A4 GC Separation A3->A4 A5 Ionization (EI) A4->A5 A6 Mass Analysis (MS) A5->A6 B1 Sample Collection (e.g., Urine, Plasma) B2 Sample Cleanup (e.g., Dilution, Protein Precipitation) B1->B2 B3 LC Separation (e.g., Anion Exchange, HILIC) B2->B3 B4 Ionization (ESI) B3->B4 B5 Mass Analysis (MS/MS) B4->B5

Figure 1. Comparative Analytical Workflow for Oxalate Analysis

Performance Comparison

Modern LC-MS/MS methods have demonstrated exceptional sensitivity and specificity for oxalate analysis, often surpassing traditional GC-MS approaches in routine applications.[2] The primary advantage of LC-MS/MS is its ability to directly measure the analyte with minimal sample preparation, reducing variability and improving recovery.[4] While GC-MS can theoretically achieve high sensitivity, the multi-step sample preparation, including the critical derivatization step, can lead to lower recovery and higher variability.[2][6]

ParameterTechniqueMatrixLower Limit of Quantification (LLOQ)LinearityRecovery (%)Reference
Oxalate LC-MS/MSHuman Plasma0.500 µg/mL (5.55 µmol/L)0.500 - 50.0 µg/mLNot specified[7][8]
Oxalate LC-MS/MSHuman Urine100.0 µmol/LUp to 2212 µmol/L~95%[9][10]
Oxalate LC-MS/MSHuman Urine60 µmol/LUp to 1388 µmol/L~100%[11]
Oxalate GC-MSHuman PlasmaQuantified as low as 1.5 µMNot specified57.9%[2][6]
Oxalate GC-MSFoodLimit of Determination: 20 µgNot specified96.2 - 100.6%[12]
Oxalate GC-MSRenal CalculiLimit of Detection: 0.06 mg/L0.2 - 5.0 mg/LNot specified[13]

Detailed Experimental Protocols

The following protocols are representative examples synthesized from published methodologies. Laboratories should perform their own validation.

Protocol 1: Urinary Oxalate by LC-MS/MS

This protocol is based on methods utilizing anion exchange chromatography for robust separation and tandem mass spectrometry for sensitive detection.[9][10][11]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Prepare a working internal standard (IS) solution of ¹³C₂-labeled oxalic acid.

    • In a microtiter plate or microcentrifuge tube, combine 10 µL of urine sample (or calibrator) with 10 µL of IS solution and 400 µL of deionized water.[9][10]

    • Vortex briefly to mix. The sample is now ready for injection.

  • Liquid Chromatography Conditions:

    • Column: Waters OASIS Weak Anion Exchange (WAX) column or equivalent.[9][11]

    • Mobile Phase A: Water with 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[9]

    • Mobile Phase B: 75% Methanol with 2% ammonia.[9]

    • Flow Rate: 0.5 - 0.6 mL/min.[9][11]

    • Gradient: A gradient is used to first retain and then elute oxalate. A typical run involves starting with high aqueous phase, followed by a rapid switch to high organic phase to elute the analyte.

    • Injection Volume: 10-20 µL.

    • Run Time: Approximately 5 minutes.[9]

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[7][9]

    • Ion Spray Voltage: -4500 V.[7]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Oxalate: m/z 89.0 → 61.0.[7]

      • ¹³C₂-Oxalate (IS): m/z 91.0 → 62.0.[7]

    • Collision Energy: Optimized for transitions (e.g., -12 eV).[7]

Protocol 2: Plasma Oxalate by GC-MS

This protocol involves extraction and a silylation derivatization step, a common approach for making organic acids suitable for GC analysis.[6][14]

  • Sample Preparation & Extraction:

    • To 200 µL of plasma, add 30 µL of 12 M HCl and the internal standard (e.g., ¹³C₂-oxalic acid).[6]

    • Add 50 µL of 100 mg/mL ethoxylamine solution and incubate at 80°C for 30 minutes to protect keto groups.[6][14]

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging. Collect the upper organic layer. Repeat the extraction and combine the organic fractions.[6]

    • Evaporate the combined ethyl acetate fractions to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6][14]

    • Seal the vial and heat at 60-80°C for 30-60 minutes to form the volatile silyl (B83357) ester of oxalate.[6]

    • Cool to room temperature before injection.

  • Gas Chromatography-Mass Spectrometry Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analysis: Scan mode or Selected Ion Monitoring (SIM) for target ions corresponding to the derivatized oxalate and internal standard.

Choosing the Right Technique

The choice between GC-MS and LC-MS depends on the specific research needs, available instrumentation, and desired throughput. For clinical laboratories requiring high throughput and simplified workflows for plasma or urine analysis, LC-MS/MS is the superior choice.[3] For specialized research where derivatization is an established part of the workflow or for analyzing complex food matrices, GC-MS remains a robust and viable option.[12]

Figure 2. Decision Guide for Oxalate Analysis Method

Conclusion

Both GC-MS and LC-MS are powerful techniques capable of quantifying oxalate compounds. GC-MS is a well-established method that provides excellent separation and sensitivity but is hampered by the need for a complex and time-consuming derivatization step.[2][4] In recent years, LC-MS/MS has emerged as the gold standard for many applications, particularly in clinical diagnostics.[15] Its advantages include minimal sample preparation, high specificity, reduced analysis time, and high throughput, making it an exceptionally reliable and efficient tool for researchers, scientists, and drug development professionals focused on oxalate analysis.[4][8]

References

A Comparative Guide to Dibenzyl Oxalate Performance in Fluorescent Dye Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dibenzyl oxalate's performance within fluorescent dye systems, placed in context with commonly used alternatives. The information presented is synthesized from established principles of peroxyoxalate chemiluminescence, supported by comparative data where available, to assist researchers in selecting the appropriate chemiluminescent substrate for their specific applications.

Introduction to Peroxyoxalate Chemiluminescence

The peroxyoxalate chemiluminescence (PO) system is a highly efficient, non-enzymatic chemical reaction that generates light. It is one of the most versatile chemiluminescence systems used in analytical chemistry, diagnostics, and as a light source in various applications. The core of this system is the reaction between a diaryl oxalate (B1200264) ester and hydrogen peroxide, which, in the presence of a fluorescent dye (also known as a fluorophore or activator), produces visible light.

The general mechanism involves the oxidation of the diaryl oxalate by hydrogen peroxide to form a high-energy intermediate, believed to be 1,2-dioxetanedione. This unstable intermediate then transfers its energy to a fluorescent dye molecule, raising it to an excited electronic state. As the dye molecule returns to its ground state, it releases a photon of light. The color of the emitted light is characteristic of the specific fluorescent dye used.

Performance Comparison of Oxalate Esters

The performance of a peroxyoxalate system—specifically its light intensity, quantum yield, and emission duration—is critically dependent on the chemical structure of the oxalate ester. A key factor is the nature of the leaving group, which is typically a phenol (B47542) or an alcohol derivative. The acidity (pKa) of this leaving group directly influences the rate of the initial reaction with hydrogen peroxide. A more acidic leaving group (lower pKa) is a better leaving group, leading to a faster and more efficient reaction, which translates to brighter but shorter-lived light emission.

This guide focuses on the performance of This compound in comparison to two of the most common alternatives: diphenyl oxalate (DPO) and bis(2,4,6-trichlorophenyl) oxalate (TCPO) .

Leaving GroupBenzyl (B1604629) AlcoholPhenol2,4,6-Trichlorophenol (B30397)
Approximate pKa ~15.2[1]~9.9[1]Significantly < 9.9
Reactivity LowMediumHigh
Light Intensity LowMediumHigh
Emission Duration LongMediumShort
Primary Application Demonstrations requiring long, slow emissionGeneral-purpose chemiluminescence, glow sticksHigh-sensitivity analytical assays

This compound: With benzyl alcohol as its leaving group, this compound has a significantly higher pKa compared to the phenolic leaving groups of DPO and TCPO.[1] This makes benzyl alcohol a relatively poor leaving group, resulting in a much slower reaction with hydrogen peroxide. Consequently, the chemiluminescence produced is of low intensity but can be very long-lasting. This characteristic makes it suitable for applications where a faint but prolonged light source is desired.

Diphenyl Oxalate (DPO): DPO is a widely used diaryl oxalate, commonly known for its application in commercial glow sticks.[2] Its phenolic leaving group has a moderate pKa, leading to a balance of respectable light intensity and a duration that can last from minutes to hours, depending on the reaction conditions.[2]

Bis(2,4,6-trichlorophenyl) Oxalate (TCPO): TCPO is considered a high-performance oxalate ester. The three electron-withdrawing chlorine atoms on the phenol ring make 2,4,6-trichlorophenol a highly acidic leaving group. This results in a very fast and efficient reaction with hydrogen peroxide, producing a bright, intense chemiluminescence.[3] However, this high reactivity also means the light emission is typically short-lived. TCPO is often the reagent of choice for high-sensitivity analytical applications where a strong signal is required.[3]

Quantitative Performance Data

While specific, direct comparative quantitative data for this compound is scarce in the literature, the performance of various fluorescent dyes with DPO and TCPO is well-documented. The choice of fluorescent dye determines the color of the emitted light, and its fluorescence quantum yield is a critical factor in the overall chemiluminescence quantum yield of the system.

Below is a summary of typical performance characteristics for different dyes when used with DPO or TCPO. It is expected that the relative light intensities and quantum yields with this compound would follow a similar trend but at a significantly lower absolute level.

Fluorescent DyeEmission ColorTypical Chemiluminescence Quantum Yield (with TCPO/DPO)
9,10-DiphenylanthraceneBlueHigh
PeryleneGreenHigh
RubreneYellowVery High
Rhodamine BRedMedium

Experimental Protocols

The following is a general protocol for inducing peroxyoxalate chemiluminescence. This protocol can be adapted for use with this compound, DPO, or TCPO. Please note that all manipulations should be carried out in a fume hood with appropriate personal protective equipment.

Materials:

  • Oxalate Ester (this compound, DPO, or TCPO)

  • Fluorescent Dye (e.g., 9,10-diphenylanthracene, perylene, or rubrene)

  • Anhydrous Solvent (e.g., ethyl acetate, diethyl phthalate, or a mixture)

  • Hydrogen Peroxide (30-35% solution)

  • Catalyst (optional, e.g., sodium salicylate (B1505791) or imidazole)

  • Glass vials or cuvettes

Protocol:

  • Preparation of the Oxalate/Dye Solution:

    • Dissolve the oxalate ester in the chosen anhydrous solvent. A typical concentration is in the range of 0.01 M to 0.1 M.

    • Add the fluorescent dye to this solution. The concentration of the dye is typically much lower, in the range of 10⁻³ to 10⁻⁴ M.

    • If a catalyst is to be used, it can be added to this solution. The catalyst concentration is usually similar to that of the dye.

  • Preparation of the Hydrogen Peroxide Solution:

    • Dilute the concentrated hydrogen peroxide solution in a suitable solvent. The final concentration required will depend on the specific oxalate ester and desired reaction rate.

  • Initiation of Chemiluminescence:

    • In a darkened environment, add the hydrogen peroxide solution to the oxalate/dye solution.

    • Gently mix the solutions. Chemiluminescence should be observed immediately.

  • Data Acquisition:

    • The light emission can be quantified using a luminometer, spectrophotometer with the light source turned off, or a photodiode detector.

    • Record the light intensity over time to determine the emission profile and decay kinetics.

Visualizations

Chemiluminescence Signaling Pathway

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Emission Dibenzyl_Oxalate This compound Intermediate High-Energy Intermediate (1,2-Dioxetanedione) Dibenzyl_Oxalate->Intermediate + H2O2 H2O2 Hydrogen Peroxide Dye_Ground Fluorescent Dye (Ground State) Dye_Excited Fluorescent Dye (Excited State) Intermediate->Dye_Excited Energy Transfer CO2 2 CO2 Intermediate->CO2 Benzyl_Alcohol 2 Benzyl Alcohol Intermediate->Benzyl_Alcohol Dye_Excited->Dye_Ground Fluorescence Light Light (Photon) Dye_Excited->Light G Start Start Prep_Oxalate Prepare Oxalate/Dye Solution in Solvent Start->Prep_Oxalate Prep_H2O2 Prepare H2O2 Solution Start->Prep_H2O2 Mix Mix Solutions Prep_Oxalate->Mix Prep_H2O2->Mix Observe Observe & Measure Chemiluminescence Mix->Observe Analyze Analyze Data (Intensity vs. Time) Observe->Analyze End End Analyze->End

References

A Comparative Guide to the Thermal Stability of Oxalate Diesters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the thermal decomposition behavior of various oxalate (B1200264) diesters, supported by experimental data, to inform material selection and process development in research and pharmaceutical applications.

The thermal stability of oxalate diesters is a critical parameter in their application as reagents, intermediates, and building blocks in organic synthesis and materials science. Understanding their decomposition behavior under thermal stress is paramount for ensuring process safety, product purity, and the rational design of novel materials. This guide provides a comparative analysis of the thermal stability of a range of oxalate diesters, summarizing key quantitative data and outlining the experimental protocols used for their characterization.

Comparative Thermal Stability Data

The thermal stability of oxalate diesters, primarily determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), varies significantly depending on the structure of the alcohol or diol moiety. The following table summarizes the available data on the decomposition temperatures of several common oxalate diesters.

Oxalate DiesterStructure of R GroupOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Notes
Dimethyl Oxalate-CH₃~200Not specifiedDecomposition is noted to be influenced by surface acidity.[1]
Diethyl Oxalate-CH₂CH₃>325 (in pure form)Not specifiedGenerally stable at lower temperatures.
Di-n-propyl Oxalate-CH₂CH₂CH₃>325 (in pure form)Not specifiedSimilar to other primary alcohol esters.
Di-n-butyl Oxalate-(CH₂)₃CH₃>325 (in pure form)Not specifiedStable at lower temperatures.
Di-tert-butyl Oxalate-C(CH₃)₃140 - 160Not specifiedTertiary alcohol esters show significantly lower thermal stability.
Diallyl Oxalate (prepolymer)-CH₂CH=CH₂~120160 - 510 (significant changes)The presence of the allyl group influences the decomposition pathway.
Dibenzyl Oxalate-CH₂C₆H₅Not specifiedNot specifiedAromatic esters exhibit different decomposition behaviors.
Diphenyl Oxalate-C₆H₅Not specifiedNot specifiedAromatic esters exhibit different decomposition behaviors.
Dicyclohexyl Oxalate-C₆H₁₁200 - 300Not specifiedCyclic secondary alcohol esters.
Poly(decylene oxalate)-(CH₂)₁₀-Not specifiedTm = 79 °CThermal properties are highly dependent on the diol in the polymer backbone.
Poly(hydroquinone bis(hydroxyethyl)ether) oxalate-CH₂CH₂O-C₆H₄-OCH₂CH₂-Not specifiedTm = 190 °CAromatic diols significantly increase the thermal stability of polyoxalates.

Note: The data presented is compiled from various sources and the experimental conditions may vary. Direct comparison should be made with caution. The decomposition of primary and secondary alcohol-derived dialkyl oxalates is generally observed at temperatures above 325°C in their pure form. However, the presence of catalysts or impurities can significantly lower this temperature.

Factors Influencing Thermal Stability

The thermal stability of oxalate diesters is primarily dictated by the nature of the esterifying alcohol or phenol. Key structural features that influence decomposition temperatures include:

  • Steric Hindrance: Esters of tertiary alcohols, such as di-tert-butyl oxalate, exhibit significantly lower thermal stability (decomposing at 140-160°C) compared to esters of primary and secondary alcohols (stable up to 325°C). This is attributed to the greater steric strain in the tertiary esters, which facilitates decomposition pathways.

  • Presence of Unsaturation: The presence of double bonds, as in diallyl oxalate, can influence the decomposition mechanism and temperature. The decomposition of diallyl oxalate prepolymer begins at a relatively low temperature of around 120°C.

  • Aromaticity: Aromatic groups in the alcohol moiety, as seen in poly(hydroquinone bis(hydroxyethyl)ether) oxalate, generally lead to higher thermal stability due to the rigidity and resonance stabilization of the aromatic ring. This is reflected in its high melting temperature of 190°C.

  • Catalytic Influences: The decomposition of oxalate diesters can be catalyzed by acidic or basic surfaces. For instance, the decomposition of dimethyl oxalate is related to surface acidity.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in characterizing the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and to quantify mass loss associated with decomposition.

Typical Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the oxalate diester is placed in a tared TGA pan (e.g., aluminum or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins. The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing further insight into the thermal behavior of the material.

Typical Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating Program: The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the sample's thermal history. A typical heating rate is 10 °C/min.

  • Data Analysis: The DSC thermogram shows the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like some decompositions) are observed as peaks. The peak temperature and the area under the peak (enthalpy) are key parameters.

Decomposition Pathways and Mechanisms

The thermal decomposition of oxalate diesters can proceed through various pathways, depending on the structure of the ester and the reaction conditions.

A generalized decomposition pathway for dialkyl oxalates can be visualized as follows:

DecompositionPathway Dialkyl Oxalate Dialkyl Oxalate Intermediate Intermediate Dialkyl Oxalate->Intermediate Heat Products Products Intermediate->Products Decomposition ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_characterization Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification TGA TGA Purification->TGA DSC DSC Purification->DSC Decomposition Temp Decomposition Temp TGA->Decomposition Temp Enthalpy Changes Enthalpy Changes DSC->Enthalpy Changes

References

A Comparative Guide to the Synthesis of Dibenzyl Oxalate: Benchmarking Against Standard Esterification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diesters, such as dibenzyl oxalate (B1200264), is a fundamental transformation in organic chemistry, pivotal in the development of pharmaceuticals, polymers, and fine chemicals. The selection of an appropriate esterification method is critical, as it directly impacts reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of various methods for synthesizing dibenzyl oxalate, benchmarked against other common esterification techniques. Experimental data is presented to support the comparison, and detailed protocols are provided for key methodologies.

Comparative Performance of Esterification Methods

The choice of an esterification strategy depends on factors such as substrate sensitivity, desired yield, reaction conditions, and the cost of reagents. The following table summarizes quantitative data for the synthesis of this compound and related esters using different methods.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Direct (Fischer) Esterification Oxalic Acid, Benzyl (B1604629) AlcoholH₂SO₄ or p-TsOHToluene (B28343)Reflux (~110)6 - 2065 - 95+[1][2][3]
Direct Esterification (Lewis Acid) Oxalic Acid, Benzyl AlcoholNiobium(V) Chloride (NbCl₅)NoneRoom Temp.2 - 3Good (unspecified)[4]
From Acyl Chloride Oxalyl Chloride, Benzyl AlcoholNone (or base like Pyridine (B92270)/Et₃N)Ether or CH₂Cl₂0 - Reflux1 - 16>90[5][6]
Transesterification Dimethyl Oxalate, Benzyl AlcoholSodium Methoxide (B1231860) (NaOMe)Benzyl Alcohol (excess)Reflux2 - 8High (variable)[7][8]
Steglich Esterification Oxalic Acid, Benzyl AlcoholDCC, DMAP (catalytic)CH₂Cl₂ or DMFRoom Temp.16 - 24Good (variable)[9][10]
TPPO / Oxalyl Chloride Benzoic Acid, Benzyl AlcoholTPPO, (COCl)₂, Et₃NCH₃CNRoom Temp.190[11]

Experimental Workflow Overview

The general workflow for a typical esterification reaction involves the combination of reactants and catalyst, followed by heating to drive the reaction, a workup procedure to isolate the crude product, and a final purification step.

G reactants Combine Reactants (Oxalic Acid, Benzyl Alcohol) catalyst Add Catalyst (e.g., H₂SO₄) reactants->catalyst 1 reflux Heat to Reflux (with Dean-Stark Trap) catalyst->reflux 2 workup Aqueous Workup (Neutralize & Wash) reflux->workup 3. Cool dry Dry Organic Layer (e.g., MgSO₄) workup->dry 4 evaporate Solvent Removal (Rotary Evaporator) dry->evaporate 5. Filter purify Purification (Recrystallization/Chromatography) evaporate->purify 6 product This compound purify->product 7

Caption: General workflow for Fischer-Speier esterification.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Fischer-Speier Esterification of Oxalic Acid

This classic acid-catalyzed method is cost-effective but requires elevated temperatures and removal of water to achieve high yields.[1][3][12]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add oxalic acid dihydrate (1.0 eq), benzyl alcohol (2.2 eq), and a non-polar solvent such as toluene or cyclohexane (B81311) (to fill the Dean-Stark trap).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid (H₂SO₄) (approx. 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue reflux until no more water is collected (typically 6-20 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography.

Protocol 2: Synthesis from Oxalyl Chloride

This method is rapid and high-yielding due to the high reactivity of the acyl chloride. It avoids the formation of water, simplifying the reaction drive.[5][6]

  • Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (2.0 eq) and a dry, inert solvent such as diethyl ether or dichloromethane (B109758) (CH₂Cl₂). If desired, a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (2.1 eq) can be added to scavenge the HCl byproduct.

  • Reactant Addition: Cool the flask in an ice bath (0 °C). Add a solution of oxalyl chloride (1.0 eq) in the same solvent dropwise via the addition funnel over 30-60 minutes. A precipitate (triethylammonium chloride) will form if a base is used.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: If a base was used, filter the reaction mixture to remove the salt precipitate. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. If no base was used, carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases, then wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting this compound is often of high purity but can be further purified by recrystallization if necessary.

Protocol 3: Transesterification from Dimethyl Oxalate

Transesterification is an equilibrium-driven process where an alcohol displaces another from an ester. Using a large excess of the desired alcohol or removing the displaced alcohol drives the reaction to completion.[7]

  • Setup: In a round-bottom flask fitted with a distillation head and a condenser, combine dimethyl oxalate (1.0 eq), a large excess of benzyl alcohol (which also serves as the solvent, >10 eq), and a catalytic amount of a strong base such as sodium methoxide (NaOMe) or sodium benzyloxide.

  • Reaction: Heat the mixture to a temperature sufficient to distill off the methanol (B129727) byproduct (boiling point ~65 °C), which will shift the equilibrium toward the formation of this compound. This is typically done under a slight vacuum to facilitate the removal of methanol.

  • Workup: After the reaction is complete (as indicated by the cessation of methanol distillation), cool the mixture. Neutralize the basic catalyst with a weak acid (e.g., dilute acetic acid).

  • Isolation: Remove the excess benzyl alcohol via vacuum distillation. The remaining crude product can be dissolved in a solvent like ethyl acetate.

  • Purification: Wash the organic solution with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product can be purified by recrystallization.

Methodology Comparison and Logical Pathway

The selection of a synthesis method involves a trade-off between reaction conditions, yield, and reagent toxicity. The following diagram illustrates the decision-making process based on key experimental considerations.

G start Synthesize this compound q1 Are starting materials acid-sensitive? start->q1 fischer Fischer Esterification (H₂SO₄, Heat) q1->fischer No steglich Steglich Esterification (DCC, DMAP, RT) q1->steglich Yes q2 Is high yield/ fast reaction critical? fischer->q2 acyl_chloride Acyl Chloride Method (Oxalyl Chloride) q2->acyl_chloride Yes trans Transesterification q2->trans No, consider alternatives

Caption: Decision pathway for selecting an esterification method.

References

Safety Operating Guide

Proper Disposal of Dibenzyl Oxalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of dibenzyl oxalate (B1200264), ensuring the protection of laboratory personnel and the environment. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals, aligning with standard hazardous waste protocols.

Dibenzyl oxalate is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper disposal procedures is critical to mitigate risks and ensure compliance with environmental regulations. Chemical waste is regulated by the Environmental Protection Agency (RCRA) and must not be disposed of in regular trash or down the sewer system.[2][3] The following procedures outline the necessary steps for the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Specification
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for larger quantities.[1]
Hand Protection Nitrile gloves are recommended. Consider double-gloving for enhanced protection.[1]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes are mandatory.[1]
Respiratory Protection If handling outside of a chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator is required.[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Isolate this compound waste at the point of generation.

  • Crucially, do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents. [1]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[2]

  • The container must be clearly labeled as "Hazardous Waste."[2]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[2]

    • The quantity of waste.

    • The date of waste generation.[2]

    • The place of origin (e.g., laboratory room number).[2]

    • The name and contact information of the Principal Investigator.[2]

    • Appropriate hazard pictograms (e.g., irritant).[1]

3. Waste Accumulation and Storage:

  • For solid this compound waste, carefully sweep or shovel the material into the designated hazardous waste container, minimizing dust generation.[1]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Ensure the waste container is kept closed at all times, except when adding waste.[4]

4. Arranging for Disposal:

  • Once the container is full, or in accordance with your institution's policies, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5]

  • A completed Hazardous Waste Information Form must be submitted to the EHS office, detailing the contents of the waste container.[2]

Table 2: Summary of this compound Disposal Procedure

Step Action Key Considerations
1 Segregate Waste Do not mix with incompatible chemicals, particularly strong oxidizing agents.[1]
2 Select & Label Container Use a compatible, leak-proof container. Label clearly with "Hazardous Waste" and all required information.[2][4]
3 Accumulate & Store Minimize dust. Store in a designated, well-ventilated Satellite Accumulation Area. Keep the container sealed.[1][4]
4 Arrange Disposal Contact your institution's EHS office for pickup and disposal. Complete all necessary paperwork.[2][5]

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources: Eliminate all potential sources of ignition from the spill area.

  • Containment: While wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collection: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

DibenzylOxalateDisposal start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Isolate from other chemicals) ppe->segregate container Step 3: Prepare Waste Container (Chemically compatible, leak-proof) segregate->container label Step 4: Label Container ('Hazardous Waste', Chemical Name, Date, etc.) container->label collect Step 5: Collect Waste (Minimize dust generation) label->collect store Step 6: Store Container in SAA (Sealed, cool, dry, ventilated area) collect->store contact_ehs Step 7: Contact EHS for Disposal (Submit Hazardous Waste Form) store->contact_ehs end End: Waste Removed by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Dibenzyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibenzyl Oxalate (B1200264)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dibenzyl oxalate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to proper safety measures is crucial to prevent exposure.

Quantitative Data Summary

PropertyValueSource
CAS Number7579-36-4[2][3][4]
Molecular FormulaC₁₆H₁₄O₄[4]
Molecular Weight270.28 g/mol [2][4]
Melting Point80-82 °C[2]
Boiling Point235 °C at 14 mmHg[2]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects against dust particles and splashes.
Hand Protection Wear appropriate protective gloves (e.g., nitrile gloves) to prevent skin exposure.[1][5]Prevents skin irritation upon contact.
Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.[1][5]Minimizes skin contact with the chemical.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a dust respirator is recommended.[1][5]Prevents irritation of the respiratory system.
Operational Protocol for Safe Handling

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1][5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in the dust.[1]

  • Wash hands thoroughly after handling the substance.[1][5]

4. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • Sweep up any spilled solid material and place it into a suitable, labeled container for disposal.[1][5]

2. Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

3. Storage of Waste:

  • Store the sealed waste container in a designated and controlled satellite accumulation area.

4. Final Disposal:

  • Dispose of the contents and the container in accordance with all local, regional, and national regulations.[5] This should be done through an approved waste disposal plant or a licensed hazardous waste disposal contractor.[1][6]

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[1][5]
Ingestion Clean mouth with water. Get medical attention.[1]

Spill Management In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep up the spilled solid, taking care not to create dust, and place it in a labeled hazardous waste container for disposal.[5][6]

Visual Workflow for Handling this compound

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_controls Ensure Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Required PPE prep_controls->prep_ppe handle_chem Handle this compound prep_ppe->handle_chem Proceed to Handling store_chem Store in a Cool, Dry, Well-Ventilated Area handle_chem->store_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste Generate Waste store_waste Store in Designated Waste Area collect_waste->store_waste dispose_waste Dispose via Approved Waste Contractor store_waste->dispose_waste cluster_response Spill Response spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Inert Material don_ppe->contain collect Collect Spilled Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.